molecular formula C16H12F2N6 B12397866 Lrrk2-IN-8

Lrrk2-IN-8

Cat. No.: B12397866
M. Wt: 326.30 g/mol
InChI Key: NTLDJWYHDAANKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lrrk2-IN-8 is a chemical compound that acts as a leucine-rich repeat kinase 2 (LRRK2) inhibitor . Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD) and are associated with increased kinase activity . This makes LRRK2 a prominent therapeutic target for investigating novel PD treatments, and inhibitors like this compound are crucial tools for probing the pathogenic mechanisms of the disease. By inhibiting LRRK2, this compound helps researchers study the role of LRRK2 in key cellular processes implicated in Parkinson's disease, including autophagy, mitochondrial dysfunction, and neuroinflammation . From a chemical perspective, this compound has a molecular formula of C16H12F2N6 and a molecular weight of 326.3 . It is supplied with a high purity level of ≥98.0%. For stability, it is recommended to store the powder at -20°C for long-term preservation, while solutions should be kept at -80°C . Important Note: All AbMole products are for research use only and cannot be used for human consumption. We do not provide products or services to individuals. Please comply with the intended use and do not use this product for any other purpose .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12F2N6

Molecular Weight

326.30 g/mol

IUPAC Name

8-(2,6-difluorophenyl)-3,4,7,9,13,14-hexazatetracyclo[7.6.1.02,6.013,16]hexadeca-1(16),2(6),4,7,14-pentaene

InChI

InChI=1S/C16H12F2N6/c17-10-3-1-4-11(18)13(10)15-21-12-8-19-22-14(12)9-7-20-24-6-2-5-23(15)16(9)24/h1,3-4,7-8H,2,5-6H2,(H,19,22)

InChI Key

NTLDJWYHDAANKC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=NN3C1)C4=C(C=NN4)N=C2C5=C(C=CC=C5F)F

Origin of Product

United States

Foundational & Exploratory

Lrrk2-IN-8: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to a hyperactive kinase state, suggesting that inhibition of LRRK2's kinase activity is a promising therapeutic strategy. Lrrk2-IN-8 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity, its effects on the LRRK2 signaling pathway, and detailed protocols for its characterization.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket of LRRK2, this compound prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby effectively blocking its catalytic activity. This inhibition has been demonstrated for both wild-type LRRK2 and the hyperactive G2019S mutant.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound and its close analog, LRRK2-IN-1, have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Compound Target IC50 Assay Conditions
This compoundLRRK2 (wild-type)<10 nMNot specified
This compoundLRRK2 (G2019S)<10 nMNot specified
LRRK2-IN-1LRRK2 (wild-type)13 nM100 µM ATP, Nictide peptide substrate
LRRK2-IN-1LRRK2 (G2019S)6 nM100 µM ATP, Nictide peptide substrate
This compoundTYK210-100 nMNot specified
This compoundNUAK110-100 nMNot specified

Table 1: Biochemical Potency of this compound and LRRK2-IN-1

Compound Cell Line Readout EC50 Assay Type
LRRK2-IN-1U-2 OS (LRRK2-GFP)pLRRK2 Ser935~200 nMTR-FRET
LRRK2-IN-1SH-SY5Y (LRRK2-GFP)pLRRK2 Ser935~30 nMTR-FRET
LRRK2-IN-1Human Neural Stem Cells (LRRK2-GFP)pLRRK2 Ser93530 nMTR-FRET

Table 2: Cellular Potency of LRRK2-IN-1[1]

Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for its use as a research tool and for its potential therapeutic development. While a full KinomeScan profile for this compound is not publicly available, data for its close analog, LRRK2-IN-1, reveals a high degree of selectivity. In a screen against 442 kinases, LRRK2-IN-1 demonstrated significant inhibition of only a small number of off-target kinases at a concentration of 10 µM.[2]

Signaling Pathways and Cellular Effects

LRRK2 is implicated in a variety of cellular processes, with the phosphorylation of Rab GTPases being one of its most well-validated functions. Rab proteins are key regulators of vesicular trafficking, and their phosphorylation by LRRK2 can impact processes such as endocytosis, exocytosis, and autophagy.

This compound, by inhibiting LRRK2 kinase activity, is expected to block the phosphorylation of Rab10 and other Rab substrates. This leads to a reduction in the cellular pool of phosphorylated Rab proteins, thereby modulating downstream vesicular trafficking events.

Another key cellular effect of LRRK2 inhibition is the dephosphorylation of LRRK2 at several serine residues, most notably Ser935. While not a direct autophosphorylation site, the phosphorylation status of Ser935 is dependent on LRRK2 kinase activity and serves as a reliable biomarker for inhibitor engagement in cellular and in vivo systems.[2]

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Rab29) LRRK2_inactive LRRK2 (Inactive) Upstream_Activators->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases p-Rab GTPases LRRK2_active->pRab_GTPases Lrrk2_IN_8 This compound Lrrk2_IN_8->LRRK2_active Inhibition Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from methods used to characterize LRRK2 inhibitors and measures the incorporation of radiolabeled phosphate into a model substrate.

Materials:

  • Recombinant LRRK2 (wild-type or G2019S mutant)

  • Myelin Basic Protein (MBP) or a peptide substrate (e.g., LRRKtide or Nictide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (non-radioactive)

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • SDS-PAGE loading buffer

  • Phosphoric acid (for washing)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager screen and scanner

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the desired concentration of LRRK2 enzyme, and the substrate (e.g., 10 µg MBP or 20 µM peptide substrate).

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of non-radioactive ATP (to the desired final concentration, e.g., 100 µM) and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • For peptide substrates, spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid, and quantify radioactivity using a scintillation counter.

  • For protein substrates like MBP, expose the dried gel to a phosphorimager screen and quantify the band intensity corresponding to the phosphorylated substrate.

  • Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (LRRK2, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or DMSO control) Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate (10 min, RT) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate with ATP/[γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (30-60 min, 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (SDS-PAGE Buffer) Incubate_Reaction->Stop_Reaction Analysis Analysis Stop_Reaction->Analysis SDS_PAGE SDS-PAGE and Phosphorimaging Analysis->SDS_PAGE Protein Substrate P81_Paper P81 Paper and Scintillation Counting Analysis->P81_Paper Peptide Substrate Data_Analysis Calculate % Inhibition and IC50 SDS_PAGE->Data_Analysis P81_Paper->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radiometric in vitro LRRK2 kinase assay.

Cellular Assay for LRRK2 Inhibition (Western Blot)

This protocol describes how to measure the inhibition of LRRK2 activity in a cellular context by assessing the phosphorylation status of LRRK2 (Ser935) and its substrate Rab10.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T, or A549 cells)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pLRRK2 (Ser935)

    • Mouse anti-total LRRK2

    • Rabbit anti-pRab10 (Thr73)

    • Mouse anti-total Rab10

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use separate membranes for phospho- and total protein detection to avoid stripping and re-probing issues.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for the phospho- and total proteins. Normalize the phospho-protein signal to the total protein signal for each target.

  • Calculate the percentage of inhibition of phosphorylation at each this compound concentration relative to the DMSO control and determine the cellular EC50 value.

Conclusion

This compound is a valuable chemical probe for investigating the physiological and pathological roles of LRRK2 kinase activity. Its high potency and selectivity, as inferred from data on the closely related LRRK2-IN-1, make it a suitable tool for both in vitro and cellular studies. By inhibiting the phosphorylation of key substrates like Rab GTPases and modulating cellular phosphorylation events such as at Ser935 of LRRK2, this compound provides a means to dissect the complex signaling networks in which LRRK2 is involved. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the mechanism of action of this compound and other LRRK2 inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has been conducted to gather information regarding the discovery and synthesis of a compound specifically named "Lrrk2-IN-8". After a thorough review of scientific literature and public databases, no specific inhibitor with this designation has been identified. The nomenclature of research compounds can sometimes be inconsistent or internal to a specific research group, which may explain the absence of public information on "this compound".

However, the field of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor development is rich with well-characterized molecules. One of the pioneering and most frequently cited inhibitors is LRRK2-IN-1 . To provide a comprehensive technical guide that fulfills your core requirements, we will proceed by focusing on LRRK2-IN-1 as a representative and well-documented LRRK2 inhibitor.

This guide will cover the discovery, synthesis, and biological evaluation of LRRK2-IN-1, complete with quantitative data, detailed experimental protocols, and the mandatory visualizations you requested.

This document provides a detailed overview of the discovery, synthesis, and characterization of LRRK2-IN-1, a potent and selective inhibitor of LRRK2 kinase activity. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative disease, kinase inhibitor discovery, and medicinal chemistry.

Introduction to LRRK2 and the Rationale for Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain.[1][2][3] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD).[3][4] Several of these pathogenic mutations, most notably G2019S, lead to an increase in the kinase activity of the LRRK2 protein.[3] This gain-of-function mechanism has positioned the kinase domain of LRRK2 as a key therapeutic target for Parkinson's disease. The development of potent and selective LRRK2 inhibitors is therefore a major focus of research to test the "kinase hypothesis" of LRRK2-mediated neurodegeneration.

Discovery of LRRK2-IN-1

LRRK2-IN-1 was one of the first potent and selective LRRK2 inhibitors to be publicly disclosed. Its discovery was a significant step forward in the study of LRRK2 biology, providing a critical tool to probe the function of the kinase domain in both cellular and in vivo models. The development of LRRK2-IN-1 likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

Synthesis of LRRK2-IN-1

While a detailed, step-by-step synthesis protocol for LRRK2-IN-1 from a primary research article is not available in the provided search results, a radiolabeled version, [3H]LRRK2-IN-1, has been synthesized.[5] This synthesis involved a tritium/hydrogen (T/H) exchange reaction using Crabtree's catalyst on the parent LRRK2-IN-1 molecule.[5]

Experimental Protocols

Biochemical Assays

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This assay measures the phosphorylation of a substrate peptide by LRRK2 in a time-resolved Förster resonance energy transfer (TR-FRET) format.

  • Materials:

    • Recombinant LRRK2 enzyme (Wild-type or mutant)

    • Fluorescein-labeled LRRKtide substrate

    • Kinase Buffer S (Life Technologies)

    • Dithiothreitol (DTT)

    • ATP

    • Test compounds (e.g., LRRK2-IN-1) dissolved in DMSO

    • 384-well plates

  • Procedure:

    • Prepare a reaction mixture containing the LRRK2 enzyme and fluorescein-LRRKtide substrate in Kinase Buffer S supplemented with DTT.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature.

    • Stop the reaction and add a terbium-labeled anti-phospho-LRRKtide antibody.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.

    • The ratio of the emissions is proportional to the amount of phosphorylated substrate.[6]

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant LRRK2 enzyme

    • Substrate (e.g., LRRKtide)

    • LRRK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

    • ATP

    • Test compounds in DMSO

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 384-well plates

  • Procedure:

    • Add 1 µl of the test compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2 µl of LRRK2 enzyme.

    • Add 2 µl of a substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 120 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence.[7]

Cellular Assays

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context.

  • Materials:

    • SH-SY5Y or U-2 OS cells

    • BacMam LRRK2-GFP (wild-type or mutant)

    • Cell culture medium

    • Test compounds (e.g., LRRK2-IN-1)

    • Lysis buffer

    • Terbium-labeled anti-pSer935 antibody

    • 384-well assay plates

  • Procedure:

    • Transduce cells with BacMam LRRK2-GFP.

    • Plate the transduced cells in 384-well plates.

    • Treat the cells with the test compound for 90-120 minutes.

    • Lyse the cells in the presence of the terbium-labeled anti-pSer935 antibody.

    • Measure the TR-FRET signal (emission ratio of 520 nm/495 nm). A decrease in the signal indicates inhibition of LRRK2 activity.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for pS935 LRRK2

This assay quantifies the levels of phosphorylated LRRK2 at Ser935 from cell or tissue lysates.

  • Materials:

    • Cell or tissue lysates

    • Anti-GFP or anti-LRRK2 capture antibody

    • Anti-pS935 LRRK2 detection antibody

    • Anti-total LRRK2 detection antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • 96-well plates

  • Procedure:

    • Coat a 96-well plate with the capture antibody.

    • Add cell or tissue lysates and incubate to allow LRRK2 to bind.

    • Wash the plate.

    • Add the anti-pS935 or anti-total LRRK2 detection antibody and incubate.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add TMB substrate and measure the absorbance at 450 nm.[8]

Proximity Ligation Assay (PLA) for LRRK2 Autophosphorylation

This assay allows for the in situ detection and amplification of LRRK2 autophosphorylation at Ser1292.

  • Materials:

    • Fixed and permeabilized cells or tissue sections

    • Rabbit anti-LRRK2 phospho-S1292 primary antibody

    • Mouse anti-LRRK2 primary antibody

    • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

    • Ligation solution

    • Amplification solution with fluorescently labeled oligonucleotides

  • Procedure:

    • Incubate the sample with both primary antibodies overnight.

    • Wash and then incubate with the PLA probes.

    • Wash and add the ligation solution to join the two PLA probes if they are in close proximity.

    • Wash and add the amplification solution for rolling circle amplification.

    • Wash and visualize the fluorescent signal by microscopy. Each fluorescent spot represents a single LRRK2 autophosphorylation event.[9][10]

Quantitative Data

The following tables summarize the quantitative data for LRRK2-IN-1 and other relevant LRRK2 inhibitors.

Table 1: In Vitro Biochemical Activity of LRRK2 Inhibitors

CompoundLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Assay MethodReference
LRRK2-IN-1136Not Specified[5]
Compound 32 190120Lanthascreen[11]
Compound 44 Not Determined1.1Lanthascreen[11]
Compound 45 Not Determined0.9Lanthascreen[11]

Table 2: Cellular Activity of LRRK2 Inhibitors

CompoundLRRK2 WT pSer935 IC50 (nM)LRRK2 G2019S pSer935 IC50 (nM)Cell LineAssay MethodReference
LRRK2-IN-1~100~100U-2 OSTR-FRET[6]
Compound 32 190120HEK293In-Cell Western[11]
Compound 44 1810HEK293In-Cell Western[11]
Compound 45 137HEK293In-Cell Western[11]

Table 3: Binding Affinity of [3H]LRRK2-IN-1

TissueKd (nM)Bmax (pmol/mg protein)Reference
Rat Kidney26 ± 36.4 ± 0.04[5]
Rat Brain Striatum43 ± 82.5 ± 0.03[5]
Human Brain Striatum48 ± 20.73 ± 0.01[5]

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Microtubule_Dynamics Microtubule Dynamics LRRK2->Microtubule_Dynamics Protein_Synthesis Protein Synthesis LRRK2->Protein_Synthesis Inhibits Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibits G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2 Increases Kinase Activity

Caption: LRRK2 signaling pathways and the inhibitory action of LRRK2-IN-1.

Experimental Workflow: Cellular LRRK2 Inhibition Assay

Cellular_LRRK2_Inhibition_Workflow Start Start: Cell Culture (e.g., SH-SY5Y) Transduction Transduce with BacMam LRRK2-GFP Start->Transduction Plating Plate cells in 384-well plate Transduction->Plating Treatment Treat with LRRK2-IN-1 Plating->Treatment Lysis Cell Lysis with anti-pS935 Ab Treatment->Lysis Detection TR-FRET Detection Lysis->Detection Analysis Data Analysis: IC50 Calculation Detection->Analysis

Caption: Workflow for a cell-based TR-FRET assay to measure LRRK2 inhibition.

Logical Relationship: LRRK2 Inhibition and Cellular Readouts

LRRK2_Inhibition_Readouts LRRK2_Inhibitor LRRK2 Kinase Inhibitor LRRK2_Activity Decreased LRRK2 Kinase Activity LRRK2_Inhibitor->LRRK2_Activity pS935 Decreased pS935 LRRK2 LRRK2_Activity->pS935 pRab10 Decreased pRab10 LRRK2_Activity->pRab10 pS1292 Decreased pS1292 (Autophosphorylation) LRRK2_Activity->pS1292 Phenotype Reversal of Cellular Phenotype LRRK2_Activity->Phenotype

Caption: Relationship between LRRK2 inhibition and downstream cellular biomarkers.

References

An In-depth Technical Guide to the Structure-Activity Relationship of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the structure-activity relationships (SAR) for inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical therapeutic target in Parkinson's disease. We explore the underlying signaling pathways, present quantitative data on inhibitor potency, and detail the experimental protocols used to generate this data.

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] Many of these mutations, particularly the prevalent G2019S substitution, lead to a gain-of-function by increasing the kinase's catalytic activity.[2] This has spurred extensive research into the development of small molecule inhibitors that can modulate LRRK2 activity. This document focuses on ATP-competitive inhibitors, exemplified by foundational compounds such as LRRK2-IN-1, and explores the chemical modifications that govern their potency and selectivity.

LRRK2 Structure and Signaling Pathway

LRRK2 is a large, 286 kDa multi-domain protein belonging to the ROCO family.[2] Its structure comprises an N-terminal region with armadillo (ARM), ankyrin (ANK), and leucine-rich repeats (LRR) involved in protein-protein interactions. The catalytic core consists of a Ras-of-complex (ROC) GTPase domain and a C-terminal of Roc (COR) domain, followed by a serine/threonine kinase domain. A C-terminal WD40 domain also mediates protein interactions.[3][4]

LRRK2 activity is complex, involving dimerization, membrane recruitment, and regulation by its own GTPase cycle.[5] In its active state, LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which in turn affects various cellular processes like vesicular trafficking, autophagy, and lysosomal function.[3][6] The inhibition of LRRK2 kinase activity is therefore a primary strategy for therapeutic intervention.

LRRK2_Signaling_Pathway cluster_activation LRRK2 Activation Cycle cluster_downstream Downstream Effects Monomer Inactive Cytosolic LRRK2 Monomer (GTP-bound) MembraneRecruitment Membrane Recruitment (via Rab29) Monomer->MembraneRecruitment Dimer Active Membrane-Bound LRRK2 Dimer MembraneRecruitment->Dimer Dimerization Hydrolysis GTP Hydrolysis Dimer->Hydrolysis Initiates Kinase Activity Rab_Substrates Rab GTPases (e.g., Rab10) Dimer->Rab_Substrates Phosphorylation Hydrolysis->Monomer GDP release, monomerization pRab Phosphorylated Rab GTPases (pT73-Rab10) Rab_Substrates->pRab VesicularTrafficking Altered Vesicular Trafficking pRab->VesicularTrafficking Autophagy Modulation of Autophagy & Lysosomes pRab->Autophagy

Figure 1: LRRK2 Activation and Downstream Signaling Pathway.

Structure-Activity Relationship (SAR) of LRRK2 Inhibitors

The development of potent and selective LRRK2 inhibitors has been a major focus of medicinal chemistry. Most efforts have targeted the ATP-binding site of the kinase domain (Type I inhibitors). The SAR exploration often involves modifying a core scaffold to optimize interactions with key residues in the ATP pocket, thereby enhancing potency and selectivity against other kinases.

Below is a logical flow diagram illustrating a typical SAR optimization cycle for a kinase inhibitor. Modifications to different parts of a chemical scaffold are systematically evaluated for their impact on biological activity.

SAR_Logic Start Initial Hit Compound (e.g., from HTS) Core Identify Core Scaffold (e.g., Aminopyrimidine) Start->Core R1 Modification at R1 (Hinge-Binding Region) Core->R1 R2 Modification at R2 (Solvent-Front Exposure) Core->R2 R3 Modification at R3 (Selectivity Pocket) Core->R3 Assay Biological Evaluation (Potency & Selectivity) R1->Assay R2->Assay R3->Assay Analysis Analyze SAR Data Assay->Analysis Analysis->Core Iterate Design Lead Optimized Lead Compound Analysis->Lead Meets Criteria

Figure 2: Logical workflow for Structure-Activity Relationship (SAR) optimization.
Quantitative SAR Data

The following tables summarize the inhibitory potency of several well-characterized, ATP-competitive LRRK2 inhibitors against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The G2019S mutation is located in the kinase activation loop and generally increases the enzyme's activity.[7]

Table 1: Biochemical Potency of LRRK2 Inhibitors

Compound LRRK2 WT IC₅₀ (nM) LRRK2 G2019S IC₅₀ (nM) Kinase Selectivity Notes
LRRK2-IN-1 102 51 Showed high selectivity in early screens.
CZC-25146 4 7 Identified via chemical proteomics; highly potent.
H-1152 1,400 250 A known ROCK inhibitor with off-target LRRK2 activity.[8]
Sunitinib 10 10 A multi-targeted receptor tyrosine kinase inhibitor.[9]

| Crizotinib | 1,000 | 1,000 | An ALK and ROS1 inhibitor identified as a LRRK2 inhibitor.[9] |

Note: IC₅₀ values are compiled from various sources and assay conditions may differ. Data should be used for comparative purposes.

Table 2: Cellular Potency of LRRK2 Inhibitors (pSer935 LRRK2 Assay)

Compound U-2 OS Cells IC₅₀ (nM) SH-SY5Y Cells IC₅₀ (nM) Primary Neuron IC₅₀ (nM)
LRRK2-IN-1 8 100 200
Sunitinib 20 200 300

| H-1152 | 2,000 | >10,000 | >10,000 |

Data derived from TR-FRET assays measuring the phosphorylation of LRRK2 at Serine 935, a biomarker of LRRK2 kinase activity.[8] Different cell lines exhibit varying sensitivity to inhibitors, often due to differences in cell permeability and off-target effects.

Experimental Protocols

Accurate determination of inhibitor potency requires robust and reproducible assays. Both biochemical assays using purified enzymes and cellular assays in relevant cell lines are essential. Below are detailed protocols for two widely used methods for assessing LRRK2 inhibitor activity.

Experimental Workflow: LRRK2 Inhibitor Screening Cascade

The discovery of novel LRRK2 inhibitors typically follows a structured screening cascade to identify and characterize promising compounds from a large chemical library.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays CompoundLibrary Compound Library (~10^6 compounds) HTS High-Throughput Screen (HTS) Biochemical LRRK2 Kinase Assay (e.g., ADP-Glo, single concentration) CompoundLibrary->HTS DoseResponse Dose-Response Curve Biochemical IC50 Determination HTS->DoseResponse Cytotoxicity Counter-Screen (Cytotoxicity Assay) DoseResponse->Cytotoxicity CellularAssay Cellular Target Engagement (pSer935 LRRK2 TR-FRET Assay) Cellular IC50 Cytotoxicity->CellularAssay Selectivity Kinome Selectivity Profiling (Panel of >400 Kinases) CellularAssay->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In Vivo Models Selectivity->PK_PD Lead Lead Candidate PK_PD->Lead

Figure 3: A typical experimental workflow for LRRK2 inhibitor discovery.
Protocol 1: Biochemical LRRK2 Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the LRRK2 kinase reaction, which is inversely correlated with inhibitor potency.[10]

Materials:

  • Recombinant LRRK2 enzyme (WT or G2019S)

  • LRRKtide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • LRRK2 Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of test compound dilutions (or 5% DMSO for controls) into the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted LRRK2 enzyme (e.g., 25 ng per well) in Kinase Buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., LRRKtide and 10 µM ATP) in Kinase Buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record luminescence using a plate reader. The signal is directly proportional to LRRK2 activity.

  • Analysis: Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cellular LRRK2 Target Engagement Assay (LanthaScreen™ TR-FRET)

This protocol measures the phosphorylation of LRRK2 at Serine 935 in a cellular context, providing a direct readout of inhibitor activity on its target within a cell.[8][11]

Materials:

  • U-2 OS cells (or other suitable cell line)

  • BacMam LRRK2-GFP reagent (for expressing the target)

  • Assay medium (e.g., Opti-MEM)

  • Test compounds dissolved in DMSO

  • Tb-anti-LRRK2 [pSer935] Antibody

  • LanthaScreen® 6X Cellular Assay Lysis Buffer with protease/phosphatase inhibitors

  • 384-well cell culture plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Transduction (Day 1): Transduce U-2 OS cells with BacMam LRRK2-GFP reagent in suspension according to the manufacturer's protocol (e.g., 20% v/v). Plate the transduced cells into a 384-well plate.

  • Cell Incubation (Day 2): Incubate the cells for 20-24 hours at 37°C and 5% CO₂.

  • Compound Treatment (Day 3): Remove the culture medium and add 5 µL/well of test compounds diluted in assay medium. Incubate for 60-90 minutes at 37°C.

  • Cell Lysis and Antibody Addition: Prepare a 6X Lysis Buffer containing protease/phosphatase inhibitors and the Tb-anti-LRRK2 [pSer935] antibody (at a final concentration of 12 nM). Add 5 µL of this complete lysis buffer directly to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at 490 nm and 520 nm (excitation at 340 nm).

  • Analysis: Calculate the TR-FRET emission ratio (520 nm / 490 nm). The ratio is proportional to the amount of phosphorylated LRRK2. Determine cellular IC₅₀ values by plotting the emission ratio against the compound concentration.

References

A Technical Guide to LRRK2 Target Engagement in Cells Using the Selective Inhibitor LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Leucine-rich repeat kinase 2 (LRRK2) is a large, complex, multi-domain enzyme that is a key therapeutic target in Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, and these mutations often lead to increased kinase activity.[3][4][5] Consequently, potent and selective kinase inhibitors are invaluable tools for interrogating LRRK2 biology and its role in disease pathogenesis. This guide focuses on the well-characterized inhibitor LRRK2-IN-1, a potent and selective tool compound used to study LRRK2 target engagement in cellular systems.[5][6] We will explore the quantitative measures of its activity, the detailed experimental protocols used to assess its engagement with LRRK2 in cells, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of LRRK2-IN-1

The efficacy of a kinase inhibitor is defined by its potency against the target enzyme and its selectivity against other kinases. LRRK2-IN-1 has been extensively profiled to establish these parameters.

Table 1: Biochemical Potency of LRRK2-IN-1 against LRRK2 Variants

This table summarizes the half-maximal inhibitory concentration (IC50) values of LRRK2-IN-1 against wild-type LRRK2 and several pathogenic mutant forms. The data demonstrates potent inhibition of the wild-type and the common G2019S mutant, but resistance in the A2016T mutant.[7]

LRRK2 VariantIC50 (nM)Assay Conditions
Wild-Type (WT) 13In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7]
G2019S Mutant 6In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7]
A2016T Mutant 2450In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7]
A2016T + G2019S Double Mutant 3080In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7]

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

LRRK2-IN-1 was profiled against a large panel of kinases to assess its selectivity. A compound is considered highly selective if it inhibits a small number of off-target kinases. LRRK2-IN-1 inhibits only 12 kinases out of a panel of 442 with a dissociation constant (Kd) of less than 3 µM, demonstrating its high selectivity.[8]

Profiling MethodTotal Kinases TestedNumber of HitsCriteria for Hit
KINOMEscan™ 44212<10% of DMSO control at 10 µM concentration.[8]
KiNativ™ (hPBMC) 180Not specified>50% inhibition at 1 µM.[8]
KiNativ™ (Mouse Brain) 195Not specified>50% inhibition at 1 µM.[8]
Dundee Profiling 105Not specified>50% inhibition at 1 µM.[8]

Experimental Protocols

Assessing the direct binding of an inhibitor to its target within the complex environment of a living cell is crucial for validating its mechanism of action. The NanoBRET™ Target Engagement (TE) assay and immunoblotting for downstream phosphorylation events are two primary methods for confirming LRRK2 engagement by inhibitors like LRRK2-IN-1.

Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the binding of a compound to a target kinase in live cells.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged LRRK2 protein (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor).[10] When a test compound like LRRK2-IN-1 enters the cell and binds to LRRK2, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[10]

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).[9][11]

    • Cells are transiently transfected with a LRRK2-NanoLuc® Fusion Vector, which expresses the LRRK2 protein fused to NanoLuc® luciferase.[10][12] Transfection is typically carried out in 96-well or 384-well plates.[9][11]

  • Compound and Tracer Treatment:

    • After an appropriate incubation period post-transfection (e.g., 24 hours), the culture medium is replaced.

    • The cells are pre-treated with the NanoBRET™ Tracer (e.g., Tracer K-9) at a predetermined optimal concentration.[9][13]

    • Immediately following tracer addition, cells are treated with a serial dilution of the test compound (e.g., LRRK2-IN-1) or a vehicle control (DMSO).[11]

    • The cells are incubated for a set period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.[9][11]

  • Signal Detection:

    • The NanoBRET™ Nano-Glo® Substrate and an Extracellular NanoLuc® Inhibitor are added to the wells to generate the luminescent signal from the intracellular NanoLuc® fusion protein.[11][12]

    • The plate is read on a luminometer capable of measuring dual-filtered emissions for the donor (e.g., 460nm) and acceptor (e.g., 618nm).[9]

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.

    • The data is plotted as BRET ratio versus compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9][11]

Protocol 2: Quantitative Immunoblotting for LRRK2 Pathway Activity

Inhibition of LRRK2 kinase activity by a compound like LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key sites, such as Serine 935 (pS935), and of its downstream substrates, such as Rab10 at Threonine 73 (pT73).[14][15] Quantitative immunoblotting (Western blotting) is used to measure these changes in phosphorylation, providing a robust pharmacodynamic readout of target engagement.[15][16]

Methodology:

  • Cell Culture and Treatment:

    • Cells (e.g., mouse embryonic fibroblasts or human macrophages) are cultured in 6-well or 12-well plates.[14][16]

    • Cells are treated with the LRRK2 inhibitor (e.g., 1 µM LRRK2-IN-1 or 100 nM MLi-2) or DMSO vehicle for a specified time (e.g., 1-2 hours).[14][16]

  • Lysate Preparation:

    • Cells are washed with media without FBS (washing with PBS is discouraged as it may induce stress).[14]

    • Cells are lysed on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[14][16]

    • Lysates are clarified by centrifugation at high speed (e.g., 20,800 x g) for 10-20 minutes at 4°C.[17]

  • Protein Quantification and Sample Preparation:

    • The protein concentration of the supernatant is determined using a standard assay (e.g., Coomassie Plus).[16]

    • Lysates are normalized to a final concentration of 1-2 µg/µL, and an equal amount of total protein (e.g., 10-15 µg) per lane is prepared by adding LDS sample buffer and a reducing agent.[16]

  • Gel Electrophoresis and Protein Transfer:

    • Samples are heated and loaded onto a polyacrylamide gel (e.g., NuPAGE 4-12% Bis-Tris).

    • Proteins are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane using a system like the Bio-Rad Turbo Blot.[16][18]

  • Immunoblotting and Detection:

    • The membrane is blocked (e.g., with 5% non-fat dry milk or Odyssey Blocking Buffer) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies targeting total LRRK2, pS935-LRRK2, total Rab10, and pT73-Rab10.[14] A loading control antibody (e.g., GAPDH or tubulin) is also used.

    • After washing, the membrane is incubated with species-appropriate secondary antibodies conjugated to a fluorophore (e.g., IRDye).

    • The signal is detected using a fluorescence imaging system (e.g., LI-COR Odyssey).

  • Data Analysis:

    • The signal intensity for the phosphoprotein is normalized to the signal for the corresponding total protein.[15] The effect of the inhibitor is quantified by comparing the normalized phosphorylation signal in treated versus vehicle control samples.

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_activation Upstream Activation cluster_inhibition Pharmacological Inhibition cluster_substrates Substrate Phosphorylation cluster_downstream Downstream Cellular Processes LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active Kinase) LRRK2_Inactive->LRRK2_Active Activation PD_Mutations PD Mutations (e.g., G2019S) PD_Mutations->LRRK2_Active Promotes Rab_GTPases Rab GTPases (Rab8A, Rab10, etc.) LRRK2_Active->Rab_GTPases Phosphorylates LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_Active Inhibits ATP Binding pRab_GTPases Phospho-Rab (e.g., pT73-Rab10) Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy / Lysosomal Function pRab_GTPases->Autophagy Cytoskeleton_Dynamics Cytoskeleton Dynamics pRab_GTPases->Cytoskeleton_Dynamics NanoBRET_Workflow Start Start: HEK293 Cells Transfect 1. Transfect with LRRK2-NanoLuc® Vector Start->Transfect Incubate1 2. Incubate 24h Transfect->Incubate1 Treat 3. Add NanoBRET™ Tracer + LRRK2-IN-1 (Test Compound) Incubate1->Treat Incubate2 4. Incubate 2h (Equilibration) Treat->Incubate2 Detect 5. Add Substrate & Measure Donor/Acceptor Signal Incubate2->Detect Analyze 6. Calculate BRET Ratio & Determine IC50 Detect->Analyze End End: Target Engagement Data Analyze->End Immunoblotting_Logic cluster_exp Experimental Steps cluster_readout Data Acquisition & Analysis Cells Culture Cells Treatment Treat with LRRK2-IN-1 vs. Vehicle (DMSO) Cells->Treatment Lysis Lyse Cells & Quantify Protein Treatment->Lysis WB SDS-PAGE & Immunoblot Lysis->WB Probe_pLRRK2 Probe for pS935-LRRK2 (Target Activity Marker) WB->Probe_pLRRK2 Probe_tLRRK2 Probe for Total LRRK2 (Normalization Control) WB->Probe_tLRRK2 Normalize Normalize: pS935 Signal / Total LRRK2 Signal Probe_pLRRK2->Normalize Probe_tLRRK2->Normalize Result Result: Decreased pS935 indicates target engagement Normalize->Result

References

Lrrk2-IN-8: A Technical Guide to its Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular signaling pathways modulated by Lrrk2-IN-8, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the intricate signaling networks involved.

Introduction to LRRK2 and its Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[2][3] The G2019S mutation, located within the kinase domain, is the most common and leads to increased kinase activity, suggesting that inhibiting LRRK2 kinase activity is a promising therapeutic strategy for PD.[4] LRRK2 has been implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[5]

This compound is a small molecule inhibitor designed to target the kinase activity of LRRK2. Understanding its precise interactions with LRRK2 and the downstream cellular consequences is crucial for its development as a research tool and potential therapeutic agent.

Quantitative Data for this compound

The inhibitory activity of this compound against both wild-type (wt) LRRK2 and the pathogenic G2019S mutant has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIC50 (nM)
LRRK2 (wt)< 10
LRRK2 (G2019S)< 10
TYK210-100
NUAK110-100

Table 1: In vitro inhibitory activity of this compound. Data sourced from commercially available information.[6]

Core LRRK2 Signaling Pathways

LRRK2 exerts its cellular functions through a complex network of signaling pathways. A key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicle trafficking.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effectors cluster_cellular Cellular Processes Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding & Conformational Change Rab_GTPases Rab GTPases (e.g., Rab8, Rab10, Rab12) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases LRRK2_active->pRab_GTPases Phosphorylation This compound This compound This compound->LRRK2_active Inhibition Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Modulation Autophagy Autophagy pRab_GTPases->Autophagy Modulation Inflammation Inflammation pRab_GTPases->Inflammation Modulation

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Upon activation by upstream signals and GTP binding, LRRK2 transitions to an active conformation.[4] Active LRRK2 then phosphorylates a number of substrates, most notably Rab GTPases.[7] This phosphorylation event alters the function of Rab proteins, impacting downstream cellular processes such as vesicular trafficking, autophagy, and inflammation.[5] this compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its substrates and modulating these cellular pathways.[6]

Experimental Protocols

The characterization of this compound and its effects on cellular signaling pathways involves a series of key experiments. Detailed methodologies for these assays are provided below.

In Vitro LRRK2 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on LRRK2 kinase activity.

Objective: To quantify the IC50 value of this compound against purified LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type and G2019S mutant)

  • LRRKtide (a synthetic peptide substrate) or Myelin Basic Protein (MBP)

  • ATP, [γ-32P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing kinase assay buffer, LRRK2 enzyme, and the peptide substrate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reaction Mix (LRRK2, Substrate, Buffer) B Add this compound (Serial Dilutions) A->B C Initiate with ATP/[γ-32P]ATP B->C D Incubate at 30°C C->D E Spot on Phosphocellulose D->E F Wash and Quantify E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro LRRK2 Kinase Assay.

Western Blot Analysis of LRRK2 Substrate Phosphorylation

This cellular assay assesses the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of a known LRRK2 substrate, such as Rab10.

Objective: To determine the effect of this compound on LRRK2-mediated phosphorylation of Rab10 in cells.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated Rab10 to total Rab10.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Objective: To confirm that this compound directly binds to and stabilizes LRRK2 in intact cells.

Materials:

  • Cell line expressing LRRK2

  • This compound

  • PBS

  • Cell lysis buffer (with protease inhibitors)

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Western blot reagents (as described in section 4.2)

Protocol:

  • Treat cells with this compound or DMSO.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blot using an anti-LRRK2 antibody.

  • The presence of a higher amount of soluble LRRK2 at elevated temperatures in the this compound-treated samples compared to the control indicates target engagement.

CETSA_Workflow A Treat Cells with This compound or DMSO B Harvest and Resuspend Cells A->B C Heat Aliquots to Various Temperatures B->C D Lyse Cells C->D E Separate Soluble and Precipitated Fractions D->E F Analyze Soluble Fraction by Western Blot for LRRK2 E->F G Compare Protein Stability F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a potent inhibitor of LRRK2 kinase activity, targeting a key enzyme implicated in the pathogenesis of Parkinson's disease. This guide provides the foundational knowledge for researchers to investigate the cellular effects of this compound. The presented quantitative data, detailed experimental protocols, and visualized signaling pathways offer a robust framework for further studies into the mechanism of action of this compound and its potential as a therapeutic agent. The methodologies described herein are essential for validating on-target activity and elucidating the downstream consequences of LRRK2 inhibition in relevant cellular models.

References

LRRK2 Inhibition: A Deep Dive into Autophagy and Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the role of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition in autophagy and lysosomal function. While the prompt specified "Lrrk2-IN-8," extensive searches of the public scientific literature and databases did not yield specific information on this particular compound. Therefore, this guide synthesizes data from studies on other well-characterized, potent, and selective LRRK2 kinase inhibitors, such as Lrrk2-in-1, MLi-2, and GSK2578215A, to illustrate the cellular and molecular consequences of LRRK2 inhibition. The principles and findings discussed herein are expected to be broadly applicable to potent and selective inhibitors of LRRK2 kinase activity.

Introduction: LRRK2, a Key Regulator of Cellular Degradation Pathways

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative diseases, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and also contribute to sporadic forms of the disease.[1][2] The kinase activity of LRRK2 is central to its pathogenic effects, making it a prime target for therapeutic intervention.[3][4]

Two critical cellular processes regulated by LRRK2 are autophagy and lysosomal function.[5][6] Autophagy is a catabolic "self-eating" process essential for the clearance of damaged organelles and aggregated proteins. The lysosome is the primary degradative organelle within the cell, responsible for breaking down cellular waste. Dysregulation of these pathways is a hallmark of many neurodegenerative disorders. This guide will explore the intricate role of LRRK2 in these pathways and the effects of its pharmacological inhibition.

Mechanism of Action: How LRRK2 Inhibition Modulates Autophagy and Lysosomal Function

LRRK2's influence on autophagy and lysosomal function is multifaceted, involving the phosphorylation of key substrates and interaction with various signaling pathways.

Regulation of Rab GTPases

A pivotal discovery in LRRK2 biology was the identification of a subset of Rab GTPases as bona fide LRRK2 substrates.[7][8] Rab GTPases are master regulators of vesicular trafficking, a process fundamental to autophagy and lysosomal function. LRRK2 phosphorylates Rab proteins, including Rab8a and Rab10, within their switch II domain.[9][10] This phosphorylation event can alter their interaction with regulatory proteins, thereby impacting vesicle transport.[9] Pathogenic LRRK2 mutations often lead to hyper-phosphorylation of these Rab substrates.[8] LRRK2 inhibitors, by blocking this phosphorylation, can restore normal Rab GTPase function and vesicular trafficking.

Impact on Lysosomal Homeostasis

LRRK2 activity is intricately linked to the maintenance of a healthy lysosomal network.[10][11] Studies have shown that pathogenic LRRK2 mutations can lead to lysosomal dysfunction, including altered lysosomal morphology and impaired acidification.[12] LRRK2 inhibition has been demonstrated to rescue these defects, promoting proper lysosomal function.[13] Furthermore, LRRK2 has been implicated in regulating the trafficking of lysosomal membrane proteins, a process crucial for lysosomal integrity and function.[10]

Modulation of Autophagic Flux

The effect of LRRK2 on the overall process of autophagy, known as autophagic flux, is complex and appears to be context-dependent. Some studies suggest that pathogenic LRRK2 activity impairs autophagic clearance, leading to an accumulation of autophagosomes.[5] Conversely, inhibition of LRRK2 kinase activity has been shown to stimulate macroautophagy.[14] This suggests that LRRK2 may act as a negative regulator of autophagy initiation.

Signaling Pathways Implicated in LRRK2-Mediated Regulation of Autophagy

LRRK2 does not operate in isolation; it intersects with several key signaling pathways that control cellular metabolism and autophagy.

MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, has been linked to LRRK2 function.[3] Some studies suggest that the G2019S LRRK2 mutation induces autophagy via the MEK/ERK pathway, and that inhibition of this pathway can reduce the exacerbated autophagy seen in mutant cells.[3][15][16]

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and autophagy. While some studies have explored a potential link between LRRK2 and the mTOR pathway, evidence suggests that LRRK2 kinase inhibition can induce autophagy independently of canonical mTORC1 signaling.[14][17][18][19] This indicates that LRRK2 may regulate autophagy through a distinct, mTOR-independent mechanism.

Calcium-Dependent Signaling

LRRK2 has been shown to regulate autophagy through a calcium-dependent pathway involving NAADP (nicotinic acid adenine dinucleotide phosphate).[17] This suggests a role for LRRK2 in modulating lysosomal calcium homeostasis, which in turn impacts autophagic processes.

Quantitative Data on the Effects of LRRK2 Inhibition

The following tables summarize quantitative data from various studies on the effects of LRRK2 inhibition on key markers of autophagy and lysosomal function.

Table 1: Effect of LRRK2 Inhibition on Autophagy Markers

InhibitorCell/Model SystemMarkerEffectFold Change/Percentage ChangeReference
Lrrk2-in-1H4 neuroglioma cellsLC3-II levelsIncreaseNot specified[14]
Lrrk2-in-1H4 neuroglioma cellsp62 levelsIncreaseNot specified[14]
U0126 (MEK inhibitor)G2019S LRRK2 fibroblastsLC3-II levelsReductionNot specified[3]
GSK2578215AG2019S knock-in neuronsAutophagic fluxRescue of decreased fluxNot specified[13]

Table 2: Effect of LRRK2 Inhibition on Lysosomal Function

InhibitorCell/Model SystemParameterEffectQuantitative MeasurementReference
GSK2578215AG2019S knock-in neuronsLysosomal acidificationRescue of defectNot specified[13]
LRRK2 inhibitorMacrophages/MicrogliaLysosomal proteolytic activityEnhancementNot specified[11]
LRRK2 inhibitorMacrophages/MicrogliaLysosomal hydrolase expressionIncreaseNot specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Autophagy Flux Assay using LC3-II Turnover

Objective: To measure the rate of autophagic degradation (autophagic flux) by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, H4 neuroglioma)

  • LRRK2 inhibitor (e.g., Lrrk2-in-1, MLi-2)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-LC3, anti-p62, anti-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with the LRRK2 inhibitor at the desired concentration for the specified time. Include a vehicle control (e.g., DMSO).

  • For the last 2-4 hours of the LRRK2 inhibitor treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting to detect LC3, p62, and a loading control.

  • Quantify the band intensities for LC3-II and the loading control.

  • Calculate autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor for both control and LRRK2 inhibitor-treated cells. An increase in the difference between these two conditions upon LRRK2 inhibition indicates an induction of autophagic flux.

Lysosomal pH Measurement using LysoSensor Dyes

Objective: To measure the pH of lysosomal compartments.

Materials:

  • Cell line of interest

  • LRRK2 inhibitor

  • LysoSensor Green DND-189 or LysoSensor Yellow/Blue DND-160

  • Live-cell imaging microscope with appropriate filter sets

  • Image analysis software

Procedure:

  • Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Treat cells with the LRRK2 inhibitor or vehicle for the desired duration.

  • Incubate the cells with the LysoSensor dye according to the manufacturer's instructions (typically 1-5 µM for 30-60 minutes).

  • Replace the dye-containing medium with fresh, pre-warmed medium.

  • Acquire images using a fluorescence microscope. For ratiometric dyes like LysoSensor Yellow/Blue, acquire images at both emission wavelengths.

  • Analyze the fluorescence intensity of individual lysosomes. For ratiometric dyes, calculate the ratio of the two emission intensities.

  • A standard curve can be generated by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to calibrate the fluorescence ratio to pH values.

Rab GTPase Phosphorylation Assay

Objective: To assess the phosphorylation status of LRRK2 substrate Rab GTPases.

Materials:

  • Cell line of interest

  • LRRK2 inhibitor

  • Cell lysis buffer

  • Phos-tag™ acrylamide for SDS-PAGE

  • Western blotting apparatus

  • Primary antibodies: anti-Rab10, anti-phospho-Rab10 (if available), total LRRK2, phospho-LRRK2 (e.g., pS935)

  • Secondary antibodies

Procedure:

  • Treat cells with the LRRK2 inhibitor or vehicle.

  • Lyse the cells and quantify protein concentration.

  • Prepare polyacrylamide gels containing Phos-tag™ acrylamide, which retards the migration of phosphorylated proteins.

  • Perform SDS-PAGE using the Phos-tag™ gels, followed by Western blotting.

  • Probe the membranes with antibodies against the Rab GTPase of interest (e.g., Rab10). The phosphorylated form will appear as a slower-migrating band.

  • Alternatively, use phospho-specific antibodies if available.

  • Quantify the ratio of phosphorylated to total Rab protein. A decrease in this ratio upon treatment with a LRRK2 inhibitor indicates target engagement and inhibition of LRRK2 kinase activity.

Visualizing the Pathways: Signaling and Experimental Workflows

LRRK2 Signaling in Autophagy and Lysosomal Function

LRRK2_Signaling cluster_LRRK2 LRRK2 Kinase Activity cluster_Rab Vesicular Trafficking cluster_Autophagy Autophagy cluster_Lysosome Lysosomal Function cluster_Pathways Signaling Pathways LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagosome_Formation Autophagosome Formation LRRK2->Autophagosome_Formation Regulates Lysosomal_pH Lysosomal pH LRRK2->Lysosomal_pH Regulates MEK_ERK MEK/ERK Pathway LRRK2->MEK_ERK Calcium_Signaling Calcium Signaling LRRK2->Calcium_Signaling LRRK2_Inhibitor This compound (or other inhibitors) LRRK2_Inhibitor->LRRK2 Inhibits pRab_GTPases Phospho-Rab GTPases Vesicle_Trafficking Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Alters Autophagic_Flux Autophagic Flux Vesicle_Trafficking->Autophagic_Flux Lysosomal_Function Lysosomal Function Lysosomal_pH->Lysosomal_Function mTOR mTOR Pathway (Independent)

Caption: LRRK2 signaling in autophagy and lysosomal function.

Experimental Workflow for Assessing Autophagic Flux

Autophagy_Flux_Workflow start Seed Cells treatment Treat with LRRK2 Inhibitor and Vehicle Control start->treatment lysosomal_inhibition Add Lysosomal Inhibitor (e.g., Bafilomycin A1) treatment->lysosomal_inhibition lysis Cell Lysis and Protein Quantification lysosomal_inhibition->lysis western_blot SDS-PAGE and Western Blot (LC3, p62, Loading Control) lysis->western_blot quantification Densitometry and Data Analysis western_blot->quantification result Determine Autophagic Flux quantification->result

Caption: Workflow for measuring autophagic flux.

Logical Relationship of LRRK2 Inhibition and Cellular Outcomes

LRRK2_Inhibition_Outcomes cluster_molecular Molecular Effects cluster_cellular Cellular Outcomes LRRK2_Inhibition LRRK2 Kinase Inhibition Rab_Dephosphorylation Decreased Rab Phosphorylation LRRK2_Inhibition->Rab_Dephosphorylation Restored_Trafficking Restored Vesicular Trafficking Rab_Dephosphorylation->Restored_Trafficking Enhanced_Autophagy Enhanced Autophagic Flux Restored_Trafficking->Enhanced_Autophagy Improved_Lysosomal_Function Improved Lysosomal Function Restored_Trafficking->Improved_Lysosomal_Function

Caption: LRRK2 inhibition and its cellular consequences.

Conclusion and Future Directions

The inhibition of LRRK2 kinase activity presents a promising therapeutic strategy for Parkinson's disease and other disorders characterized by autophagic and lysosomal dysfunction. By targeting the phosphorylation of Rab GTPases and modulating key signaling pathways, LRRK2 inhibitors can restore cellular homeostasis and enhance the clearance of pathological protein aggregates. While the specific properties of this compound remain to be elucidated in the public domain, the wealth of data on other LRRK2 inhibitors provides a strong rationale for its potential efficacy.

Future research should focus on:

  • Elucidating the full range of LRRK2 substrates and their roles in autophagy and lysosomal biology.

  • Investigating the long-term effects of LRRK2 inhibition on cellular function.

  • Developing biomarkers to monitor the engagement and efficacy of LRRK2 inhibitors in clinical settings.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the critical role of LRRK2 in cellular degradation pathways and the therapeutic potential of its inhibition.

References

Lrrk2-IN-8 and Mitochondrial Function in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD), with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease. A growing body of evidence suggests that LRRK2 plays a pivotal role in regulating mitochondrial function, and its hyperactivity, often associated with pathogenic mutations, can lead to mitochondrial dysfunction and subsequent neuronal demise. This technical guide provides a comprehensive overview of the interplay between LRRK2 and mitochondrial health in neurons, with a particular focus on the effects of LRRK2 inhibition by small molecules such as Lrrk2-IN-8. We consolidate quantitative data from various studies into structured tables, offer detailed experimental protocols for key mitochondrial function assays, and present signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the mechanisms of LRRK2-mediated neurodegeneration and to develop novel therapeutic strategies targeting this kinase.

LRRK2 and Its Role in Neuronal Mitochondrial Homeostasis

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[1] It is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[2][3] Within neurons, a subpopulation of LRRK2 is associated with the outer mitochondrial membrane, suggesting a direct role in mitochondrial regulation.[4]

Pathogenic mutations in LRRK2, such as the common G2019S mutation, lead to a hyperactive kinase state.[5] This aberrant kinase activity is linked to several mitochondrial deficits, including:

  • Altered Mitochondrial Dynamics: LRRK2 is known to interact with proteins that govern mitochondrial fission and fusion, such as dynamin-related protein 1 (Drp1).[6][7] Hyperactive LRRK2 can promote mitochondrial fission, leading to a fragmented mitochondrial network.[6][7][8]

  • Impaired Mitochondrial Respiration and ATP Production: Studies have shown that pathogenic LRRK2 mutations can lead to decreased oxygen consumption rates (OCR) and reduced ATP production in neurons.[5][9]

  • Increased Oxidative Stress: Mitochondrial dysfunction is often accompanied by an increase in the production of reactive oxygen species (ROS). Neurons expressing mutant LRRK2 have been shown to exhibit elevated levels of mitochondrial ROS.[9]

  • Defective Mitophagy: Mitophagy is the selective degradation of damaged mitochondria via autophagy, a critical quality control mechanism. Pathogenic LRRK2 has been shown to impair mitophagy, leading to the accumulation of dysfunctional mitochondria.[4][10][11]

Impact of LRRK2 Inhibition on Mitochondrial Function

The detrimental effects of hyperactive LRRK2 on mitochondrial function have made it a prime target for therapeutic intervention. The development of potent and selective LRRK2 kinase inhibitors, such as this compound and others like MLi-2 and GSK3357679A, has provided valuable tools to probe the consequences of LRRK2 inhibition and to assess its therapeutic potential.[11][12]

Inhibition of LRRK2 kinase activity has been shown to rescue several mitochondrial defects observed in cellular and animal models of PD. These restorative effects include:

  • Normalization of Mitochondrial Morphology: Treatment with LRRK2 inhibitors can reverse the mitochondrial fragmentation induced by pathogenic LRRK2 mutations.[7]

  • Restoration of Mitochondrial Respiration: Inhibition of LRRK2 can improve mitochondrial oxygen consumption and ATP production.

  • Reduction of Oxidative Stress: By restoring mitochondrial function, LRRK2 inhibitors can decrease the overproduction of ROS.

  • Enhancement of Mitophagy: LRRK2 inhibitors have been demonstrated to promote the clearance of damaged mitochondria by enhancing mitophagy.[4][11]

Quantitative Data on the Effects of LRRK2 Inhibition

The following tables summarize quantitative data from various studies investigating the impact of LRRK2 mutations and inhibition on key mitochondrial parameters in neurons.

Table 1: Effects of LRRK2 Activity on Mitochondrial Respiration in Neurons

ParameterCell/Animal ModelConditionChange from ControlReference
Basal RespirationiPSC-derived MicrogliaLRRK2-G2019S↓ ~35%[13]
ATP-linked RespirationiPSC-derived MicrogliaLRRK2-G2019S↓ ~35%[13]
Maximal RespirationiPSC-derived MicrogliaLRRK2-G2019S↓ ~34%[13]
Spare Respiratory CapacityiPSC-derived MicrogliaLRRK2-G2019S↓ ~34%[13]

Table 2: Effects of LRRK2 Activity on Mitochondrial Morphology in Neurons

ParameterCell ModelConditionChange from ControlReference
Mitochondrial Aspect RatioSH-SY5Y cellsLRRK2 WT Overexpression↓ ~15%[6]
Mitochondrial Aspect RatioSH-SY5Y cellsLRRK2 R1441C Overexpression↓ ~46%[6]
Mitochondrial Aspect RatioSH-SY5Y cellsLRRK2 G2019S Overexpression↓ ~31%[6]
% of Cells with Fragmented MitochondriaSH-SY5Y cellsLRRK2 WT Overexpression↑ ~2-fold[6]
% of Cells with Fragmented MitochondriaSH-SY5Y cellsLRRK2 R1441C Overexpression↑ ~3-fold[6]
% of Cells with Fragmented MitochondriaSH-SY5Y cellsLRRK2 G2019S Overexpression↑ ~2.5-fold[6]

Table 3: Effects of LRRK2 Activity on Mitochondrial Membrane Potential and ROS Production

ParameterCell ModelConditionChange from ControlReference
Mitochondrial Membrane PotentialSH-SY5Y cellsLRRK2 WT Overexpression[6]
Mitochondrial Membrane PotentialSH-SY5Y cellsLRRK2 R1441C Overexpression↓ (more significant)[6]
Mitochondrial Membrane PotentialSH-SY5Y cellsLRRK2 G2019S Overexpression↓ (more significant)[6]
Reactive Oxygen Species (ROS)SH-SY5Y cellsLRRK2 WT Overexpression[6]
Reactive Oxygen Species (ROS)SH-SY5Y cellsLRRK2 R1441C Overexpression↑ (more significant)[6]
Reactive Oxygen Species (ROS)SH-SY5Y cellsLRRK2 G2019S Overexpression↑ (more significant)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess mitochondrial function in the context of LRRK2 research.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to measure mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.[14]

Protocol:

  • Cell Culture: Plate neurons at an appropriate density in a multi-well plate (e.g., 96-well black, clear-bottom plate for plate reader analysis or on coverslips in a 24-well plate for microscopy). Culture the cells overnight to allow for attachment.

  • Treatment: Treat the cells with this compound or other LRRK2 inhibitors at the desired concentrations and for the desired duration. Include appropriate vehicle controls and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).

  • JC-1 Staining Solution Preparation: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. The optimal concentration may need to be determined empirically for your specific cell type.

  • Staining: Remove the treatment medium from the cells and add the JC-1 working solution. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Aspirate the JC-1 staining solution and wash the cells once with pre-warmed 1X Assay Buffer or PBS.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity at two wavelength pairs:

      • Green (monomers): Excitation ~485 nm / Emission ~535 nm

      • Red (J-aggregates): Excitation ~540 nm / Emission ~590 nm

    • Fluorescence Microscopy: Observe the cells using appropriate filter sets for green and red fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of cellular metabolism. The Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function.[15][16][17]

Protocol:

  • Cell Seeding: Seed neurons in a Seahorse XF96 cell culture microplate at a pre-determined optimal density to ensure a confluent monolayer on the day of the assay.

  • Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the culture medium from the cells and wash twice with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Plate Preparation: Prepare a stock plate of the mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) at the desired concentrations in the assay medium.

  • Seahorse XF Assay: Load the hydrated sensor cartridge, the cell plate, and the compound plate into the Seahorse XF Analyzer. The instrument will calibrate, and then sequentially inject the inhibitors while measuring OCR and ECAR.

  • Data Analysis: After the run, normalize the data to cell number or protein concentration. The Seahorse XF software will calculate key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]

Analysis of Mitochondrial Morphology

Changes in mitochondrial morphology, such as fragmentation or elongation, can be visualized and quantified using fluorescence microscopy.

Protocol:

  • Cell Culture and Transfection/Treatment: Plate neurons on glass coverslips. If necessary, transfect the cells with a mitochondrial-targeted fluorescent protein (e.g., mito-DsRed). Treat the cells with this compound or other compounds as required.

  • Mitochondrial Staining (if not transfected): Incubate the cells with a mitochondrial-specific dye such as MitoTracker Red CMXRos (e.g., 500 nM for 30 minutes at 37°C).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If immunostaining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (Optional): If co-localizing with other proteins, block the cells and incubate with primary and fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a confocal or high-resolution fluorescence microscope.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Common parameters include:

    • Aspect Ratio and Form Factor: To measure the degree of elongation versus circularity.

    • Mitochondrial Footprint: To measure the total mitochondrial area within a cell.

    • Branching: To assess the complexity of the mitochondrial network.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to LRRK2 and mitochondrial function.

LRRK2_Mitochondrial_Dysfunction cluster_lrrk2 Pathogenic LRRK2 cluster_mito Mitochondrial Dysfunction cluster_outcome Neuronal Outcome LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_hyper Increased Kinase Activity LRRK2_mut->LRRK2_hyper Mito_fission Increased Fission (Fragmentation) LRRK2_hyper->Mito_fission Interacts with Drp1 Mito_resp Impaired Respiration & ATP Production LRRK2_hyper->Mito_resp Mitophagy Decreased Mitophagy LRRK2_hyper->Mitophagy Inhibits clearance Neurodegen Neuronal Degeneration Mito_fission->Neurodegen ROS Increased ROS Production Mito_resp->ROS Mito_resp->Neurodegen ROS->Neurodegen Mitophagy->Neurodegen

Caption: Pathogenic LRRK2 signaling cascade leading to mitochondrial dysfunction.

LRRK2_Inhibition_Rescue cluster_inhibitor LRRK2 Inhibition cluster_lrrk2 Pathogenic LRRK2 cluster_mito Restored Mitochondrial Function cluster_outcome Neuronal Outcome Lrrk2_IN_8 This compound LRRK2_hyper Increased Kinase Activity Lrrk2_IN_8->LRRK2_hyper Inhibits Mito_morph Normalized Morphology Lrrk2_IN_8->Mito_morph Rescues Mito_resp Restored Respiration Lrrk2_IN_8->Mito_resp Rescues ROS Reduced ROS Lrrk2_IN_8->ROS Reduces Mitophagy Enhanced Mitophagy Lrrk2_IN_8->Mitophagy Promotes Neuroprotection Neuroprotection Mito_morph->Neuroprotection Mito_resp->Neuroprotection ROS->Neuroprotection Mitophagy->Neuroprotection

Caption: Mechanism of neuroprotection by LRRK2 inhibitors like this compound.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_cells Seed Neurons in XF96 Plate Load_instrument Load Plates and Cartridge into Seahorse Analyzer Seed_cells->Load_instrument Hydrate_cartridge Hydrate Sensor Cartridge Hydrate_cartridge->Load_instrument Prep_media Prepare Assay Medium Prep_media->Seed_cells Prep_compounds Prepare Inhibitor Plate Prep_compounds->Load_instrument Run_assay Run Mito Stress Test Load_instrument->Run_assay Normalize_data Normalize OCR Data Run_assay->Normalize_data Calculate_params Calculate Mitochondrial Parameters Normalize_data->Calculate_params

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Conclusion

The intricate relationship between LRRK2 and mitochondrial function is a cornerstone of LRRK2-associated Parkinson's disease pathogenesis. The hyperactivity of LRRK2 kinase instigates a cascade of deleterious events within neuronal mitochondria, ultimately contributing to neurodegeneration. The advent of potent LRRK2 inhibitors, exemplified by compounds like this compound, has not only illuminated these pathogenic mechanisms but also presented a promising therapeutic avenue. By restoring mitochondrial homeostasis, LRRK2 kinase inhibition holds the potential to be a disease-modifying strategy for Parkinson's disease. This guide provides a foundational resource for researchers aiming to further explore this critical area of neuroscience and drug discovery. Future investigations should continue to delineate the precise molecular targets of LRRK2 within the mitochondria and to translate the promising preclinical findings of LRRK2 inhibitors into effective clinical therapies.

References

Lrrk2-IN-8 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of Lrrk2-IN-8, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Due to the structural similarity and extensive published data for its close analog, Lrrk2-IN-1, the information presented herein primarily focuses on Lrrk2-IN-1 as a representative compound. This guide details its on-target and off-target kinase activities, the experimental methodologies used for these assessments, and the relevant signaling pathways.

Quantitative Kinase Inhibition Profile

The inhibitory activity of Lrrk2-IN-1 has been assessed against its primary target, LRRK2, and a wide array of other kinases. The following tables summarize the quantitative data from various screening platforms.

On-Target Activity of Lrrk2-IN-1 against LRRK2
TargetMutantIC50 (nM)Assay Conditions
LRRK2Wild-Type (WT)13100 µM ATP
LRRK2G2019S6100 µM ATP[1]
LRRK2A2016T2450Nictide substrate, ATP
LRRK2A2016T + G2019S3080Nictide substrate, ATP
Off-Target Kinase Selectivity Profile of Lrrk2-IN-1

Lrrk2-IN-1 exhibits a high degree of selectivity. In a broad kinase panel screen, it was found to have affinity for only a limited number of other kinases.[2]

Off-Target KinaseInhibition DataAssay Platform
DCLK2IC50 = 45 nMBiochemical Assay[3]
MAPK7EC50 = 160 nMCellular Assay[3]
AURKBIC50 > 1 µMBiochemical Assay[3]
CHEK2IC50 > 1 µMBiochemical Assay[3]
MKNK2IC50 > 1 µMBiochemical Assay[3]
MYLKIC50 > 1 µMBiochemical Assay[3]
NUAK1IC50 > 1 µMBiochemical Assay[3]
PLK1IC50 > 1 µMBiochemical Assay[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the kinase selectivity profile of Lrrk2-IN-1 are provided below.

In Vitro LRRK2 Kinase Assay

This protocol describes a standard method for measuring the enzymatic activity of LRRK2 in vitro.[4][5][6][7]

Materials:

  • Recombinant LRRK2 (e.g., GST-tagged fragment)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP (as required for the specific assay, e.g., 100 µM)

  • Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide)

  • Lrrk2-IN-1 or other inhibitors

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay system (Promega)

  • SDS-PAGE gels and Western blotting reagents or luminescence plate reader

Procedure:

  • Prepare the kinase reaction mixture on ice, containing the kinase buffer, recombinant LRRK2, and the chosen substrate.

  • Add the desired concentration of Lrrk2-IN-1 or DMSO as a control.

  • Initiate the reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).

  • Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes).[8]

  • Terminate the reaction by adding SDS-PAGE loading buffer and heating.

  • Separate the reaction products by SDS-PAGE.

  • For radiometric assays, expose the gel to a phosphor screen to visualize substrate phosphorylation.

  • For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.[8]

  • Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.

KINOMEscan™ Profiling

This platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.[9][10]

Principle: An immobilized active-site directed ligand is used to capture the kinase of interest. The test compound is then added in competition with the immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. Quantification is typically performed using qPCR of a DNA tag conjugated to the kinase.

Workflow:

  • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

  • After reaching equilibrium, the mixture is washed to remove unbound components.

  • The amount of kinase remaining bound to the solid support is quantified using qPCR.

  • The results are reported as a percentage of the DMSO control, and dissociation constants (Kd) can be determined from dose-response curves.

KiNativ™ Profiling

This chemical proteomics approach measures the ability of a compound to inhibit the binding of a biotinylated ATP or ADP probe to kinases within a native cellular lysate.[11]

Principle: A biotinylated acyl-phosphate probe covalently labels the conserved active site lysine of ATP-binding proteins, including kinases. Pre-incubation with an inhibitor prevents this labeling. The extent of labeling is quantified by mass spectrometry.

Workflow:

  • Cell or tissue lysates are prepared to maintain native kinase activity.

  • The lysate is incubated with the test compound at various concentrations.

  • The biotinylated ATP/ADP probe is added, which covalently modifies the active site of kinases that are not blocked by the inhibitor.

  • The proteins are digested, and the biotinylated peptides are enriched using streptavidin affinity chromatography.

  • The enriched peptides are identified and quantified by LC-MS/MS.

  • The degree of inhibition is determined by comparing the abundance of labeled peptides in the presence and absence of the inhibitor.

Signaling Pathways and Visualization

The following diagrams illustrate the key signaling pathways discussed in this guide.

Kinase Selectivity Profiling Workflow

G cluster_0 Compound Preparation cluster_1 Assay Platforms cluster_2 Data Analysis Compound Test Compound (this compound) KinomeScan KINOMEscan™ (Competition Binding Assay) Compound->KinomeScan KiNativ KiNativ™ (Chemical Proteomics) Compound->KiNativ Biochemical Biochemical Assay (e.g., In Vitro LRRK2 Assay) Compound->Biochemical DMSO DMSO Control DMSO->KinomeScan DMSO->KiNativ DMSO->Biochemical Quantification Quantification (qPCR, Mass Spec, Luminescence) KinomeScan->Quantification KiNativ->Quantification Biochemical->Quantification IC50_Kd IC50 / Kd Determination Quantification->IC50_Kd Selectivity Selectivity Profile Generation IC50_Kd->Selectivity

Caption: Workflow for determining kinase inhibitor selectivity.

LRRK2 Signaling Pathway

G cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase cluster_2 Downstream Substrates cluster_3 Inhibition Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activation Rab8 Rab8 LRRK2->Rab8 Phosphorylation Rab10 Rab10 LRRK2->Rab10 Phosphorylation Rab12 Rab12 LRRK2->Rab12 Phosphorylation Lrrk2_IN8 This compound Lrrk2_IN8->LRRK2 Inhibition

Caption: LRRK2 signaling and inhibition by this compound.

Polo-like Kinase 1 (PLK1) Signaling Pathway

G cluster_0 Upstream Kinases cluster_1 PLK1 cluster_2 Downstream Processes AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Activation Bora Bora Bora->PLK1 Activation MitoticEntry Mitotic Entry PLK1->MitoticEntry SpindleAssembly Spindle Assembly PLK1->SpindleAssembly Cytokinesis Cytokinesis PLK1->Cytokinesis

Caption: Simplified PLK1 signaling pathway.

SRC Family Kinase (SFK) Signaling Pathway

G cluster_0 Upstream Regulation cluster_1 SRC Family Kinases cluster_2 Downstream Signaling Receptors Growth Factor Receptors Integrins SRC SRC Receptors->SRC Activation YES YES Receptors->YES Activation CSK CSK CSK->SRC Inhibition CSK->YES Inhibition FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT YES->FAK YES->STAT3 YES->PI3K_AKT

Caption: Overview of SRC family kinase signaling.

References

Lrrk2-IN-1: A Technical Guide on Chemical Properties and Solubility for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a significant target in drug discovery, particularly for neurodegenerative diseases like Parkinson's. Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2, making it an invaluable tool for researchers studying the kinase's function and developing potential therapeutics. This technical guide provides an in-depth overview of the chemical properties, solubility, and relevant experimental protocols for Lrrk2-IN-1.

Core Chemical Properties

Lrrk2-IN-1 is a well-characterized small molecule inhibitor with the following key properties:

PropertyValue
Molecular Formula C₃₁H₃₈N₈O₃[1][2]
Molecular Weight 570.69 g/mol [1]
CAS Number 1234480-84-2[1]
Appearance Powder[2]

Solubility Profile

The solubility of Lrrk2-IN-1 is a critical factor for its use in various experimental settings. It exhibits good solubility in common organic solvents but is practically insoluble in aqueous solutions.

SolventMaximum ConcentrationNotes
DMSO 57.01 mg/mL (100 mM)Ultrasonic assistance may be needed for complete dissolution.[1]
In Vivo Formulations ≥ 2.5 mg/mL (4.38 mM)[1]Typically prepared in a multi-solvent system.[1]

For in vivo studies, a common practice is to first dissolve Lrrk2-IN-1 in a small amount of DMSO and then dilute it with other vehicles.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase.[3][4] Its signaling pathway is complex and implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[4][5] Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease.[6][7] The G2019S mutation, in particular, leads to a hyperactive kinase, which is a key target for inhibitors like Lrrk2-IN-1.[8][9] LRRK2 phosphorylates a subset of Rab GTPases, which is a key event in its signaling cascade.[10]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Activates GTP_Binding GTP Binding GTP_Binding->LRRK2 Activates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy->Neurodegeneration Mitochondrial_Function->Neurodegeneration Lrrk2_IN1 Lrrk2-IN-1 Lrrk2_IN1->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Protocols

In Vitro Kinase Assay

A common method to assess the potency of Lrrk2-IN-1 is through an in vitro kinase assay. This typically involves the following steps:

  • Reagents:

    • Recombinant LRRK2 enzyme (wild-type or mutant, e.g., G2019S).

    • A suitable peptide substrate (e.g., Nictide).

    • [γ-³²P]ATP or a fluorescent ATP analog.

    • Lrrk2-IN-1 dissolved in DMSO.

    • Kinase assay buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂).

  • Procedure:

    • Prepare a reaction mixture containing the LRRK2 enzyme, peptide substrate, and assay buffer.

    • Add varying concentrations of Lrrk2-IN-1 (or DMSO as a control) to the reaction mixture and pre-incubate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and quantify the phosphorylation of the substrate. This can be done by measuring radioactivity or fluorescence.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Lrrk2-IN-1 has reported IC₅₀ values of 13 nM for wild-type LRRK2 and 6 nM for the G2019S mutant.[1]

Cellular Assays for LRRK2 Inhibition

To confirm the activity of Lrrk2-IN-1 in a cellular context, researchers often monitor the phosphorylation status of LRRK2 itself or its downstream targets.

  • Cell Culture:

    • Use cell lines that endogenously express or are engineered to overexpress LRRK2 (e.g., HEK293 cells).

  • Treatment:

    • Treat the cells with different concentrations of Lrrk2-IN-1 for a specified period.

  • Lysis and Western Blotting:

    • Lyse the cells to extract proteins.

    • Perform Western blotting using antibodies specific for phosphorylated LRRK2 (e.g., at Ser910 and Ser935) and total LRRK2. Inhibition by Lrrk2-IN-1 leads to a dose-dependent decrease in the phosphorylation at these sites.[11]

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cellular_Assay Cellular Assay (Phosphorylation Status) In_Vitro_Assay->Cellular_Assay Potent? In_Vivo_Study In Vivo Animal Study (e.g., Mouse Model) Cellular_Assay->In_Vivo_Study Cell-Permeable? Data_Analysis Data Analysis and Conclusion In_Vivo_Study->Data_Analysis Efficacious? End End Data_Analysis->End

Caption: A typical workflow for evaluating LRRK2 inhibitors.

In Vivo Studies

For in vivo experiments, Lrrk2-IN-1 can be administered to animal models, such as mice. A typical protocol might involve:

  • Formulation:

    • Prepare a stock solution of Lrrk2-IN-1 in DMSO.

    • Create the final dosing solution by diluting the stock in a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline.[1] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Administration:

    • Administer the compound to the animals via a suitable route, such as intraperitoneal (i.p.) injection. A dosage of 100 mg/kg has been used in mice to demonstrate dephosphorylation of LRRK2 in the kidney.[11]

  • Pharmacodynamic Assessment:

    • After a certain period, collect tissues of interest (e.g., brain, kidney).

    • Analyze the phosphorylation status of LRRK2 in these tissues to confirm target engagement.

Conclusion

Lrrk2-IN-1 is a cornerstone tool for investigating the complex biology of LRRK2. Its well-defined chemical properties and solubility characteristics, coupled with established experimental protocols, enable researchers to probe the LRRK2 signaling pathway with precision. This guide provides the foundational technical information necessary for the effective use of Lrrk2-IN-1 in both in vitro and in vivo research settings.

References

Lrrk2-IN-1: A Technical Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data available for Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. This document summarizes the key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of Lrrk2-IN-1's preclinical profile.

Quantitative Preclinical Data Summary

The following tables provide a structured summary of the key quantitative data for Lrrk2-IN-1, enabling easy comparison of its activity and properties across various preclinical assays.

Table 1: In Vitro Kinase Inhibition
TargetAssay TypeIC50 (nM)ATP ConcentrationReference
LRRK2 (Wild-Type)Biochemical Kinase Assay130.1 mM[1]
LRRK2 (G2019S Mutant)Biochemical Kinase Assay60.1 mM[1]
LRRK2 (A2016T Mutant)Biochemical Kinase Assay>2,4000.1 mM[1]
LRRK2 (A2016T+G2019S)Biochemical Kinase Assay>2,4000.1 mM[1]
Table 2: Cellular Activity
Assay TypeCell LineEndpointIC50 (µM)Reference
LRRK2 Ser935 PhosphorylationHEK293 (WT LRRK2)TR-FRET0.08[2]
LRRK2 Ser935 PhosphorylationHEK293 (G2019S LRRK2)TR-FRET0.03[2]
CytotoxicityHepG2Cell Viability49.3[2]
Genotoxicity--3.9 (without S9), 15.6 (with S9)[2]
Table 3: In Vivo Pharmacokinetics in Mice
ParameterValueDosingReference
Half-life (T1/2)4.5 hours100 mg/kg, i.p.[1]
AUC14,758 hr*ng/mL100 mg/kg, i.p.[1]
Bioavailability (%F)49.3%-[1]
Table 4: In Vivo Pharmacodynamics in Mice
TissueEndpointDosingEffectReference
KidneyLRRK2 Ser910/Ser935 Dephosphorylation100 mg/kg, i.p.Complete dephosphorylation at 1h and 2h[1]
BrainLRRK2 Ser910/Ser935 Dephosphorylation100 mg/kg, i.p.No dephosphorylation observed[1]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard method for assessing the inhibitory activity of compounds against LRRK2 kinase activity using a radiolabeled ATP.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Lrrk2-IN-1 or other test compounds

  • SDS-PAGE gels and buffers

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 enzyme and MBP substrate in kinase assay buffer.

  • Add Lrrk2-IN-1 or vehicle control (DMSO) at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP and autophosphorylated LRRK2 by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol outlines a common method to assess the effect of Lrrk2-IN-1 on the autophosphorylation of LRRK2 at key sites like Ser910 and Ser935 in a cellular context.

Materials:

  • HEK293 cells stably or transiently expressing LRRK2 (Wild-Type or mutant)

  • Cell culture medium and reagents

  • Lrrk2-IN-1 or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate HEK293 cells expressing LRRK2 and allow them to adhere overnight.

  • Treat the cells with various concentrations of Lrrk2-IN-1 or vehicle control for a specified duration (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal to determine the dose-dependent inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to Lrrk2-IN-1.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway cluster_lrrk2_activity LRRK2 Catalytic Core LRRK2 LRRK2 GDP GDP LRRK2->GDP GTPase Activity Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophosphorylation Autophosphorylation (pS910, pS935, pS1292) LRRK2->Autophosphorylation GTP GTP GTP->LRRK2 Activates Phospho_Rab Phosphorylated Rab GTPases Downstream_Effects Downstream Cellular Effects: - Vesicular Trafficking - Autophagy - Cytoskeletal Dynamics Phospho_Rab->Downstream_Effects Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2 Inhibits (ATP-competitive) Kinase_Assay_Workflow In Vitro LRRK2 Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant LRRK2 - Substrate (MBP) - Kinase Buffer Start->Prepare_Reaction Add_Inhibitor Add Lrrk2-IN-1 (or Vehicle) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction: Add [γ-³²P]ATP + ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Add SDS-PAGE Buffer Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Separation Stop_Reaction->SDS_PAGE Autoradiography Autoradiography & Quantification SDS_PAGE->Autoradiography End End Autoradiography->End Cellular_Assay_Workflow Cellular LRRK2 Autophosphorylation Assay Workflow Start Start Seed_Cells Seed LRRK2-expressing HEK293 cells Start->Seed_Cells Treat_Cells Treat cells with Lrrk2-IN-1 Seed_Cells->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Protein_Quant Protein Quantification Lyse_Cells->Protein_Quant Western_Blot Western Blot Analysis: - pSer935-LRRK2 - Total LRRK2 - Loading Control Protein_Quant->Western_Blot Analysis Densitometry Analysis & Normalization Western_Blot->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for Treating Primary Neurons with Lrrk2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lrrk2-IN-8, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary neuron cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on its effects on neuronal signaling and viability.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are the most common cause of familial Parkinson's disease (PD) and are also associated with an increased risk for sporadic PD.[1][2][3] The kinase activity of LRRK2 is considered a key driver of its pathological effects, making it a prime therapeutic target.[3] this compound is a small molecule inhibitor designed to specifically target the kinase function of LRRK2, thereby enabling the investigation of its role in both physiological and pathological neuronal processes.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. One of the most well-validated sets of LRRK2 substrates is a subset of Rab GTPases, including Rab8a and Rab10.[4][5] Phosphorylation of these Rab proteins by LRRK2 is thought to impair their function in vesicular trafficking.[4][5] Therefore, treatment of primary neurons with this compound is expected to reduce the phosphorylation levels of LRRK2 and its Rab substrates, thereby restoring normal vesicular transport.

Data Presentation

While specific quantitative data for this compound in primary neurons is not extensively available in the public domain, the following tables summarize representative data for highly similar and well-characterized LRRK2 kinase inhibitors, such as MLi-2 and PF-475, which can be used as a guideline for designing experiments with this compound.

Table 1: Effect of LRRK2 Inhibitors on LRRK2 Phosphorylation in Primary Neurons

InhibitorConcentration (nM)Treatment Duration% Inhibition of pLRRK2 (Ser935)Cell TypeReference
MLi-2516 days>95%Mouse Primary Cortical Neurons (G2019S)[2]
MLi-23016 days>95%Mouse Primary Cortical Neurons (G2019S)[2]
MLi-212016 days>95%Mouse Primary Cortical Neurons (G2019S)[2]
PF-475307 days~75%Mouse Primary Hippocampal Neurons[1]
PF-360307 days~75%Mouse Primary Hippocampal Neurons[1]

Table 2: Effect of LRRK2 Inhibitors on Neuronal Viability

InhibitorConcentration (µM)Treatment DurationNeuronal Viability/ToxicityCell TypeReference
LRRK2 Inhibitors (General)Not specifiedChronicNo effect on neural cell viabilityHuman iPSC-derived Neurons[6]
GNE-7915Not specifiedLong-termNo effect on dopaminergic cell viabilityMouse Brain[7]

Experimental Protocols

Protocol 1: Treatment of Primary Neurons with this compound for Western Blot Analysis

This protocol describes the treatment of primary cortical neurons with this compound to assess its effect on the phosphorylation of LRRK2 and its substrate Rab10.

Materials:

  • Primary cortical neurons (e.g., from E16.5 mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (reconstituted in DMSO at a stock concentration of 10 mM)

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-LRRK2 (total), anti-pRab10 (Thr73), anti-Rab10 (total), anti-GAPDH or anti-β-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Plate primary cortical neurons in 6-well plates at a density of 1 x 10^6 cells/well in supplemented Neurobasal medium. Culture the neurons for at least 5 days in vitro (DIV) to allow for maturation.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in pre-warmed neuron culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Carefully replace the old medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the neurons for the desired duration. For assessing the direct inhibition of LRRK2 kinase activity, a short incubation of 1-2 hours may be sufficient. For studying downstream effects, a longer incubation of 24-72 hours may be necessary.

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE using an appropriate gel percentage (e.g., 4-12% gradient gel for LRRK2).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all values to the loading control.

Protocol 2: Neuronal Viability Assay Following this compound Treatment

This protocol describes how to assess the potential toxicity of this compound on primary neurons using a standard MTT or LDH assay.

Materials:

  • Primary neurons plated in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Plating and Treatment: Plate primary neurons in a 96-well plate at a density of 15,000-20,000 cells/well. After allowing the cells to adhere and mature (e.g., 5-7 DIV), treat them with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. For the LDH assay, higher absorbance indicates greater cytotoxicity.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Increases kinase activity Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Activates pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Leads to Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Contributes to Lrrk2_IN_8 This compound Lrrk2_IN_8->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture Culture Primary Neurons (e.g., 5-7 DIV) Treatment Treat with this compound (Dose-response & Time-course) Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability Viability Assay (MTT / LDH) Treatment->Viability WB Western Blot (pLRRK2, pRab10) Lysis->WB Quantification Quantify Protein Levels & Cell Viability WB->Quantification Viability->Quantification Conclusion Draw Conclusions Quantification->Conclusion

Caption: Experimental workflow for assessing this compound in primary neurons.

References

Application Notes and Protocols for LRRK2 Kinase Inhibitor Administration in C. elegans Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Lrrk2-IN-8: Extensive literature review did not yield specific data on the administration of this compound in Caenorhabditis elegans models of neurodegeneration. The following application notes and protocols are based on studies of other potent and structurally related LRRK2 kinase inhibitors, such as LRRK2-IN1 and TTT-3002, which have been successfully used in this model system. These protocols can serve as a strong foundation for designing experiments with this compound or other novel LRRK2 inhibitors.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] A common pathogenic mechanism involves the hyperactivation of LRRK2's kinase domain, leading to neuronal toxicity and the degeneration of dopaminergic (DA) neurons.[1][3] C. elegans has emerged as a powerful in vivo model for studying LRRK2-mediated neurodegeneration and for the preclinical assessment of therapeutic compounds.[1][3] The nematode's simple, well-characterized nervous system, short lifespan, and genetic tractability make it ideal for high-throughput screening of potential neuroprotective agents.[4]

Transgenic C. elegans expressing human LRRK2 variants, particularly the common G2019S mutation which increases kinase activity, recapitulate key features of Parkinson's disease, including age-dependent loss of DA neurons and associated behavioral deficits.[3][5] This provides a valuable platform for testing the efficacy of LRRK2 kinase inhibitors. This document provides detailed protocols for the administration and evaluation of LRRK2 inhibitors in C. elegans models of LRRK2-mediated neurodegeneration.

Data Presentation: Efficacy of LRRK2 Inhibitors in C. elegans

The following tables summarize the quantitative data from studies using various LRRK2 inhibitors in transgenic C. elegans expressing pathogenic human LRRK2 mutations (e.g., G2019S, R1441C).

Table 1: Summary of LRRK2 Inhibitor Efficacy on Behavioral Deficits

InhibitorC. elegans ModelTreatment ConcentrationTreatment DurationAssayOutcomeReference
LRRK2-IN1R1441C & G2019S LRRK20.1 - 10 µML1 to L4 (preventative)Basal Slowing ResponsePotent prevention of behavioral deficit[6][7]
LRRK2-IN1R1441C & G2019S LRRK21 - 10 µMAdult Day 2 to Day 3 (rescue)Basal Slowing ResponseReversal of established behavioral deficit[6][7]
TTT-3002R1441C & G2019S LRRK20.01 - 1 µML1 to L4 (preventative)Basal Slowing ResponsePotent prevention of behavioral deficit[6][7]
TTT-3002R1441C & G2019S LRRK20.1 - 1 µMAdult Day 2 to Day 3 (rescue)Basal Slowing ResponseReversal of established behavioral deficit[6][7]
GW5074G2019S LRRK2Not specifiedNot specifiedDopaminergic Neuron SurvivalIncreased survival of DA neurons[1][3]
SorafenibG2019S LRRK2Not specifiedNot specifiedDopaminergic Neuron SurvivalIncreased survival of DA neurons[1][3]

Table 2: Summary of LRRK2 Inhibitor Efficacy on Dopaminergic Neurodegeneration

InhibitorC. elegans ModelTreatment ConcentrationTreatment DurationAssayOutcomeReference
LRRK2-IN1R1441C & G2019S LRRK210 µMAdult Day 5 to Day 7 (rescue)DA Neuron Visualization (GFP)Significant rescue of DA neuron loss[6][7]
TTT-3002R1441C & G2019S LRRK21 µMAdult Day 5 to Day 7 (rescue)DA Neuron Visualization (GFP)Significant rescue of DA neuron loss[6][7]
GW5074G2019S LRRK2Not specified7 and 10 days of adulthoodDA Neuron Visualization (GFP)Ameliorated LRRK2 G2019S-induced neurodegeneration[1][3]
SorafenibG2019S LRRK2Not specified7 and 10 days of adulthoodDA Neuron Visualization (GFP)Ameliorated LRRK2 G2019S-induced neurodegeneration[1][3]

Experimental Protocols

C. elegans Strain Maintenance
  • Strains: Transgenic C. elegans strains expressing human LRRK2 (e.g., G2019S or R1441C) specifically in dopaminergic neurons are commonly used. These are often created using the Pdat-1 promoter, which drives expression in the 8 DA neurons of the worm. A fluorescent reporter, such as GFP, is typically co-expressed in these neurons to allow for their visualization.

  • Maintenance: Worms are maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.[5]

  • Synchronization: For age-specific assays, it is crucial to use a synchronized population of worms. This is typically achieved by bleaching gravid adult worms to isolate eggs, which are then allowed to hatch in M9 buffer. The resulting L1 larvae are then transferred to NGM plates to grow into a synchronized population.

Preparation and Administration of LRRK2 Inhibitors

A liquid culture method is effective for consistent drug administration.[6]

  • Stock Solution Preparation: Dissolve the LRRK2 inhibitor (e.g., LRRK2-IN1, TTT-3002) in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

  • Working Solution Preparation: Dilute the stock solution in S-medium containing E. coli OP50 to the final desired concentrations. It is important to include a vehicle control (DMSO alone) in all experiments.

  • Administration:

    • For preventative studies , synchronized L1 larvae are added to the liquid culture containing the inhibitor and allowed to develop to the desired stage (e.g., L4 or young adult).

    • For rescue studies , synchronized worms are first grown to an age where neurodegenerative phenotypes are apparent (e.g., adult day 2 for behavioral deficits, adult day 5 for neuron loss). They are then washed and transferred into the liquid culture containing the inhibitor for the specified treatment duration.[7]

Assessment of Dopaminergic Neurodegeneration
  • Mounting Worms: Anesthetize worms using a chemical anesthetic like sodium azide or levamisole on a 2% agarose pad on a microscope slide.

  • Microscopy: Visualize the GFP-labeled dopaminergic neurons using a fluorescence microscope. The eight DA neurons in a hermaphrodite are typically examined: 4 CEPs, 2 ADEs, and 2 PDEs.

  • Quantification: Score neurons as "present" if the cell body is clearly visible and has a smooth, continuous process. Degenerating neurons may show a shrunken or missing cell body, or breaks and blebbing in their processes. Calculate the percentage of worms with a full complement of healthy neurons.

Behavioral Assay: Basal Slowing Response

This assay measures a dopamine-dependent behavior where well-fed worms slow their locomotion upon encountering a bacterial lawn.[7]

  • Plate Preparation: Prepare two sets of NGM plates: one seeded with E. coli OP50 and one unseeded.

  • Worm Transfer: Pick an individual adult worm from its growth plate and transfer it to an unseeded plate for 30-60 seconds to remove excess bacteria.

  • Locomotion Measurement (Off Food): Transfer the worm to the center of a fresh unseeded plate and record the number of body bends in a 20-second interval.

  • Locomotion Measurement (On Food): Transfer the same worm to the center of a seeded plate and, after a 30-second acclimatization period, record the number of body bends in a 20-second interval.

  • Calculation: Calculate the percent slowing for each worm: [(Off-food rate - On-food rate) / Off-food rate] * 100. A reduced slowing response is indicative of dopaminergic dysfunction.

Visualizations

Signaling Pathway

LRRK2_Pathway cluster_Neuron Dopaminergic Neuron mutant_LRRK2 Mutant LRRK2 (e.g., G2019S) kinase_activity Increased Kinase Activity mutant_LRRK2->kinase_activity downstream Aberrant Phosphorylation of Substrates (e.g., Rab GTPases) kinase_activity->downstream dysfunction Cellular Dysfunction (e.g., Vesicular Trafficking Defects) downstream->dysfunction degeneration Neurodegeneration dysfunction->degeneration inhibitor LRRK2 Kinase Inhibitor (e.g., this compound, LRRK2-IN1) inhibitor->kinase_activity

Caption: LRRK2 signaling pathway in neurodegeneration and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis sync 1. Synchronize C. elegans (Bleaching) culture 2. Prepare Liquid Culture (S-medium + E. coli OP50) sync->culture inhibitor_prep 3. Add LRRK2 Inhibitor (and Vehicle Control) culture->inhibitor_prep preventative 4a. Preventative Assay: Add L1 larvae, grow to adult inhibitor_prep->preventative rescue 4b. Rescue Assay: Grow worms to adult, then add to culture inhibitor_prep->rescue behavior 5a. Behavioral Analysis (Basal Slowing Response) preventative->behavior microscopy 5b. Neurodegeneration Analysis (DA Neuron Visualization) preventative->microscopy rescue->behavior rescue->microscopy

Caption: Experimental workflow for testing LRRK2 inhibitors in C. elegans.

References

Validating LRRK2 as a Therapeutic Target: A Dual Approach with Small Molecule Inhibitors and Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease.[3][4] The pathogenic G2019S mutation, located in the kinase domain, leads to increased kinase activity, suggesting that inhibition of LRRK2 kinase is a promising therapeutic strategy for PD.[1][5] Target validation is a critical step in drug development to ensure that engaging a specific molecular target will have the desired therapeutic effect. This document provides detailed application notes and protocols for the validation of LRRK2 as a therapeutic target using two complementary approaches: pharmacological inhibition with a potent small molecule inhibitor and genetic knockdown using antisense oligonucleotides (ASOs). While the specific inhibitor "Lrrk2-IN-8" was not prominently identified in the reviewed literature, we will use the well-characterized LRRK2 inhibitor, LRRK2-IN-1, as a representative tool for pharmacological validation.

The convergence of phenotypic outcomes from both a selective small molecule inhibitor and a target-specific genetic approach provides strong evidence for on-target effects and robustly validates LRRK2 as a druggable target.

LRRK2 Signaling Pathway

LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammation.[6][7] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, including Rab10.[5] Pathogenic LRRK2 mutations enhance this phosphorylation, leading to downstream cellular dysfunction. The following diagram illustrates a simplified LRRK2 signaling pathway.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_interventions Therapeutic Interventions LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases Kinase Activity pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Cellular_Dysfunction Cellular Dysfunction (Vesicular Trafficking Defects, α-synuclein Aggregation) pRab_GTPases->Cellular_Dysfunction LRRK2_IN_1 LRRK2-IN-1 (Small Molecule Inhibitor) LRRK2_IN_1->pLRRK2 Inhibition ASO Antisense Oligonucleotides (ASOs) LRRK2_mRNA LRRK2 mRNA ASO->LRRK2_mRNA Degradation LRRK2_mRNA->LRRK2 Translation

Caption: LRRK2 Signaling Pathway and Points of Intervention.

Target Validation Workflow: A Dual Approach

The core principle of this target validation strategy is to demonstrate that both pharmacological inhibition and genetic knockdown of LRRK2 produce a consistent and measurable effect on downstream biomarkers and disease-relevant phenotypes.

Target_Validation_Workflow cluster_approaches Target Engagement Approaches cluster_readouts Experimental Readouts Pharmacological_Inhibition Pharmacological Inhibition (e.g., LRRK2-IN-1) Target_Engagement Target Engagement (pLRRK2, LRRK2 levels) Pharmacological_Inhibition->Target_Engagement Genetic_Knockdown Genetic Knockdown (LRRK2 ASOs) Genetic_Knockdown->Target_Engagement Downstream_Biomarkers Downstream Biomarkers (pRab10) Target_Engagement->Downstream_Biomarkers Cellular_Phenotypes Cellular Phenotypes (α-synuclein aggregation) Downstream_Biomarkers->Cellular_Phenotypes Validation Target Validation Cellular_Phenotypes->Validation

Caption: Dual-approach workflow for LRRK2 target validation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using LRRK2 ASOs.

Table 1: In Vivo Efficacy of LRRK2 Antisense Oligonucleotides

ASO IDAnimal ModelDelivery RouteDoseDurationLRRK2 mRNA Reduction (Brain)LRRK2 Protein Reduction (Brain)Reference
LRRK2 ASOMouse (WT)ICVB700 µg56 days~75%~60%[8]
LRRK2 ASOMouse (WT)Subcutaneous50 mg/kg/week8 weeksNo significant changeNo significant change[8]

ICVB: Intracerebroventricular

Table 2: In Vitro Efficacy of LRRK2 Antisense Oligonucleotides

Cell LineASO ConcentrationLRRK2 mRNA ReductionLRRK2 Protein ReductionReference
SH-SY5Y5 µMUp to 90%Not specified[8]
Primary Neurons1 µMNot specifiedSubstantial reduction[8]

Table 3: Effect of LRRK2 ASO on Downstream Pathology in an α-Synuclein Pre-formed Fibril (PFF) Mouse Model

TreatmentpS129-α-synuclein InclusionsTyrosine Hydroxylase (TH)+ NeuronsReference
Control ASOHighReduced[8]
LRRK2 ASOSignificantly ReducedIncreased (neuroprotection)[8]

Experimental Protocols

Protocol 1: In Vivo LRRK2 Knockdown using Antisense Oligonucleotides

Objective: To reduce LRRK2 expression in the mouse brain via intracerebroventricular (ICVB) injection of ASOs.

Materials:

  • LRRK2-targeting ASO and control ASO (e.g., from Ionis Pharmaceuticals or other suppliers)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Anesthesia (e.g., isoflurane)

  • C57BL/6J mice (8-10 weeks old)

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

  • Secure the mouse in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Determine the coordinates for the lateral ventricle (e.g., AP: -0.22 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

  • Drill a small burr hole at the determined coordinates.

  • Lower the Hamilton syringe needle to the target depth.

  • Infuse 10 µL of ASO solution (e.g., 70 µg/µL in sterile PBS for a 700 µg total dose) at a rate of 0.5 µL/min.

  • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.

  • Slowly retract the needle and suture the scalp incision.

  • Monitor the animal during recovery.

  • Tissues can be harvested at desired time points (e.g., 2, 4, 8 weeks) for analysis of LRRK2 mRNA and protein levels.

Protocol 2: Quantification of LRRK2 mRNA by qRT-PCR

Objective: To measure the extent of LRRK2 mRNA knockdown in brain tissue.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Lrrk2 and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Homogenize brain tissue (e.g., cortex, striatum) in TRIzol and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up qPCR reactions in triplicate for each sample, including primers for Lrrk2 and the housekeeping gene.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the relative expression of Lrrk2 mRNA, normalized to the housekeeping gene and relative to the control ASO-treated group.

Protocol 3: Western Blot Analysis of LRRK2 and pRab10

Objective: To assess the reduction in LRRK2 protein and the phosphorylation of its substrate, Rab10.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LRRK2, anti-pRab10 (pT73), anti-total Rab10, anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize brain tissue in ice-cold RIPA buffer.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a digital imager.

  • Quantify band intensities using software like ImageJ, normalizing LRRK2 and pRab10 levels to the loading control and total Rab10, respectively.

Protocol 4: α-Synuclein Inclusion Formation Assay in a Mouse Model

Objective: To evaluate the effect of LRRK2 knockdown on the formation of α-synuclein pathology.

Materials:

  • α-synuclein pre-formed fibrils (PFFs)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Paraformaldehyde (PFA) for perfusion

  • Sucrose solutions for cryoprotection

  • Cryostat or vibratome

  • Primary antibody: anti-pS129-α-synuclein

  • Fluorescently labeled secondary antibody

  • Microscope for imaging

Procedure:

  • Administer LRRK2 ASO or control ASO via ICVB as described in Protocol 1.

  • Two weeks after ASO injection, perform stereotaxic injection of α-synuclein PFFs (e.g., 5 µg in 2 µL) into the striatum.

  • Allow pathology to develop over a period of weeks to months (e.g., 1-3 months).

  • At the study endpoint, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.

  • Dissect the brain and post-fix overnight in 4% PFA.

  • Cryoprotect the brain in a sucrose gradient (e.g., 20% then 30%).

  • Section the brain (e.g., 40 µm sections) using a cryostat or vibratome.

  • Perform immunohistochemistry for pS129-α-synuclein.

  • Mount sections on slides and coverslip.

  • Image sections using a fluorescence or confocal microscope and quantify the number and area of pS129-positive inclusions in relevant brain regions (e.g., substantia nigra, striatum).

Logical Framework for Target Validation

The convergence of results from pharmacological and genetic approaches provides a robust validation of LRRK2 as a therapeutic target.

Logical_Framework cluster_arms Validation Arms Hypothesis Hypothesis: Inhibition of LRRK2 is neuroprotective Pharmacological Pharmacological Arm (LRRK2-IN-1) Hypothesis->Pharmacological Genetic Genetic Arm (LRRK2 ASO) Hypothesis->Genetic Pharmacological_Outcome Outcome: - Reduced pRab10 - Reduced α-syn pathology Pharmacological->Pharmacological_Outcome Genetic_Outcome Outcome: - Reduced LRRK2 protein - Reduced pRab10 - Reduced α-syn pathology Genetic->Genetic_Outcome Conclusion Conclusion: LRRK2 is a valid therapeutic target Pharmacological_Outcome->Conclusion Concordant Results Genetic_Outcome->Conclusion Concordant Results

Caption: Logical framework for LRRK2 target validation.

Conclusion

The dual strategy of employing a selective small molecule inhibitor like LRRK2-IN-1 alongside a specific genetic tool such as antisense oligonucleotides provides a powerful and rigorous approach to validate LRRK2 as a therapeutic target.[9][10] The protocols and data presented herein offer a comprehensive guide for researchers to assess LRRK2 target engagement and downstream functional consequences. A positive outcome, where both methods yield congruent results in reducing LRRK2 activity and ameliorating disease-relevant phenotypes, builds a strong case for advancing LRRK2-targeted therapies into clinical development for Parkinson's disease and other LRRK2-associated disorders.[11][12]

References

Application Notes and Protocols for Lrrk2-IN-8 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of neuroprotection studies using Lrrk2-IN-8, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The protocols outlined below are intended for in vitro studies utilizing neuronal cell lines or primary neurons to investigate the neuroprotective effects of this compound against common neurotoxins used to model Parkinson's disease.

Introduction to this compound

This compound is a small molecule inhibitor of LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease. Pathogenic mutations in the LRRK2 gene, such as G2019S, lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and death.[1][2] Inhibition of LRRK2 kinase activity is therefore a promising therapeutic strategy for neuroprotection.[3][4][5][6][7] this compound exhibits potent inhibition of both wild-type (WT) and G2019S mutant LRRK2 with an IC50 of less than 10 nM. It also shows inhibitory activity against TYK2 and NUAK1 with IC50 values in the range of 10-100 nM.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that participates in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[4][8] Its kinase activity is central to its pathogenic role. The diagram below illustrates a simplified LRRK2 signaling pathway, highlighting its role in neuronal processes and the points of therapeutic intervention by inhibitors like this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to Golgi VPS35 VPS35 VPS35->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Rab8a Rab8a LRRK2_active->Rab8a Phosphorylation Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation Neurodegeneration Neurodegeneration LRRK2_active->Neurodegeneration Endolysosomal_Pathway Endolysosomal Pathway Rab10->Endolysosomal_Pathway Vesicular_Trafficking Vesicular Trafficking Rab8a->Vesicular_Trafficking Autophagy Autophagy Endolysosomal_Pathway->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Vesicular_Trafficking->Cytoskeletal_Dynamics Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Cytoskeletal_Dynamics->Neuronal_Survival Neuroinflammation->Neurodegeneration Lrrk2_IN_8 This compound Lrrk2_IN_8->LRRK2_active Inhibition

Simplified LRRK2 signaling pathway and point of intervention for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and commonly used neurotoxins in in vitro neuroprotection assays.

Compound/ToxinTarget/ActionIC50 / EC50Effective Concentration Range (in vitro)Cell Line Example
This compound LRRK2 (WT & G2019S) Kinase Inhibitor< 10 nM10 nM - 1 µMSH-SY5Y, Primary Neurons
MPP+ Mitochondrial Complex I InhibitorVaries by cell line100 µM - 3 mMSH-SY5Y, Primary Fibroblasts[9][10]
Rotenone Mitochondrial Complex I InhibitorVaries by cell line1 nM - 10 µMSH-SY5Y, Primary Neurons[11]
6-OHDA Dopaminergic NeurotoxinVaries by cell line50 µM - 200 µMSH-SY5Y[12][13]

Experimental Protocols

General Experimental Workflow for Neuroprotection Studies

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against a chosen neurotoxin.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., SH-SY5Y or Primary Neurons) start->cell_culture pretreatment 2. Pre-treatment with this compound (e.g., 1-2 hours) cell_culture->pretreatment toxin 3. Neurotoxin Exposure (e.g., MPP+, Rotenone, or 6-OHDA) pretreatment->toxin incubation 4. Incubation (e.g., 24-48 hours) toxin->incubation assays 5. Neuroprotection Assessment incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability neurite Neurite Outgrowth Assay (Immunofluorescence) assays->neurite apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) assays->apoptosis end End viability->end neurite->end apoptosis->end

A typical experimental workflow for in vitro neuroprotection studies.
Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to quantify the protective effect of this compound on neuronal cell viability following exposure to a neurotoxin.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Neurotoxin (e.g., MPP+, Rotenone, or 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 1 µM. Remove the old medium and add 100 µL of the this compound containing medium to the respective wells. Include a vehicle control (DMSO) group. Incubate for 1-2 hours.

  • Neurotoxin Treatment: Prepare the neurotoxin solution in culture medium at 2x the final desired concentration. Add 100 µL of the neurotoxin solution to the wells already containing 100 µL of medium with this compound or vehicle. This will bring the final volume to 200 µL and the toxin to its final concentration. Include a control group with no neurotoxin.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Carefully remove 100 µL of the medium from each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14][15]

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[15]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][15] A reference wavelength of 630 nm or 690 nm can be used to subtract background.[6][15]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.

Protocol 2: Neurite Outgrowth Assessment by Immunofluorescence

This protocol assesses the ability of this compound to protect against neurotoxin-induced neurite retraction, a common feature of neurodegeneration.

Materials:

  • Neuronal cells capable of differentiation (e.g., SH-SY5Y or primary cortical neurons)

  • Glass coverslips or imaging-compatible plates

  • Differentiation medium (e.g., containing retinoic acid for SH-SY5Y cells)

  • This compound and neurotoxin

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Seeding and Differentiation: Seed cells on coverslips or in imaging plates. Differentiate the cells according to the appropriate protocol for the chosen cell type to induce neurite outgrowth.

  • Treatment: Once neurites have formed, pre-treat the cells with this compound (e.g., 10 nM - 1 µM) for 1-2 hours, followed by the addition of the neurotoxin. Incubate for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto slides with mounting medium.

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin) to trace and measure the length of neurites.

  • Data Analysis: Quantify the average neurite length per neuron for each treatment group. Compare the neurite lengths in the this compound treated groups to the vehicle and toxin-only groups to assess neuroprotection.

Protocol 3: Apoptosis Assessment using a Colorimetric Caspase-3 Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to quantify the anti-apoptotic effect of this compound.

Materials:

  • Neuronal cells

  • This compound and neurotoxin

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with this compound and the neurotoxin as described in the MTT assay protocol.

  • Cell Lysis:

    • After the incubation period, pellet the cells by centrifugation.

    • Resuspend the cell pellet in chilled cell lysis buffer provided in the kit.[16]

    • Incubate on ice for 10 minutes.[16]

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[16]

    • Transfer the supernatant (cytosolic extract) to a new tube.[16]

  • Caspase-3 Assay:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.[16]

    • Add 50 µL of 2x Reaction Buffer containing DTT to each well.[16]

    • Add 5 µL of the DEVD-pNA substrate to each well.[17]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]

  • Data Acquisition: Measure the absorbance at 400 or 405 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control. A reduction in caspase-3 activity in the this compound treated groups compared to the toxin-only group indicates an anti-apoptotic effect.

Logical Framework for Neuroprotection Study Design

The following diagram illustrates the logical relationships in designing and interpreting a neuroprotection study with this compound.

Logical_Framework cluster_experimental_design Experimental Design cluster_expected_results Expected Results for Neuroprotection hypothesis Hypothesis: This compound protects neurons from neurotoxin-induced cell death. model In Vitro Model: Neuronal cells + Neurotoxin (MPP+, Rotenone, or 6-OHDA) hypothesis->model intervention Intervention: Treatment with this compound model->intervention outcome Outcome Measures: - Cell Viability - Neurite Integrity - Apoptosis Levels intervention->outcome viability_increase Increased Cell Viability outcome->viability_increase neurite_preservation Preservation of Neurite Length outcome->neurite_preservation apoptosis_decrease Decreased Apoptosis outcome->apoptosis_decrease conclusion Conclusion: This compound demonstrates neuroprotective effects by inhibiting LRRK2 kinase activity. viability_increase->conclusion neurite_preservation->conclusion apoptosis_decrease->conclusion

Logical flow of a neuroprotection study using this compound.

References

Application Notes and Protocols for High-Throughput Screening of Lrrk2-IN-8 using a TR-FRET Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain.[1][2] Mutations in the LRRK2 gene are linked to an increased risk of both familial and sporadic Parkinson's disease (PD).[3][4][5] The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity.[6][7] This gain-of-function makes the LRRK2 kinase domain a prime therapeutic target for the development of selective inhibitors. Lrrk2-IN-8 is a potent and selective inhibitor of LRRK2 kinase activity. High-throughput screening (HTS) assays are crucial for the discovery and characterization of such inhibitors.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays offer a robust and sensitive platform for HTS.[7][8] This technology combines the low background of time-resolved fluorescence with the homogeneous nature of FRET, making it ideal for screening large compound libraries.[9] This document provides detailed application notes and protocols for a TR-FRET-based cellular assay to quantify the inhibitory activity of compounds like this compound on LRRK2 phosphorylation. The assay monitors the phosphorylation of LRRK2 at Serine 935 (Ser935), a key autophosphorylation site that reflects kinase activity.[5]

LRRK2 Signaling Pathway

LRRK2 is a complex protein involved in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[10][11] Its kinase activity is regulated by its GTPase domain and through dimerization.[12][13] Pathogenic mutations can lead to aberrant phosphorylation of downstream substrates, such as a subset of Rab GTPases, contributing to neuronal toxicity.[4][14] LRRK2 inhibitors aim to normalize this hyperactive signaling cascade.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects GTP_Binding GTP Binding LRRK2_Inactive LRRK2 (Inactive) GTP_Binding->LRRK2_Inactive Activates Dimerization Dimerization Dimerization->LRRK2_Inactive Promotes LRRK2_Active LRRK2 (Active) pSer935 LRRK2_Inactive->LRRK2_Active Autophosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Autophagy->Neuronal_Toxicity Lrrk2_IN8 This compound Lrrk2_IN8->LRRK2_Active Inhibits

Figure 1: Simplified LRRK2 signaling pathway and point of inhibition.

Principle of the TR-FRET Cellular Assay

The assay is based on the detection of LRRK2 autophosphorylation at Ser935 in a cellular context.[5] Cells are engineered to express a fusion protein of full-length LRRK2 and Green Fluorescent Protein (LRRK2-GFP).[7] This GFP tag serves as the FRET acceptor. After cell lysis, a terbium-labeled antibody specific to phosphorylated Ser935 (pSer935) is added.[5] Terbium acts as the FRET donor. When the antibody binds to the phosphorylated LRRK2-GFP, the donor (Terbium) and acceptor (GFP) are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the level of LRRK2 phosphorylation. LRRK2 inhibitors, such as this compound, will decrease phosphorylation, leading to a reduction in the TR-FRET signal.[5][7]

TR_FRET_Principle cluster_inhibition Inhibition cluster_no_inhibition No Inhibition LRRK2_GFP_Inhibited LRRK2-GFP Tb_Ab_Inhibited Tb-anti-pSer935 Ab Lrrk2_IN8_Inhibition This compound Lrrk2_IN8_Inhibition->LRRK2_GFP_Inhibited No_FRET No FRET Signal LRRK2_GFP_Active pSer935-LRRK2-GFP Tb_Ab_Active Tb-anti-pSer935 Ab LRRK2_GFP_Active->Tb_Ab_Active Binding FRET TR-FRET Signal Tb_Ab_Active->FRET Energy Transfer HTS_Workflow Start Compound Library (>10,000 compounds) Primary_Screen Primary HTS: Single-Dose TR-FRET Assay Start->Primary_Screen Hit_Identification Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Confirmatory Assay: Dose-Response TR-FRET Hit_Identification->Dose_Response Primary Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Orthogonal_Assay Orthogonal Assay: Biochemical Kinase Assay IC50_Determination->Orthogonal_Assay Confirmed Hits Cytotoxicity Counter Screen: Cytotoxicity Assay IC50_Determination->Cytotoxicity Final_Hits Validated Hits for Lead Optimization Orthogonal_Assay->Final_Hits Cytotoxicity->Final_Hits Non-Toxic Hits

References

Application Notes and Protocols for Assessing Brain Penetrance of Lrrk2-IN-8 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical assessment of brain penetrance of Lrrk2-IN-8, a putative inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The protocols outlined below are designed to deliver robust and reproducible data to inform the development of LRRK2-targeted therapeutics for neurodegenerative diseases such as Parkinson's disease.

Introduction to LRRK2 and Brain Penetrance

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key genetic contributor to Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene, particularly the G2019S mutation, can lead to increased kinase activity, a gain-of-function effect that is a promising target for therapeutic intervention.[4][5] The development of LRRK2 kinase inhibitors is a primary strategy for treating both familial and sporadic forms of Parkinson's disease.[6]

A critical attribute for any centrally acting LRRK2 inhibitor is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain.[7] The BBB is a highly selective barrier that protects the brain, and many potential therapeutics fail due to poor penetration. Therefore, a thorough assessment of brain penetrance in preclinical rodent models is a crucial step in the drug development process.[8] This involves determining the unbound drug concentration in the brain and plasma, as it is the unbound fraction that is pharmacologically active.[7]

LRRK2 Signaling Pathway

LRRK2 is a complex enzyme involved in various cellular processes.[1] Its kinase activity is central to its pathogenic role in Parkinson's disease.[9][10] LRRK2 is known to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] This phosphorylation event is a critical downstream marker of LRRK2 kinase activity.[4][10] Understanding this pathway is essential for designing pharmacodynamic assays to confirm target engagement of this compound in the brain.

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Activation Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylation Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation pRab_GTPase p-Rab GTPase Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPase->Vesicular_Trafficking Autophagy_Lysosomal Autophagy/Lysosomal Dysfunction Vesicular_Trafficking->Autophagy_Lysosomal Neuronal_Damage Neuronal Damage Autophagy_Lysosomal->Neuronal_Damage Neuroinflammation->Neuronal_Damage Lrrk2_IN_8 This compound Lrrk2_IN_8->LRRK2_active Inhibition

LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol describes the determination of the brain-to-plasma concentration ratio of this compound in either mice or rats.

Objective: To quantify the total and unbound concentrations of this compound in brain and plasma to calculate the brain penetration ratio (Kp,uu).

Materials:

  • This compound

  • Vehicle for dosing (e.g., 20% Captisol® in water)

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)

  • Dosing syringes and needles (oral gavage or intravenous)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Brain harvesting tools (scissors, forceps)

  • Homogenizer

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least 3 days prior to the experiment.

    • Prepare a solution of this compound in the appropriate vehicle.

    • Administer this compound to a cohort of rodents (n=3-5 per time point) via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the animals.

    • Collect blood via cardiac puncture into anticoagulant-containing tubes.

    • Perfuse the brain with ice-cold saline to remove blood contamination.

    • Harvest the whole brain and rinse with cold saline.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Brain Homogenate: Weigh the brain tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

  • Determination of Unbound Fraction (fu):

    • Determine the fraction of this compound unbound to plasma proteins (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.

  • Bioanalysis:

    • Analyze the concentrations of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the total brain-to-plasma concentration ratio (Kp):

      • Kp = C_brain_total / C_plasma_total

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):

      • Kp,uu = (C_brain_total * fu,brain) / (C_plasma_total * fu,plasma)

Data Presentation:

ParameterValue
Dose and Routee.g., 10 mg/kg, p.o.
Time Pointe.g., 2 hours
Total Plasma Concentration (C_plasma_total)ng/mL
Total Brain Concentration (C_brain_total)ng/g
Unbound Fraction in Plasma (fu,plasma)%
Unbound Fraction in Brain (fu,brain)%
Kp (Calculated)
Kp,uu (Calculated)

A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 may indicate active efflux. A value greater than 1 could suggest active influx.[11] Generally, a Kp,uu > 0.3 in rodents is considered adequate for a CNS-targeted drug.[8]

In Vivo Pharmacodynamic Study in LRRK2 Rodent Models

This protocol assesses the ability of this compound to engage its target in the brain by measuring the phosphorylation of a downstream LRRK2 substrate.

Objective: To determine the dose-dependent inhibition of LRRK2 kinase activity in the brain of LRRK2 G2019S mutant rodents following administration of this compound.

Materials:

  • LRRK2 G2019S knock-in mice or transgenic rats.[12][13]

  • This compound

  • Vehicle

  • Brain harvesting and homogenization equipment

  • Protein extraction buffers with phosphatase and protease inhibitors

  • Antibodies: anti-LRRK2, anti-pS1292-LRRK2, anti-Rab10, anti-pT73-Rab10

  • Western blot or Meso Scale Discovery (MSD) immunoassay system

Procedure:

  • Animal Dosing:

    • Dose LRRK2 G2019S rodents with varying concentrations of this compound or vehicle.

  • Brain Tissue Collection:

    • At a time point corresponding to the peak brain exposure of this compound (determined from the PK study), euthanize the animals and harvest the brains.

  • Protein Extraction:

    • Homogenize specific brain regions (e.g., striatum, cortex) in lysis buffer.

    • Determine the total protein concentration of the lysates.

  • Target Engagement Analysis:

    • Analyze the levels of total LRRK2, autophosphorylated LRRK2 (pS1292), and phosphorylated Rab10 (pT73) using Western blotting or a quantitative immunoassay like MSD.[12]

  • Data Analysis:

    • Quantify the band intensities or immunoassay signals.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Calculate the percent inhibition of LRRK2 activity at each dose of this compound compared to the vehicle-treated group.

Data Presentation:

This compound Dose (mg/kg)% Inhibition of pS1292-LRRK2% Inhibition of pT73-Rab10
Vehicle00
Dose 1(Calculated)(Calculated)
Dose 2(Calculated)(Calculated)
Dose 3(Calculated)(Calculated)

Experimental Workflow

The following diagram illustrates the workflow for assessing the brain penetrance and target engagement of this compound.

Experimental_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study cluster_Decision Decision Making Dosing_PK Dose Rodents with This compound Collection_PK Collect Brain and Plasma Samples Dosing_PK->Collection_PK Analysis_PK LC-MS/MS Analysis Collection_PK->Analysis_PK Calculation_PK Calculate Kp and Kp,uu Analysis_PK->Calculation_PK Decision Assess Brain Penetrance and Efficacy Calculation_PK->Decision Dosing_PD Dose LRRK2 G2019S Rodents with this compound Collection_PD Collect Brain Tissue Dosing_PD->Collection_PD Analysis_PD Western Blot / MSD (pLRRK2, pRab10) Collection_PD->Analysis_PD Calculation_PD Determine Target Engagement (% Inhibition) Analysis_PD->Calculation_PD Calculation_PD->Decision

Workflow for assessing this compound brain penetrance and efficacy.

Conclusion

The successful development of this compound as a therapeutic for Parkinson's disease is contingent upon its ability to effectively penetrate the brain and engage its molecular target. The protocols described in these application notes provide a robust framework for the quantitative assessment of brain penetrance and in vivo efficacy in rodent models. By following these detailed methodologies, researchers can generate the critical data needed to advance promising LRRK2 inhibitors through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Lrrk2-IN-8 Toxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of Lrrk2-IN-8 in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a complex protein with both kinase and GTPase activity implicated in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, autophagy, and immune responses.[1] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[2] this compound exerts its effects by blocking the kinase activity of LRRK2, which is often hyperactive in disease states.

Q2: What are the potential causes of this compound toxicity in primary neurons?

While LRRK2 inhibitors are designed to be therapeutic, they can exhibit toxicity in primary neurons through several mechanisms:

  • On-target toxicity: High concentrations of this compound can lead to excessive inhibition of LRRK2's normal physiological functions, which are essential for neuronal health.

  • Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, leading to unintended and toxic consequences.

  • Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO), which can be toxic to primary neurons at high concentrations.

  • Compound stability and degradation: Instability or degradation of the compound in culture media can lead to the formation of toxic byproducts.

  • Cellular stress: The introduction of any foreign compound can induce a stress response in sensitive primary neurons.

Q3: At what concentration does this compound become toxic to primary neurons?

Q4: Can this compound affect neurite outgrowth and synaptic integrity?

Yes, alterations in LRRK2 activity can impact neuronal morphology. Studies have shown that mutant LRRK2 can impair neurite outgrowth and reduce dendritic arborization.[3][4] While LRRK2 inhibitors aim to counteract the effects of hyperactive LRRK2, excessive inhibition could potentially interfere with the normal roles of LRRK2 in cytoskeletal dynamics, thereby affecting neurite and synapse stability.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary neuron cultures.

Problem Potential Cause Recommended Solution
High levels of neuronal death or detachment after this compound treatment. Concentration of this compound is too high. Perform a dose-response experiment starting from a low nanomolar range and titrating up to determine the maximal non-toxic concentration.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a high-concentration stock of this compound to minimize the volume of DMSO added.
Poor compound solubility or precipitation. Visually inspect the media for any signs of precipitation after adding this compound. Ensure the compound is fully dissolved in DMSO before adding it to the culture medium. Consider pre-warming the medium before adding the compound solution.
Reduced neurite length or complexity. This compound concentration is interfering with normal LRRK2 function in cytoskeletal dynamics. Lower the concentration of this compound to the lowest effective dose.
Sub-optimal culture conditions. Ensure primary neurons are healthy and have well-established processes before initiating treatment. The effects of LRRK2 modulation can be dependent on the growth substrate.[4]
Inconsistent or unexpected experimental results. Variability in compound activity. Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C.
Cell density and health. Ensure consistent plating density and neuronal health across all experimental conditions.
No observable effect of this compound. Concentration of this compound is too low. Gradually increase the concentration, while carefully monitoring for any signs of toxicity.
Compound has degraded. Use a fresh aliquot of this compound.
Assay is not sensitive enough. Use a more sensitive endpoint to measure the effects of LRRK2 inhibition (e.g., Western blot for phosphorylated LRRK2 substrates).

Quantitative Data Summary

Direct quantitative toxicity data for this compound in primary neurons is limited. The following table provides data for the related and structurally similar compound, Lrrk2-IN-1 , to serve as a reference. It is imperative to determine the specific toxicity profile of this compound in your experimental system.

Compound Cell Type Assay IC50 / Effect
Lrrk2-IN-1HepG2 (human liver cancer cell line)Cytotoxicity AssayIC50: 49.3 µM
Lrrk2-IN-1Not specifiedGenotoxicity AssayGenotoxic at ≥ 3.9 µM (in the absence of S9) and ≥ 15.6 µM (in the presence of S9)
Lrrk2-IN-1LRRK2 (G2019S)Kinase Inhibition AssayIC50: 6 nM
Lrrk2-IN-1LRRK2 (Wild-Type)Kinase Inhibition AssayIC50: 13 nM

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

Objective: To identify the highest concentration of this compound that does not cause significant toxicity to primary neurons.

Materials:

  • Primary neuron culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurobasal medium supplemented with B27 and GlutaMax

  • Cytotoxicity assay kit (e.g., LDH release assay, MTT assay, or live/dead cell staining)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Plate Primary Neurons: Plate primary neurons at a consistent density in a 96-well plate and culture for the desired number of days to allow for maturation.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in pre-warmed culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO only) at the highest concentration used for the inhibitor.

  • Treat Neurons: Carefully remove a portion of the old medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assess Viability: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the dose-response curve and identify the maximal non-toxic concentration.

Protocol 2: Assessing Neurite Outgrowth

Objective: To evaluate the effect of non-toxic concentrations of this compound on neurite morphology.

Materials:

  • Primary neuron culture

  • This compound (at pre-determined non-toxic concentrations)

  • Fluorescent microscope

  • Immunostaining reagents for neuronal markers (e.g., anti-β-III tubulin or anti-MAP2) and a nuclear stain (e.g., DAPI)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Plate and Treat Neurons: Plate primary neurons in multi-well plates suitable for imaging. Treat the neurons with non-toxic concentrations of this compound or a vehicle control.

  • Incubate: Incubate for the desired treatment period.

  • Fix and Stain: Fix the neurons with 4% paraformaldehyde and perform immunofluorescence staining for a neuronal marker to visualize neurites and a nuclear stain to identify individual neurons.

  • Image Acquisition: Acquire images using a fluorescent microscope. Capture multiple random fields of view for each condition.

  • Image Analysis: Use image analysis software to trace and measure the length and branching of neurites for a significant number of individual neurons in each condition.

  • Data Analysis: Quantify the average neurite length, number of primary neurites, and number of branch points per neuron. Compare the results between the treated and control groups.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Cellular Processes cluster_outcome Neuronal Outcome LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Hyperactivation Alpha_synuclein α-synuclein Aggregates Alpha_synuclein->LRRK2 Modulation Vesicular_trafficking Vesicular Trafficking LRRK2->Vesicular_trafficking Phosphorylation Cytoskeletal_dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_dynamics Regulation Autophagy Autophagy LRRK2->Autophagy Modulation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Activation LRRK2_IN_8 This compound LRRK2_IN_8->LRRK2 Inhibition Neuronal_Toxicity Neuronal Toxicity Vesicular_trafficking->Neuronal_Toxicity Cytoskeletal_dynamics->Neuronal_Toxicity Autophagy->Neuronal_Toxicity Neuroinflammation->Neuronal_Toxicity

Caption: LRRK2 signaling pathway and points of intervention.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Primary Neuron Culture C Dose-Response (Toxicity Assay) A->C B This compound Stock Preparation B->C D Treatment with Non-Toxic Dose C->D E Neurite Outgrowth Assessment D->E F Synaptic Integrity Analysis D->F G Biochemical Assays (e.g., Western Blot) D->G

Caption: Workflow for assessing this compound effects.

Troubleshooting_Logic A High Neuronal Toxicity? B Reduced Neurite Outgrowth? A->B No Sol1 Lower this compound concentration A->Sol1 Yes Sol2 Check DMSO concentration A->Sol2 Yes C Inconsistent Results? B->C No B->Sol1 Yes Sol3 Optimize culture conditions B->Sol3 Yes Sol4 Use fresh compound aliquots C->Sol4 Yes Sol5 Ensure consistent cell density C->Sol5 Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

unexpected phenotypes in Lrrk2-IN-8 treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for LRRK2 Inhibitor Research. This resource is designed for researchers, scientists, and drug development professionals utilizing LRRK2 inhibitors in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of expected and unexpected phenotypes to support your in vivo studies.

Disclaimer: While the user inquired about "Lrrk2-IN-8," a thorough review of published literature did not yield specific in vivo data for an inhibitor with this designation. The following information is based on findings from widely studied LRRK2 kinase inhibitors such as GNE-7915, MLi-2, LRRK2-IN-1, and PFE-360, and is intended to provide general guidance for researchers working with this class of compounds.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during in vivo experiments with LRRK2 inhibitors.

Question/Issue Possible Cause(s) Troubleshooting/Suggested Actions
FAQ 1: We observed unexpected weight loss in our treated animal cohort. High dosage, off-target effects of the specific inhibitor, underlying health issues in the animal colony, or stress from the administration procedure.- Review the dosing regimen; consider a dose-response study to identify a better-tolerated dose. - If possible, switch to a more selective LRRK2 inhibitor. - Ensure proper animal handling and acclimatization to minimize stress. - Monitor food and water intake to distinguish between toxicity-induced anorexia and other causes. - Conduct a thorough health screen of the animal colony.
FAQ 2: Histological analysis of the lungs revealed abnormal morphology in the treated group. This is a known on-target effect of LRRK2 inhibition. Phenotypes can include cytoplasmic vacuolation and the accumulation of enlarged lamellar bodies in type II pneumocytes.[1][2][3] At higher doses or with chronic treatment, some second-generation inhibitors have been associated with potentially irreversible hyperplasia and collagen accumulation.- Confirm the phenotype with specific staining for type II pneumocytes (e.g., Surfactant Protein C). - Quantify the changes in lamellar body size and number. - Consider a washout period in your study design to assess the reversibility of the phenotype.[4] - Perform functional lung assessments, such as whole-body plethysmography, to determine if the morphological changes are associated with functional deficits.[1]
FAQ 3: We have noticed a darkening of the kidneys and/or histological abnormalities in renal tissue. LRRK2 is highly expressed in the kidney, and inhibition of its kinase activity can lead to morphological changes.[5] These may include the accumulation of hyaline droplets in the renal proximal tubular epithelium.[6]- Perform histological staining such as Periodic Acid-Schiff (PAS) to assess kidney morphology. - Measure urinary biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1), to assess functional impact.[7] - Monitor standard renal chemistry panels (e.g., BUN, creatinine) in blood samples.[7] - As with lung phenotypes, consider a dose-response and reversibility assessment.
FAQ 4: How can we confirm target engagement of our LRRK2 inhibitor in vivo? Inadequate dosing, poor bioavailability, or rapid metabolism of the inhibitor.- Measure the phosphorylation status of LRRK2 itself (e.g., pS935 or autophosphorylation at pS1292) in tissue lysates from treated animals.[1][8] - Assess the phosphorylation of downstream LRRK2 substrates, such as Rab10 (pT73) or Rab12 (pS106), which are considered robust biomarkers of LRRK2 kinase activity.[1][8] - Perform pharmacokinetic studies to determine the concentration of the inhibitor in plasma and the target tissue over time.
FAQ 5: We are not observing the expected neuroprotective effect in our disease model. Insufficient brain penetration of the inhibitor, timing of treatment initiation, or the specific pathogenic mechanism of the model may not be LRRK2-dependent.- Select an inhibitor with known good brain penetrance (e.g., GNE-7915, MLi-2). - Confirm target engagement in the brain. - Initiate treatment at an early stage of the disease model. - Consider that LRRK2-induced toxicity may be context-dependent and influenced by other factors like α-synuclein levels.
FAQ 6: Should we be concerned about off-target effects? Some first-generation LRRK2 inhibitors, like LRRK2-IN-1, have known off-target activities.[9]- Whenever possible, use highly selective LRRK2 inhibitors. - Include a control group treated with a structurally distinct LRRK2 inhibitor to help distinguish on-target from off-target effects. - If using a less selective inhibitor, be aware of its known off-target kinases and assess relevant downstream pathways.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data on phenotypes observed in animal models treated with LRRK2 inhibitors.

Table 1: Pulmonary Phenotypes in Non-Human Primates Treated with LRRK2 Inhibitors

LRRK2 InhibitorDoseTreatment DurationKey FindingsReference
GNE-791530 mg/kg, twice daily2 weeks- Mild cytoplasmic vacuolation of type II pneumocytes. - Reversible after a 2-week washout period. - No associated pulmonary function deficits.[4]
MLi-215 mg/kg, once daily2 weeks- Minimal to no histopathological lung changes. - ~100% LRRK2 inhibition in the brain.[4]
MLi-250 mg/kg, once daily2 weeks- Mild cytoplasmic vacuolation of type II pneumocytes. - No associated pulmonary function deficits.[4]
PFE-3603 mg/kg, once daily2 weeks- No histopathological lung changes. - ~50% LRRK2 inhibition in the brain.[4]
PFE-3606 mg/kg, once daily2 weeks- Mild cytoplasmic vacuolation of type II pneumocytes.[4]

Table 2: Renal Phenotypes in Rodents Treated with LRRK2 Inhibitors

LRRK2 InhibitorAnimal ModelDoseTreatment DurationKey FindingsReference
PFE-360RatNot specifiedUp to 12 weeks- Progressive accumulation of hyaline droplets in the renal proximal tubular epithelium. - No changes in blood or urine parameters indicative of kidney toxicity. - Morphological changes were partially reversible after a 30-day treatment-free period.[6]
LRRK2-IN-1Mouse100 mg/kg, i.p. (pre-treatment)Acute- Alleviated kidney injury in an ischemia/reperfusion model.[5]
MLi-2Mouse10 mg/kg, i.g. (pre-treatment)Acute- Attenuated the severity of acute kidney injury.[5]

Table 3: Biomarker Modulation in LRRK2 G2019S Knock-in Mice Treated with MLi-2

BiomarkerTissueMLi-2 Dose (oral gavage)Time Post-Dose% Inhibition/ChangeReference
pS1292 LRRK2Kidney & Lung1 mg/kg1 hourSignificant dephosphorylation[8]
pS1292 LRRK2Brain, Kidney, Lung10 mg/kg1 hourMaximal dephosphorylation[8]
pS106 Rab12Periphery10 mg/kg1 hour~50% decrease[8]
pT73 Rab10Periphery10 mg/kg1 hour~50% decrease[8]

Experimental Protocols

Protocol 1: Assessment of Pulmonary Morphology

1. Tissue Collection and Fixation:

  • Euthanize the animal via an approved method.

  • Perfuse the lungs with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Inflate the lungs with 4% PFA to a fixed pressure to ensure proper inflation and fixation of the alveoli.

  • Dissect the lungs and continue fixation in 4% PFA for 24 hours at 4°C.[10]

2. Tissue Processing and Embedding:

  • After fixation, wash the tissues in PBS.

  • Dehydrate the tissues through a graded series of ethanol concentrations (e.g., 70%, 95%, 100%).[11]

  • Clear the tissues with xylene.[11]

  • Infiltrate and embed the tissues in paraffin wax.

3. Sectioning and Staining:

  • Cut 5 µm thick sections using a microtome and mount them on charged glass slides.[10]

  • Hematoxylin and Eosin (H&E) Staining: [11]

    • Deparaffinize sections in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol to distilled water.

    • Stain with Hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate with 1% acid alcohol.

    • "Blue" the sections in Scott's tap water or a similar bluing reagent.

    • Counterstain with Eosin Y solution for 1-2 minutes.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Immunohistochemistry (IHC) for Surfactant Protein C (SP-C):

    • Deparaffinize and rehydrate sections as for H&E staining.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate with a primary antibody against Pro-SP-C overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

4. Imaging and Analysis:

  • Acquire images using a brightfield microscope.

  • Assess for changes in alveolar structure, cytoplasmic vacuolation in type II pneumocytes, and the size and number of lamellar bodies.

Protocol 2: Assessment of Renal Morphology and Injury

1. Tissue Collection and Fixation:

  • Euthanize the animal and collect the kidneys.

  • Fix one kidney in 10% neutral buffered formalin for at least 24 hours for histology.[12]

  • Snap-freeze the other kidney in liquid nitrogen and store at -80°C for biochemical analysis.

2. Tissue Processing and Staining (for fixed tissue):

  • Process and embed the fixed kidney in paraffin as described for lung tissue.

  • Cut 3-4 µm thick sections.

  • Periodic Acid-Schiff (PAS) Staining: [13]

    • Deparaffinize and rehydrate sections.

    • Oxidize in 0.5% periodic acid solution for 10 minutes.

    • Rinse in distilled water.

    • Incubate in Schiff reagent for 15-30 minutes.

    • Wash in lukewarm running tap water for 10 minutes.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

3. Biochemical Analysis (for frozen tissue):

  • Western Blot for Kidney Injury Molecule-1 (KIM-1):

    • Homogenize the frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate with a primary antibody against KIM-1 overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize KIM-1 levels to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathways

LRRK2 is a complex, multi-domain protein that participates in several key cellular signaling pathways. Understanding these pathways is crucial for interpreting both the therapeutic effects and the unexpected phenotypes of LRRK2 inhibitors.

LRRK2_Signaling_Pathways cluster_wnt Wnt Signaling cluster_rab Rab GTPase Phosphorylation cluster_autophagy Autophagy Regulation Wnt Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Wnt->Frizzled_LRP6 Binds DVL Dishevelled (DVL) Frizzled_LRP6->DVL Recruits Destruction_Complex β-catenin Destruction Complex (APC, Axin, GSK3β, CK1) DVL->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Prevents Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus & Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Rab_GDP Rab-GDP (inactive) Rab_GTP Rab-GTP (active) Rab_GDP->Rab_GTP Activation GEF GEF Rab_GTP->Rab_GDP Hydrolysis Effector Effector Proteins Rab_GTP->Effector Binds pRab Phospho-Rab Vesicle_Trafficking Vesicle Trafficking Effector->Vesicle_Trafficking Regulates GAP GAP GDI GDI GDI->Rab_GDP Extracts from membrane pRab->GDI Inhibits Binding LRRK2_active Active LRRK2 LRRK2_active->Destruction_Complex Scaffolds LRRK2_active->Rab_GTP Phosphorylates Autophagy_Initiation Autophagy Initiation (ULK1 complex) LRRK2_active->Autophagy_Initiation Modulates Lysosome Lysosome LRRK2_active->Lysosome Impacts Function Phagophore Phagophore Formation Autophagy_Initiation->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation

Figure 1: Overview of LRRK2's involvement in major signaling pathways.

Detailed Signaling Pathway Diagrams

LRRK2_Wnt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP6 LRP6 Frizzled->LRP6 Complexes with DVL DVL Frizzled->DVL Recruits Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Ub Ubiquitin beta_catenin->Ub Ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates (when stabilized) Proteasome Proteasome Ub->Proteasome Degradation LRRK2 LRRK2 LRRK2->LRP6 Binds upon Wnt stimulation LRRK2->DVL Interacts with LRRK2->Destruction_Complex Scaffolds TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Co-activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Figure 2: LRRK2 as a scaffold in the canonical Wnt signaling pathway.

LRRK2_Rab_Phosphorylation cluster_membrane Vesicle Membrane cluster_cytosol Cytosol Rab_GTP Rab-GTP pRab_GTP p-Rab-GTP Rab_GTP->pRab_GTP Phosphorylation GDI GDI Rab_GTP->GDI Dissociates from Effector Canonical Effector Rab_GTP->Effector Binds pRab_GTP->GDI Binding Blocked pEffector Phospho-Rab Effector pRab_GTP->pEffector LRRK2_active Active LRRK2 Rab_GDP Rab-GDP GDI->Rab_GDP Binds & Solubilizes Effector->Rab_GTP Regulates Trafficking pEffector->pRab_GTP

Figure 3: LRRK2-mediated phosphorylation of Rab GTPases alters their interactions.

LRRK2_Autophagy cluster_pathway Autophagy Pathway Initiation Initiation (ULK1 complex) Nucleation Nucleation (Beclin-1 complex) Initiation->Nucleation Elongation Elongation & Closure (LC3 conjugation) Nucleation->Elongation Autophagosome Autophagosome Elongation->Autophagosome Fusion Fusion Autophagosome->Fusion Autolysosome Autolysosome Fusion->Autolysosome Degradation Degradation Autolysosome->Degradation Lysosome Lysosome Lysosome->Fusion LRRK2 LRRK2 LRRK2->Initiation Modulates LRRK2->Fusion Impacts Rab7 function LRRK2->Lysosome Affects lysosomal Ca2+ & pH

Figure 4: LRRK2 modulates multiple stages of the autophagy pathway.

Experimental Workflow

Experimental_Workflow cluster_analysis Post-mortem Analysis start Start: Animal Cohort with Disease Model treatment Treatment Groups: 1. Vehicle Control 2. LRRK2 Inhibitor start->treatment dosing Chronic Dosing (e.g., oral gavage, in-diet) treatment->dosing monitoring In-life Monitoring: - Body Weight - Clinical Observations - Behavioral Tests dosing->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint histology Histology: - Lung (H&E, SP-C IHC) - Kidney (PAS) - Brain (e.g., TH IHC) endpoint->histology biochem Biochemistry: - Western Blot (pLRRK2, pRab, KIM-1) - Pharmacokinetics endpoint->biochem data_analysis Data Analysis & Interpretation histology->data_analysis biochem->data_analysis

Figure 5: General experimental workflow for in vivo studies of LRRK2 inhibitors.

References

LRRK2-IN-8 Inhibitor Resistance: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, Lrrk2-IN-8, and encountering resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate from ATP to its substrates. This inhibition blocks the downstream signaling pathways regulated by LRRK2.

Q2: What are the most common mutations that confer resistance to LRRK2 inhibitors like this compound?

The most well-characterized resistance mutation is the A2016T "gatekeeper" mutation within the LRRK2 kinase domain. This substitution of alanine to threonine sterically hinders the binding of many type I kinase inhibitors, including LRRK2-IN-1, a close analog of this compound.[1][2][3] The common pathogenic mutation G2019S , which increases LRRK2 kinase activity, can also influence inhibitor sensitivity, sometimes making the kinase more susceptible to inhibition, but can also be combined with resistance mutations like A2016T.[1][4]

Q3: How do I know if my cells have developed resistance to this compound?

Resistance to this compound can be suspected if you observe a decreased efficacy of the inhibitor in your experiments. This could manifest as:

  • A rightward shift in the IC50 curve in cell-based viability or kinase activity assays.

  • Reduced inhibition of LRRK2 substrate phosphorylation (e.g., Rab10) at previously effective concentrations of the inhibitor.

  • Failure to observe expected downstream cellular phenotypes associated with LRRK2 inhibition.

Q4: What is the LRRK2 signaling pathway?

LRRK2 is a complex protein with both kinase and GTPase activity, involved in multiple cellular processes. A key function is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking.[5] Pathogenic mutations in LRRK2, such as G2019S, lead to hyperactivation of its kinase activity, resulting in increased phosphorylation of Rab proteins and subsequent disruption of cellular trafficking pathways.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Dimer LRRK2 Dimerization (Active State) LRRK2 LRRK2 Kinase Domain LRRK2_Dimer->LRRK2 activates GTP_Binding GTP Binding to ROC Domain GTP_Binding->LRRK2_Dimer promotes Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Other_Substrates Other Cellular Substrates LRRK2->Other_Substrates phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates Cellular_Processes Cytoskeletal Dynamics, Autophagy, etc. Other_Substrates->Cellular_Processes regulates Lrrk2_IN_8 This compound Lrrk2_IN_8->LRRK2 inhibits

Figure 1. Simplified LRRK2 Signaling Pathway and Point of Inhibition.

Troubleshooting Guides

Problem 1: Decreased Potency of this compound in Cellular Assays

Possible Cause:

  • Emergence of resistance mutations in the LRRK2 gene.

  • Incorrect inhibitor concentration or degradation.

  • Cell line variability or passage number effects.

Troubleshooting Steps:

  • Verify Inhibitor Integrity:

    • Confirm the concentration of your this compound stock solution.

    • Use a fresh aliquot of the inhibitor to rule out degradation.

  • Sequence the LRRK2 Gene:

    • Isolate genomic DNA from your cell line.

    • Amplify the LRRK2 kinase domain via PCR.

    • Sequence the PCR product to check for mutations, particularly at the A2016 residue.

  • Perform a Dose-Response Curve:

    • Conduct a new dose-response experiment with a wide range of this compound concentrations.

    • Compare the IC50 value to that of the parental, non-resistant cell line. A significant rightward shift indicates resistance.

  • Use a Control Inhibitor:

    • Test a structurally different LRRK2 inhibitor to see if the resistance is specific to this compound's chemical scaffold.

Problem 2: Difficulty in Generating LRRK2 Resistance Mutations via Site-Directed Mutagenesis

Possible Cause:

  • Suboptimal primer design.

  • Poor quality plasmid DNA template.

  • Inefficient PCR amplification.

  • Ineffective DpnI digestion of parental DNA.

Troubleshooting Steps:

  • Primer Design:

    • Ensure primers are 25-45 bases in length with a melting temperature (Tm) ≥ 78 °C.

    • The desired mutation should be in the center of the primer with 10-15 bases of correct sequence on both sides.

    • Primers should terminate in one or more C or G bases.

    • Utilize primer design software to check for hairpins and self-dimers.

  • Template DNA:

    • Use a high-quality plasmid DNA preparation (miniprep is usually sufficient).

    • Use 5-50 ng of template DNA per 50 µL PCR reaction.

  • PCR Optimization:

    • Use a high-fidelity polymerase to prevent introducing unwanted mutations.

    • Optimize the annealing temperature. A gradient PCR can be helpful.

    • Ensure sufficient extension time (approximately 1 minute per kb of plasmid length).

    • Limit the number of PCR cycles (12-18 cycles) to reduce the chance of secondary mutations.

  • DpnI Digestion:

    • Ensure DpnI is active.

    • Increase digestion time to 2 hours at 37 °C to ensure complete digestion of the parental methylated DNA.

SDM_Workflow Start Start: Plasmid with WT LRRK2 Primer_Design Design Mutagenic Primers (e.g., for A2016T) Start->Primer_Design PCR PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental Plasmid PCR->DpnI_Digestion Transformation Transformation into Competent E. coli DpnI_Digestion->Transformation Sequencing Sequence Verification of Clones Transformation->Sequencing End End: Plasmid with Mutant LRRK2 Sequencing->End

Figure 2. Experimental Workflow for Site-Directed Mutagenesis.

Quantitative Data

The following table summarizes the IC50 values of LRRK2-IN-1, a close and well-characterized analog of this compound, against wild-type and various mutant forms of LRRK2. This data is crucial for understanding the resistance profile.

LRRK2 VariantLRRK2-IN-1 IC50 (nM)Fold Resistance vs. WTReference
Wild-Type (WT)131[1][3]
G2019S60.5[1][3]
A2016T2450~188[4]
G2019S + A2016T3080~237[4]

Experimental Protocols

LRRK2 Kinase Activity Assay (Biochemical)

This protocol is adapted for a 384-well plate format using an ADP-Glo™ kinase assay system, which measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant LRRK2 enzyme (WT or mutant)

  • LRRKtide peptide substrate

  • ATP

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with 1% DMSO.

  • In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Add 2 µL of recombinant LRRK2 enzyme diluted in kinase buffer.

  • Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to initiate the reaction. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Generation of a Stable LRRK2 Mutant Cell Line

This protocol describes the generation of a stable cell line expressing a LRRK2 resistance mutation using lentiviral transduction and antibiotic selection.

Materials:

  • HEK293T or SH-SY5Y cells

  • Lentiviral vector encoding the desired LRRK2 mutant (e.g., A2016T) and a selection marker (e.g., puromycin resistance).

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Puromycin or other appropriate selection antibiotic.

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the LRRK2 mutant lentiviral vector and the packaging/envelope plasmids.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction:

    • Plate the target cells (e.g., SH-SY5Y) at 50-70% confluency.

    • Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL).

    • Incubate for 24-48 hours.

  • Selection:

    • Replace the virus-containing media with fresh media containing the selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).

    • Continue to culture the cells in the selection media, replacing it every 3-4 days, until resistant colonies are visible.

  • Expansion and Validation:

    • Isolate and expand individual resistant colonies.

    • Validate the expression of the mutant LRRK2 protein by Western blot.

    • Confirm the presence of the desired mutation by sequencing genomic DNA.

Stable_Cell_Line_Workflow Start Start: Lentiviral Vector with Mutant LRRK2 Transfection Co-transfect HEK293T cells with Viral Plasmids Start->Transfection Virus_Production Collect Viral Supernatant Transfection->Virus_Production Transduction Transduce Target Cells (e.g., SH-SY5Y) Virus_Production->Transduction Selection Select with Antibiotic (e.g., Puromycin) Transduction->Selection Expansion Expand Resistant Colonies Selection->Expansion Validation Validate Expression and Sequence of Mutant LRRK2 Expansion->Validation End End: Stable Mutant LRRK2 Cell Line Validation->End

Figure 3. Workflow for Generating a Stable Mutant LRRK2 Cell Line.

References

LRRK2 Inhibitors: Technical Support Center for Lung and Kidney Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on addressing the pulmonary and renal effects observed with LRRK2 inhibitors. The following resources are designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the lung and kidney effects of LRRK2 inhibitors.

Question Answer
What are the known effects of LRRK2 inhibitors on the lungs? LRRK2 inhibitors have been shown to cause cytoplasmic vacuolation of type II pneumocytes in the lungs of preclinical models, particularly non-human primates.[1][2] This is considered an on-target effect, as similar changes are observed in LRRK2 knockout mice.[3][4] These vacuoles are accumulations of lamellar bodies, which are specialized organelles for surfactant storage.[2][3]
Are the lung effects of LRRK2 inhibitors reversible? Yes, studies in non-human primates have demonstrated that the cytoplasmic vacuolation of type II pneumocytes is reversible upon cessation of LRRK2 inhibitor treatment.[1][2]
Do the morphological changes in the lungs lead to functional impairment? Preclinical studies in non-human primates have not shown any measurable deficits in pulmonary function despite the observed histological changes.[1][2]
What are the known effects of LRRK2 inhibitors on the kidneys? LRRK2 is highly expressed in the kidneys and plays a role in lysosomal and mitochondrial homeostasis.[3] LRRK2 knockout mice show an increase in the number and size of secondary lysosomes in kidney proximal tubule cells.[3] Some preclinical studies with LRRK2 inhibitors have reported alterations in kidney function, though these are not as consistently observed as the lung effects.[5]
What is the proposed mechanism for LRRK2's role in the kidney? In the context of kidney injury, LRRK2 is thought to aggravate damage by promoting the degradation of Mitofusin 2 (MFN2) through a MKK4/JNK-dependent signaling pathway, leading to abnormal mitochondrial integrity.[6][7]
Are there biomarkers to monitor for lung and kidney effects? For the kidney, urinary Kidney Injury Molecule-1 (KIM-1) is a sensitive biomarker for renal injury.[8] For lysosomal dysregulation, which is relevant to both lung and kidney effects, di-22:6-bis(monoacylglycerol) phosphate (BMP) in urine has been investigated.[4] Phosphorylation of LRRK2 substrates like Rab10 can also serve as a pharmacodynamic biomarker of target engagement.[9][10][11][12][13]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Histological Analysis of Lung Tissue
Issue Possible Cause Recommendation
High background staining in LRRK2 immunohistochemistry (IHC) - Primary antibody concentration too high.- Insufficient blocking.- Endogenous peroxidase activity.- Secondary antibody cross-reactivity.- Titrate the primary antibody to the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., serum from the species of the secondary antibody).[14][15]- Quench endogenous peroxidase activity with 3% H2O2.[14]- Use a pre-adsorbed secondary antibody.
Weak or no staining for lamellar bodies - Improper tissue fixation.- Incorrect staining protocol.- For electron microscopy, use a simultaneous fixation with glutaraldehyde and osmium tetroxide, followed by uranyl acetate treatment.[16]- For light microscopy, consider Sudan Black B or Sudan III staining, which are effective for identifying lamellar bodies.[3]
Difficulty quantifying cytoplasmic vacuolation - Subjective assessment.- Inconsistent sectioning.- Employ stereological methods for unbiased quantification.- Ensure consistent tissue processing and section thickness.- Utilize image analysis software for automated detection and measurement.
In Vitro and Biochemical Assays
Issue Possible Cause Recommendation
Inconsistent results in LRRK2 kinase assays - Suboptimal reaction conditions.- Inactive enzyme or substrate.- Optimize ATP and substrate concentrations, and incubation time.[17]- Use a well-validated recombinant LRRK2 and a reliable substrate like Rab10.[9][11][12][13]- Consider using a Phos-tag assay for robust detection of Rab10 phosphorylation.[11][12][13]
Difficulty detecting LRRK2 inhibitor effects in cell culture - Low LRRK2 expression in the cell line.- Insufficient inhibitor concentration or incubation time.- Use cell lines with robust endogenous or overexpressed LRRK2.- Perform a dose-response and time-course experiment to determine optimal conditions.- Utilize sensitive readouts like a TR-FRET assay for LRRK2 Ser935 phosphorylation.[18][19][20]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on LRRK2 inhibitors.

Table 1: Lung Effects of LRRK2 Inhibitors in Non-Human Primates
Inhibitor Dose Dosing Regimen Observed Lung Effects Reversibility Functional Deficits Reference
GNE-791530 mg/kgTwice daily for 2 weeksMild cytoplasmic vacuolation of type II pneumocytesYes (2 weeks post-dosing)None observed[1][2]
MLi-215 mg/kgOnce daily for 2 weeksMinimal to no histopathological changesNot applicableNone observed[1][2]
MLi-250 mg/kgOnce daily for 2 weeksMild cytoplasmic vacuolation of type II pneumocytesNot determinedNone observed[1][2]
PFE-3603 mg/kgOnce daily for 2 weeksAbsent or minimal histopathological changesNot applicableNone observed[1][2]
PFE-3606 mg/kgOnce daily for 2 weeksMild cytoplasmic vacuolation of type II pneumocytesNot determinedNone observed[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Histological Staining of Lamellar Bodies (Sudan Black B)
  • Tissue Preparation: Fix lung tissue with a mixture of glutaraldehyde and formaldehyde, postfix with osmium tetroxide and uranyl acetate, and embed in glycol methacrylate.

  • Sectioning: Cut thin sections (1-2 µm) and mount on glass slides.

  • Staining: a. Prepare a saturated solution of Sudan Black B in 70% ethanol. b. Incubate sections in the Sudan Black B solution for 10-30 minutes. c. Differentiate in 70% ethanol until the desired staining intensity is achieved. d. Counterstain with a suitable nuclear stain (e.g., hematoxylin).

  • Mounting: Dehydrate, clear, and mount with a compatible mounting medium. Lamellar bodies will appear as black-staining granules within the cytoplasm of type II pneumocytes.

Urinary KIM-1 ELISA for Rodent Studies
  • Sample Collection: Collect urine samples from rodents and centrifuge to remove debris. Store supernatant at -80°C.

  • Assay Procedure (using a commercial ELISA kit): a. Prepare standards and samples according to the kit manufacturer's instructions. b. Add standards and samples to the pre-coated microplate wells. c. Incubate as specified in the protocol. d. Wash the wells multiple times with the provided wash buffer. e. Add the detection antibody and incubate. f. Wash the wells. g. Add the substrate solution and incubate in the dark. h. Stop the reaction and read the absorbance at the specified wavelength.

  • Data Analysis: Calculate KIM-1 concentrations based on the standard curve.

Signaling Pathways and Workflows

LRRK2-Mediated Effects on Lysosomal Function in Type II Pneumocytes

LRRK2_Lung_Pathway LRRK2_inhibitor LRRK2 Inhibitor LRRK2 LRRK2 LRRK2_inhibitor->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab_GTPases Lysosomal_Trafficking Lysosomal Trafficking & Positioning Rab_GTPases->Lysosomal_Trafficking Regulation Lamellar_Body_Homeostasis Lamellar Body Homeostasis Lysosomal_Trafficking->Lamellar_Body_Homeostasis Impacts Surfactant_Processing Surfactant Processing & Secretion Lamellar_Body_Homeostasis->Surfactant_Processing Affects Vacuolation Cytoplasmic Vacuolation (Lamellar Body Accumulation) Surfactant_Processing->Vacuolation Leads to

Caption: LRRK2 inhibition alters Rab GTPase phosphorylation, impacting lysosomal trafficking and lamellar body homeostasis in type II pneumocytes, leading to cytoplasmic vacuolation.

LRRK2 Signaling Pathway in Kidney Injury

LRRK2_Kidney_Pathway LRRK2 LRRK2 MKK4 MKK4 LRRK2->MKK4 Activates JNK JNK MKK4->JNK Activates MFN2 MFN2 JNK->MFN2 Phosphorylates (Ser27) MFN2_degradation MFN2 Degradation (Ubiquitination) MFN2->MFN2_degradation Promotes Mitochondrial_Integrity Mitochondrial Integrity MFN2_degradation->Mitochondrial_Integrity Disrupts Kidney_Injury Aggravated Kidney Injury Mitochondrial_Integrity->Kidney_Injury Contributes to LRRK2_inhibitor LRRK2 Inhibitor LRRK2_inhibitor->LRRK2 Inhibits Lung_Workflow Start Start: NHP Dosing with LRRK2 Inhibitor Pulmonary_Function Pulmonary Function Tests (e.g., Plethysmography) Start->Pulmonary_Function Tissue_Collection Lung Tissue Collection (Necropsy) Start->Tissue_Collection Data_Analysis Data Analysis & Interpretation Pulmonary_Function->Data_Analysis Histology Histological Processing (H&E, Sudan Black B) Tissue_Collection->Histology EM Electron Microscopy Tissue_Collection->EM Quantification Quantification of Vacuolation/Lamellar Bodies Histology->Quantification EM->Quantification Quantification->Data_Analysis

References

Lrrk2-IN-8 impact on Lrrk2 protein degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lrrk2-IN-8 and other kinase inhibitors on Leucine-rich repeat kinase 2 (LRRK2) protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which LRRK2 kinase inhibitors like this compound induce LRRK2 protein degradation?

A1: LRRK2 kinase inhibitors induce destabilization of the LRRK2 protein, leading to its degradation primarily through the ubiquitin-proteasome system.[1] This is supported by findings that co-treatment with a proteasomal inhibitor, such as MG132, prevents the decrease in LRRK2 protein levels, whereas lysosomal inhibition with chloroquine does not rescue the degradation.[1] The process does not involve changes at the transcriptional level, as LRRK2 mRNA levels remain constant during inhibitor treatment.[1]

Q2: How long after treatment with a LRRK2 inhibitor should I expect to see a reduction in LRRK2 protein levels?

A2: A gradual decrease in LRRK2 protein levels typically begins after approximately 8 hours of sustained treatment with various LRRK2 kinase inhibitors, including LRRK2-IN1.[1] This follows an earlier and more rapid dephosphorylation of LRRK2 at sites like Ser935, which can be observed as early as 2 hours post-treatment.[1]

Q3: Is the dephosphorylation of LRRK2 at Ser910 and Ser935 necessary for its inhibitor-induced degradation?

A3: No, the dephosphorylation of LRRK2 at Ser910 and Ser935 is not a prerequisite for its degradation.[1] Studies using LRRK2 phosphorylation mutants (S910A or S935A) have shown that inhibitor-induced destabilization and subsequent degradation still occur, indicating that other mechanisms are at play.[1]

Q4: Do LRRK2 kinase inhibitors induce degradation of all LRRK2 mutants?

A4: The effect of kinase inhibitors on LRRK2 degradation can vary depending on the specific mutation. For instance, inhibitors effectively induce degradation of the common pathogenic mutant G2019S.[1] However, kinase-dead variants, such as K1906M and A2016T, do not exhibit the same destabilization upon inhibitor treatment.[1]

Q5: Can LRRK2 protein degradation be an alternative therapeutic strategy to kinase inhibition?

A5: Yes, exploiting cellular pathways to enhance LRRK2 degradation is being considered as an alternative therapeutic approach to kinase inhibition for Parkinson's disease.[2] This strategy aims to decrease total LRRK2 protein levels, thereby reducing its potentially toxic gain-of-function effects.[2] PROTAC (Proteolysis Targeting Chimera) compounds, for example, are being developed to specifically target LRRK2 for ubiquitination and proteasomal degradation.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable decrease in total LRRK2 levels after inhibitor treatment. 1. Insufficient Treatment Time: Degradation is a slow process, typically starting after 8 hours.[1]2. Proteasome Dysfunction: The proteasome is essential for the degradation of inhibitor-bound LRRK2.[1]3. LRRK2 Mutant is Resistant: Kinase-dead mutants like K1906M are not degraded by this mechanism.[1]4. Low Inhibitor Concentration: The inhibitor concentration may be too low to effectively engage LRRK2.1. Extend Treatment Duration: Perform a time-course experiment (e.g., 8, 12, 24 hours) to determine the optimal time point.2. Verify Proteasome Activity: Include a positive control for proteasome-mediated degradation or check the efficacy of a proteasome inhibitor like MG132 in your system.3. Confirm LRRK2 Genotype: Ensure the cell line or model expresses a susceptible LRRK2 variant (e.g., Wild-Type or G2019S).4. Perform Dose-Response: Titrate the inhibitor to find the effective concentration for your specific cell type and experimental conditions.
High variability in LRRK2 degradation between experiments. 1. Inconsistent Cell State: Differences in cell confluence, passage number, or cell cycle stage can affect protein turnover.2. Inhibitor Instability: The inhibitor may be degrading in the culture medium over long incubation periods.1. Standardize Cell Culture: Use cells of a consistent passage number and seed them to reach a specific confluence at the time of treatment.2. Replenish Inhibitor: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared inhibitor.
Observed cell toxicity after prolonged inhibitor treatment. 1. Off-Target Effects: At high concentrations, kinase inhibitors may have off-target effects leading to toxicity.2. LRRK2 Depletion Phenotype: Complete loss of LRRK2 has been associated with cellular stress in some models.[4]1. Lower Inhibitor Concentration: Use the lowest effective concentration determined from your dose-response experiments.2. Include Controls: Use a kinase-dead LRRK2 mutant as a control to distinguish between on-target and off-target toxicity. Monitor cell viability with assays like MTT or Trypan Blue exclusion.

Data Summary

Table 1: Effect of Various LRRK2 Kinase Inhibitors on LRRK2 Protein Levels

InhibitorTarget LRRK2 VariantsOnset of DegradationDegradation PathwayReference
LRRK2-IN1WT, G2019S~8 hoursProteasomal[1]
MLi-2WT, G2019S~8 hoursProteasomal[1]
PF-06447475WT, G2019S~8 hoursProteasomal[1]
GSK2578215AWT, G2019S~8 hoursProteasomal[1]
CZC-25146WT, G2019S~8 hoursProteasomal[1]

Experimental Protocols

Protocol: Western Blot for Assessing LRRK2 Protein Degradation

This protocol outlines a standard workflow for detecting changes in LRRK2 protein levels following inhibitor treatment.

1. Cell Lysis and Protein Quantification:

  • Culture cells (e.g., SH-SY5Y overexpressing LRRK2) to desired confluence and treat with this compound or vehicle control for the specified duration (e.g., 0, 8, 16, 24 hours).
  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant and determine protein concentration using a BCA assay.

2. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples. Prepare samples by adding 4X NuPage LDS sample buffer and reducing agent.
  • Heat samples at 95-100°C for 8 minutes, then place on ice for 5 minutes.[5]
  • Load 20-40 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.[5] Include a pre-stained protein ladder.
  • Run the gel in 1X MOPS or MES running buffer at 150-170 V for 40-60 minutes.[5]

3. Protein Transfer:

  • Transfer proteins to a PVDF or nitrocellulose membrane.[6]
  • Use a wet or semi-dry transfer system. For a wet transfer, run at 100 V for 90-120 minutes in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).[6]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
  • Incubate the membrane with a primary antibody against total LRRK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Also probe for a loading control (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[6]
  • Capture the signal using a digital imager or X-ray film.
  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize LRRK2 band intensity to the corresponding loading control band intensity.

Visualizations

LRRK2_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Independent Pathway This compound This compound LRRK2 Active LRRK2 This compound->LRRK2 Inhibits Kinase Activity Inhibited_LRRK2 Inhibited LRRK2 (Conformational Change) Ubiquitination Ubiquitination (E3 Ligases) Inhibited_LRRK2->Ubiquitination S910_S935 Dephosphorylation at S910/S935 Inhibited_LRRK2->S910_S935 Often occurs but is not essential Ub_LRRK2 Ubiquitinated LRRK2 Ubiquitination->Ub_LRRK2 Proteasome 26S Proteasome Ub_LRRK2->Proteasome Targeting Degradation Peptide Fragments Proteasome->Degradation Degrades note Note: S910/S935 dephosphorylation is NOT required for degradation.

Caption: Mechanism of LRRK2 degradation induced by kinase inhibitors.

Western_Blot_Workflow start Cell Culture & Treatment (e.g., SH-SY5Y + this compound) lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds_page Sample Prep & SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-LRRK2 & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis (Normalize LRRK2 to Loading Control) detection->analysis end Results: Quantify LRRK2 Protein Level Change analysis->end

Caption: Experimental workflow for assessing LRRK2 degradation.

Troubleshooting_Guide start Problem: No LRRK2 Degradation Observed q_time Was treatment > 8 hours? start->q_time s_time Solution: Increase incubation time (e.g., 8, 16, 24h time-course) q_time->s_time No q_mutant Is LRRK2 a kinase-dead mutant (e.g., K1906M)? q_time->q_mutant Yes end Re-evaluate Experiment s_time->end s_mutant Solution: Use WT or G2019S LRRK2. This method is ineffective for kinase-dead variants. q_mutant->s_mutant Yes q_proteasome Is the proteasome functional? q_mutant->q_proteasome No s_mutant->end s_proteasome Solution: Run a positive control for proteasome degradation. Check for confounding effects of other treatments. q_proteasome->s_proteasome No q_proteasome->end Yes s_proteasome->end

Caption: Troubleshooting logic for lack of LRRK2 degradation.

References

LRRK2 Cellular Localization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting changes in Leucine-rich repeat kinase 2 (LRRK2) cellular localization.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of wild-type LRRK2?

Wild-type LRRK2 is predominantly found in the cytoplasm in a diffuse pattern.[1][2][3] However, a significant portion of LRRK2 associates with various intracellular membranes and organelles, including the Golgi apparatus, endoplasmic reticulum, endosomes, lysosomes, and mitochondria.[2][3][4] It can also be found in association with microtubules.[2][5] The distribution between cytosolic and membrane-bound pools can vary depending on the cell type and experimental conditions.[6]

Q2: How do Parkinson's disease-associated mutations affect LRRK2 localization?

Mutations linked to Parkinson's disease (PD) can significantly alter the subcellular localization of LRRK2. For instance:

  • Roc-COR domain mutations (e.g., R1441C/G, Y1699C): These mutations often cause LRRK2 to form filamentous structures that colocalize with microtubules.[2] The R1441C mutation, in particular, has been shown to induce autophagic stress, leading to the accumulation of LRRK2 in abnormal multivesicular bodies and autophagic vacuoles.[7]

  • Kinase domain mutations (e.g., G2019S, I2020T): The G2019S mutation, which increases kinase activity, can enhance LRRK2's association with membranes.[5] The I2020T mutant also shows a tendency to localize to filamentous structures.[2] GTPase-inactivating mutations have been found to strongly increase LRRK2 localization to endosomes when endosomal maturation is inhibited.[8]

Q3: What is the relationship between LRRK2's kinase activity and its cellular localization?

LRRK2's kinase activity and its subcellular localization are intricately linked. Pharmacological inhibition of LRRK2 kinase activity with type I inhibitors has been shown to induce the relocalization of wild-type LRRK2 to filamentous structures that associate with microtubules.[1][2] Conversely, the membrane-associated fraction of LRRK2, which is often in a dimeric state, exhibits higher kinase activity compared to the cytosolic monomeric form.[9] This suggests that recruitment to membranes is a mechanism for regulating LRRK2's enzymatic function.[9]

Q4: How does GTP binding influence LRRK2 localization?

The GTP-binding (Roc) domain of LRRK2 plays a critical role in regulating its cellular localization. Increased GTP binding is correlated with the altered subcellular localization of pathogenic LRRK2 mutants and kinase-inhibited LRRK2.[1] This suggests that the GTP-bound state of LRRK2 favors its association with specific cellular compartments, such as membranes and microtubules.[1] The hydrolysis of GTP is linked to changes in LRRK2's conformation and its transition between active and inactive states, which in turn affects its localization.[10]

Q5: Which cellular pathways are most influenced by changes in LRRK2 localization?

Changes in LRRK2 localization are strongly associated with the regulation of vesicular trafficking pathways.[11][12] Key pathways include:

  • Endolysosomal Pathway: LRRK2 is involved in endocytosis, vesicle trafficking, and lysosomal function.[13][14] Its localization to endosomes and lysosomes is critical for these processes.[15]

  • Autophagy: LRRK2 regulates autophagic activity, and its recruitment to autophagic vacuoles is a key aspect of this function.[7][16] Pathogenic mutations can lead to defects in autophagic clearance.[16][17]

  • Synaptic Vesicle Cycling: In neurons, LRRK2 localizes to the presynaptic terminal and influences synaptic vesicle endocytosis and recycling.[18]

Troubleshooting Guides

Issue 1: Diffuse Cytoplasmic Staining with No Puncta or Filamentous Structures
Possible Cause Troubleshooting Step
Low LRRK2 Expression: Endogenous LRRK2 levels can be low, making it difficult to visualize distinct structures.[2]1. Overexpress tagged LRRK2 (e.g., GFP-LRRK2, myc-LRRK2). 2. Use a highly sensitive and validated antibody for immunofluorescence. 3. Consider using a proximity ligation assay (PLA) for in situ detection of LRRK2 activity, which can provide a more localized signal.[19]
Suboptimal Antibody Performance: The primary antibody may not be specific or sensitive enough.1. Validate the antibody using LRRK2 knockout/knockdown cells to confirm specificity.[20][21] 2. Optimize antibody concentration and incubation time. 3. Refer to established protocols for LRRK2 immunofluorescent staining.[22]
Cell Type: The localization pattern of LRRK2 can be cell-type specific.[6]1. Compare your results with published data for the same cell line. 2. Consider that some cell types may inherently have a more diffuse LRRK2 distribution under basal conditions.
Fixation and Permeabilization Artifacts: Improper sample preparation can disrupt subcellular structures.1. Optimize fixation conditions (e.g., paraformaldehyde concentration, duration). 2. Test different permeabilization agents (e.g., Triton X-100, saponin) as harsh detergents can strip membrane-associated proteins.
Issue 2: Unexpected Filamentous Localization of Wild-Type LRRK2
Possible Cause Troubleshooting Step
LRRK2 Kinase Inhibitor Treatment: Many type I LRRK2 kinase inhibitors induce the relocalization of wild-type LRRK2 to microtubule-associated filaments.[1][2]1. Confirm that the cell culture medium does not contain any compounds with off-target LRRK2 inhibitory activity. 2. If inhibitors were used, this localization is an expected outcome.
Cellular Stress: Certain cellular stressors may promote LRRK2's association with the cytoskeleton.1. Ensure optimal cell culture conditions to minimize stress. 2. Check for signs of apoptosis or other stress responses in your cells.
Overexpression Artifacts: Very high levels of LRRK2 overexpression can sometimes lead to aggregation or mislocalization.1. Titrate the amount of plasmid used for transfection to achieve lower, more physiological expression levels. 2. Use a weaker promoter to drive LRRK2 expression.
Issue 3: Discrepancy Between Immunofluorescence and Biochemical Fractionation Results
Possible Cause Troubleshooting Step
Inefficient Fractionation: The subcellular fractionation protocol may not be effectively separating cytosolic and membrane compartments.1. Validate the purity of each fraction using well-established marker proteins for the cytosol (e.g., GAPDH), membranes (e.g., Na+/K+ ATPase), and specific organelles. 2. Optimize the homogenization and centrifugation steps of your protocol.
Lability of LRRK2 Membrane Association: The interaction of LRRK2 with membranes might be transient or sensitive to the detergents used in the lysis buffer.1. Use a range of non-ionic detergents at varying concentrations. 2. Perform cross-linking experiments prior to cell lysis to stabilize protein-membrane interactions.
Antibody Epitope Masking: The epitope recognized by the antibody used for Western blotting might be masked in the membrane-bound conformation of LRRK2.1. Use a different antibody that recognizes a distinct epitope. 2. Try different lysis buffers and sample preparation methods to ensure complete protein denaturation.

Quantitative Data Summary

Table 1: Effect of LRRK2 Mutations on Subcellular Localization

LRRK2 VariantPredominant LocalizationKey FeaturesReference(s)
Wild-Type Cytoplasmic, MembranousDiffuse cytosolic distribution with association to various organelles.[1][2][3]
G2019S Cytoplasmic, MembranousIncreased association with membranes compared to wild-type.[5]
R1441C Filamentous, PunctateForms filamentous structures along microtubules; accumulates in abnormal autophagic vacuoles.[2][7]
Y1699C FilamentousForms filamentous structures along microtubules.[2]
I2020T FilamentousForms filamentous structures along microtubules.[2]

Table 2: Impact of Kinase Inhibition on LRRK2 Localization

TreatmentLRRK2 VariantChange in LocalizationReference(s)
Type I Kinase Inhibitor (e.g., MLi-2) Wild-TypeRelocalization from diffuse cytoplasm to filamentous structures.[1][23]
Type I Kinase Inhibitor (e.g., MLi-2) G2019SEnhancement of filamentous localization.[23]

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining for LRRK2
  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to ~70% confluency.

    • Wash cells briefly with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% bovine serum albumin (BSA) and 22.52 mg/mL glycine in PBST (PBS + 0.1% Tween 20) for 30 minutes.

  • Antibody Incubation:

    • Incubate with a validated primary antibody against LRRK2 (diluted in 1% BSA in PBST) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-conjugated secondary antibody (diluted in 1% BSA in PBST) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image using a confocal microscope.

Protocol 2: Subcellular Fractionation
  • Cell Lysis and Homogenization:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

    • Allow cells to swell on ice for 10 minutes.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Separation of Nuclei and Cytosol:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant, which contains the cytoplasm and membrane fractions.

  • Separation of Membrane and Cytosolic Fractions:

    • Centrifuge the supernatant from the previous step at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The resulting supernatant is the cytosolic fraction.

    • The pellet contains the total membrane fraction.

  • Analysis:

    • Resuspend the membrane pellet in a suitable buffer containing detergent (e.g., RIPA buffer).

    • Determine the protein concentration of both the cytosolic and membrane fractions.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-LRRK2 antibody and antibodies against subcellular markers.

Visualizations

LRRK2_Localization_Regulation LRRK2_cyto Cytosolic LRRK2 (Monomeric, Low Activity) LRRK2_mem Membrane-Associated LRRK2 (Dimeric, High Activity) LRRK2_cyto->LRRK2_mem Recruitment LRRK2_mt Microtubule-Associated LRRK2 (Filamentous) LRRK2_cyto->LRRK2_mt Relocalization Membranes Organelle Membranes (Golgi, Lysosomes, etc.) LRRK2_mem->Membranes Associates with Microtubules Microtubules LRRK2_mt->Microtubules Binds to Rab29 Rab29 (and other Rabs) Rab29->LRRK2_mem Promotes Kinase_Inhibitors Type I Kinase Inhibitors Kinase_Inhibitors->LRRK2_mt Induces Mutations Pathogenic Mutations (e.g., R1441C) Mutations->LRRK2_mt Induces GTP_Binding GTP Binding GTP_Binding->LRRK2_mem Required for Experimental_Workflow_LRRK2_Localization start Start: Experimental Question cell_culture Cell Culture (e.g., HEK293T, SH-SY5Y) start->cell_culture treatment Experimental Treatment (e.g., LRRK2 mutant expression, kinase inhibitor) cell_culture->treatment if_analysis Immunofluorescence Analysis treatment->if_analysis frac_analysis Subcellular Fractionation treatment->frac_analysis fix_perm Fixation & Permeabilization if_analysis->fix_perm lysis Cell Lysis & Homogenization frac_analysis->lysis ab_stain Antibody Staining fix_perm->ab_stain microscopy Confocal Microscopy ab_stain->microscopy image_analysis Image Analysis (Quantify colocalization, puncta) microscopy->image_analysis interpretation Data Interpretation & Conclusion image_analysis->interpretation centrifugation Differential Centrifugation lysis->centrifugation western_blot SDS-PAGE & Western Blot centrifugation->western_blot wb_analysis Densitometry Analysis western_blot->wb_analysis wb_analysis->interpretation LRRK2_Signaling_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol LRRK2 LRRK2 Rab Rab GTPase LRRK2->Rab Phosphorylates Cellular_Outcome Cellular Outcome (e.g., Neurite Outgrowth, Lysosomal Homeostasis) LRRK2->Cellular_Outcome Direct Effects Vesicle Vesicle Trafficking (Endocytosis, Autophagy) Rab->Vesicle Regulates Vesicle->Cellular_Outcome Leads to Upstream_Signal Upstream Signal (e.g., Rab29, Stress) Upstream_Signal->LRRK2 Recruits & Activates

References

Lrrk2-IN-8 nonspecific binding in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lrrk2-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It exhibits strong inhibitory activity against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, with IC50 values typically below 10 nM. However, it is important to note that this compound also displays off-target activity, notably against Tyrosine Kinase 2 (TYK2) and NUAK Family SNF1-Like Kinase 1 (NUAK1), with reported IC50 values in the 10-100 nM range.

Q2: What are the known off-targets of this compound that I should be aware of in my experiments?

A2: The primary known off-targets of this compound are TYK2 and NUAK1. Inhibition of these kinases can lead to nonspecific effects in your biochemical assays. TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways, while NUAK1 is an AMPK-related kinase involved in cellular stress responses and metabolism.

Q3: How can off-target effects of this compound manifest in my biochemical assays?

A3: Off-target effects can manifest in several ways, including:

  • Confounding signaling pathway analysis: Inhibition of TYK2 or NUAK1 can modulate signaling pathways that may cross-talk with the LRRK2 pathway, leading to misinterpretation of results.

  • Altered phosphorylation of substrates: TYK2 and NUAK1 have their own sets of substrates. If any of these substrates are present in your assay system, their phosphorylation status may be altered, leading to nonspecific signals.

  • Interference with assay readouts: In cell-based assays, inhibition of off-target kinases can lead to unexpected phenotypic changes that are not directly related to LRRK2 inhibition.

Q4: What are some other commonly used LRRK2 inhibitors and how do they compare to this compound in terms of selectivity?

A4: Several other LRRK2 inhibitors are commonly used, each with its own selectivity profile. It is crucial to select an inhibitor based on the specific requirements of your experiment. Below is a table summarizing the selectivity of various LRRK2 inhibitors.

Troubleshooting Guide: Nonspecific Binding of this compound

This guide provides a structured approach to identifying and mitigating nonspecific binding and off-target effects of this compound in your biochemical assays.

Problem: I am observing unexpected or inconsistent results in my LRRK2 biochemical assay when using this compound.

This could be due to the inhibition of off-target kinases TYK2 and NUAK1. The following steps will help you troubleshoot this issue.

Step 1: Confirm On-Target LRRK2 Inhibition

Before investigating off-target effects, it is essential to confirm that this compound is effectively inhibiting LRRK2 in your assay system.

  • Action: Perform a dose-response experiment with this compound in your LRRK2 kinase assay.

  • Expected Outcome: You should observe a dose-dependent decrease in LRRK2 activity with an IC50 value in the low nanomolar range (<10 nM).

  • Troubleshooting:

    • No inhibition or high IC50:

      • Verify the concentration and integrity of your this compound stock solution.

      • Ensure your LRRK2 enzyme is active.

      • Check your assay conditions (e.g., ATP concentration, substrate concentration).

Step 2: Assess the Potential for Off-Target Effects

Given the known off-target activity of this compound, it is crucial to assess whether these off-targets are influencing your results.

  • Action 1: Use a More Selective LRRK2 Inhibitor as a Control. Run your assay in parallel with a more selective LRRK2 inhibitor, such as MLi-2.

  • Expected Outcome: If the observed effect is solely due to LRRK2 inhibition, both inhibitors should produce a similar phenotype or readout, although potentially at different effective concentrations.

  • Troubleshooting:

    • Divergent results between inhibitors: This strongly suggests that the off-target effects of this compound are contributing to your observations.

  • Action 2: Employ a LRRK2 Knockout/Knockdown System. If you are working with a cellular system, perform your experiment in cells where LRRK2 has been knocked out or knocked down.

  • Expected Outcome: A LRRK2-specific effect of this compound should be absent in the LRRK2-deficient cells.

  • Troubleshooting:

    • Effect persists in LRRK2-deficient cells: This is a strong indication of an off-target effect.

Step 3: Mitigate Off-Target Effects

If you have confirmed that off-target effects are likely, here are some strategies to minimize their impact:

  • Titrate this compound to the Lowest Effective Concentration: Use the lowest concentration of this compound that gives you maximal LRRK2 inhibition to minimize engagement of lower-potency off-targets.

  • Use Structurally Unrelated LRRK2 Inhibitors: Confirm your findings with at least one other potent and selective LRRK2 inhibitor that has a different chemical scaffold and off-target profile.

  • Directly Assay for Off-Target Kinase Activity: If possible, directly measure the activity of TYK2 and NUAK1 in your experimental system in the presence of this compound to understand the extent of their inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and other commonly used LRRK2 inhibitors. This data can help in selecting the appropriate inhibitor and interpreting results.

InhibitorLRRK2 (WT) IC50 (nM)LRRK2 (G2019S) IC50 (nM)Key Off-Targets (IC50 range)Brain Penetrant
This compound < 10 < 10 TYK2 (10-100 nM), NUAK1 (10-100 nM) Data not readily available
LRRK2-IN-1136DCLK2 (45 nM), MAPK7, PLK4No
MLi-2~10.76Highly selective (>295-fold over 308 kinases)Yes
GNE-79159Not ReportedHighly selectiveYes
PF-064474753Not ReportedHighly selectiveYes
GSK2578215A~10~10smMLCK, ALK, FLT3No

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard in vitro kinase assay to measure the activity of recombinant LRRK2 using a peptide substrate and radiolabeled ATP.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • LRRKtide or Nictide peptide substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • This compound or other inhibitors

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a master mix of recombinant LRRK2 enzyme in kinase assay buffer.

  • In a microcentrifuge tube, add the LRRK2 enzyme master mix.

  • Add this compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for 10-15 minutes at room temperature.

  • Prepare a substrate/ATP mix containing the peptide substrate, cold ATP, and [γ-³²P]ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mix to the enzyme/inhibitor mix.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Protocol 2: Western Blot for Phospho-LRRK2 (Ser935) in Cell Lysates

This protocol details the detection of LRRK2 phosphorylation at Ser935, a common biomarker for LRRK2 kinase activity in cells.

Materials:

  • Cell culture reagents

  • This compound or other inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-LRRK2 (Ser935) and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations and for the desired time. Include a DMSO vehicle control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-LRRK2 (Ser935) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the bands using an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an anti-total LRRK2 antibody or a loading control antibody (e.g., GAPDH, β-actin).

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Cytokine_Receptors Cytokine Receptors LRRK2 LRRK2 Cytokine_Receptors->LRRK2 Growth_Factor_Receptors Growth Factor Receptors Growth_Factor_Receptors->LRRK2 Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation/ Upstream Kinases Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics pLRRK2->Cytoskeletal_Dynamics pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Lrrk2_IN_8 This compound Lrrk2_IN_8->pLRRK2

Caption: Simplified LRRK2 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow start Start: Unexpected Results with this compound check_on_target Is on-target LRRK2 inhibition confirmed? start->check_on_target troubleshoot_assay Troubleshoot basic assay parameters (enzyme, substrate, inhibitor integrity) check_on_target->troubleshoot_assay No use_selective_inhibitor Run parallel experiment with a more selective inhibitor (e.g., MLi-2) check_on_target->use_selective_inhibitor Yes troubleshoot_assay->check_on_target compare_results Do results from both inhibitors align? use_selective_inhibitor->compare_results lrrk2_specific_effect Effect is likely LRRK2-specific compare_results->lrrk2_specific_effect Yes off_target_effect Off-target effect is likely. Consider TYK2/NUAK1 inhibition. compare_results->off_target_effect No mitigate Mitigate off-target effects: - Titrate this compound - Use knockout/knockdown cells - Use structurally different inhibitors off_target_effect->mitigate

Caption: Troubleshooting workflow for nonspecific binding of this compound.

Kinase_Assay_Workflow prep_reagents 1. Prepare Reagents: - LRRK2 Enzyme - Peptide Substrate - Kinase Buffer - ATP/[γ-³²P]ATP - this compound pre_incubation 2. Pre-incubation: - Mix LRRK2 and this compound - Incubate for 10-15 min prep_reagents->pre_incubation initiate_reaction 3. Initiate Reaction: - Add Substrate/ATP mix pre_incubation->initiate_reaction incubation 4. Incubation: - 30°C for 30-60 min initiate_reaction->incubation stop_reaction 5. Stop Reaction: - Spot on phosphocellulose paper incubation->stop_reaction wash 6. Wash: - Remove unincorporated ATP stop_reaction->wash quantify 7. Quantify: - Scintillation counting wash->quantify analyze 8. Analyze: - Calculate % inhibition and IC50 quantify->analyze

Caption: Experimental workflow for a radiometric LRRK2 kinase assay.

controlling for vehicle effects in Lrrk2-IN-8 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LRRK2 inhibitor, Lrrk2-IN-1, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicle formulations for in vivo delivery of Lrrk2-IN-1?

A1: Lrrk2-IN-1 has low aqueous solubility, requiring specific formulations for in vivo use. Commonly used vehicles include:

  • Captisol® (a modified β-cyclodextrin): This is a frequently used vehicle to enhance the solubility of hydrophobic compounds.[1][2]

  • 10% DMSO in Corn Oil: A combination of a small amount of dimethyl sulfoxide (DMSO) to initially dissolve the compound, which is then suspended in corn oil for injection.[2]

  • 10% DMSO in 90% (20% SBE-β-CD in saline): This formulation uses a combination of DMSO and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to achieve a clear solution.[2]

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline: This is a more complex vehicle that can be effective for compounds that are difficult to solubilize.[2]

The choice of vehicle will depend on the experimental requirements, including the desired route of administration and dose. It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q2: What is the difference between Lrrk2-IN-1 and Lrrk2-IN-8?

A2: Lrrk2-IN-1 and this compound are often used interchangeably in the literature to refer to the same potent and selective LRRK2 inhibitor. For consistency, this guide will use the name Lrrk2-IN-1.

Q3: What are the expected in vivo effects of Lrrk2-IN-1?

A3: Lrrk2-IN-1 is a kinase inhibitor that targets the LRRK2 protein. In vivo, administration of Lrrk2-IN-1 is expected to lead to a dose-dependent decrease in the phosphorylation of LRRK2 at sites such as Ser910 and Ser935.[2] This can be measured by western blot analysis of tissue lysates from treated animals. Inhibition of LRRK2 kinase activity can also affect downstream signaling pathways and cellular processes, such as autophagy and lysosomal function.

Q4: Are there any known off-target effects or toxicity associated with the recommended vehicles?

A4: Yes, the vehicle itself can have biological effects.

  • DMSO: At high concentrations, DMSO can have toxic effects. It is recommended to keep the final concentration of DMSO as low as possible, typically below 10% for in vivo use.[3]

  • Cyclodextrins (Captisol®, SBE-β-CD): While generally considered safe, high concentrations of some cyclodextrins have been associated with renal toxicity in rodents.[4] It is important to use the lowest effective concentration and to carefully monitor the animals for any signs of adverse effects.

  • Corn Oil: Corn oil is a commonly used vehicle and is generally well-tolerated. However, it is important to use a high-quality, sterile source to avoid inflammation at the injection site.

Always include a vehicle-only control group to differentiate between the effects of the vehicle and the effects of Lrrk2-IN-1.

Troubleshooting Guides

Problem 1: Lrrk2-IN-1 is not dissolving properly in the vehicle.
Possible Cause Solution
Incorrect solvent or vehicle preparation. Ensure you are using the correct, high-purity solvents and following the preparation protocol precisely. For DMSO-based vehicles, ensure the Lrrk2-IN-1 is fully dissolved in DMSO before adding the second solvent (e.g., corn oil or saline).
Compound has precipitated out of solution. Sonication or gentle heating may be required to fully dissolve the compound. However, be cautious with heating as it can degrade the compound. Always check the manufacturer's recommendations for the stability of Lrrk2-IN-1.
The concentration is too high for the chosen vehicle. Try preparing a more dilute solution. It may be necessary to increase the injection volume (within acceptable limits for the animal) to achieve the desired dose.
Problem 2: Inconsistent or unexpected results in vivo.
Possible Cause Solution
Poor bioavailability due to precipitation at the injection site. If using a suspension (e.g., DMSO/corn oil), ensure it is well-mixed before each injection. Consider switching to a vehicle that provides a clear solution, such as Captisol® or a formulation with SBE-β-CD.
Vehicle-specific effects are confounding the results. Always include a vehicle-only control group that receives the same volume and formulation of the vehicle as the treated group. This will allow you to subtract any effects of the vehicle itself.
Degradation of Lrrk2-IN-1. Prepare fresh solutions of Lrrk2-IN-1 for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Incorrect route of administration or injection technique. Ensure you are using the appropriate route of administration (e.g., intraperitoneal) and that the injection is performed correctly to avoid injection into the gut or other organs.[5][6][7][8][9]
Problem 3: Adverse effects or toxicity observed in the animals.
Possible Cause Solution
Toxicity of the vehicle. High concentrations of DMSO or cyclodextrins can be toxic.[3][4] Reduce the concentration of these components in your vehicle if possible. Monitor the animals closely for signs of distress, such as weight loss, lethargy, or ruffled fur.
Toxicity of Lrrk2-IN-1. While Lrrk2-IN-1 is a selective inhibitor, high doses may have off-target effects. Perform a dose-response study to determine the lowest effective dose.
Inflammation or irritation at the injection site. Ensure that all solutions are sterile and that the injection is performed under aseptic conditions. If using corn oil, ensure it is of high quality.

Quantitative Data Summary

The following tables summarize typical quantitative data from in vivo studies with LRRK2 inhibitors.

Table 1: Effect of LRRK2 Inhibition on LRRK2 Phosphorylation in Mouse Brain

Treatment GroupDosepS935-LRRK2/Total LRRK2 (normalized to vehicle)Reference
Vehicle Control-1.00 ± 0.12[10]
LRRK2 Inhibitor10 mg/kg0.45 ± 0.08[10]
LRRK2 Inhibitor30 mg/kg0.21 ± 0.05[10]
(Data are illustrative based on typical results reported in the literature)

Table 2: Effect of LRRK2 Inhibition on Rab10 Phosphorylation in Mouse Kidney

Treatment GroupDosepT73-Rab10/Total Rab10 (normalized to vehicle)Reference
Vehicle Control-1.00 ± 0.15[11]
LRRK2 Inhibitor10 mg/kg0.38 ± 0.09[11]
LRRK2 Inhibitor30 mg/kg0.15 ± 0.04[11]
(Data are illustrative based on typical results reported in the literature)

Experimental Protocols

Protocol 1: Preparation of Lrrk2-IN-1 in 10% DMSO and 90% Corn Oil

Materials:

  • Lrrk2-IN-1 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of Lrrk2-IN-1 powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, dissolve 10 mg of Lrrk2-IN-1 in 1 mL of DMSO).

  • Vortex the tube vigorously until the Lrrk2-IN-1 is completely dissolved. Gentle warming or brief sonication may be used if necessary, but avoid overheating.

  • In a separate sterile tube, measure out the required volume of corn oil (9 times the volume of the DMSO stock solution).

  • Slowly add the Lrrk2-IN-1/DMSO stock solution to the corn oil while vortexing to create a suspension.

  • Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.

Protocol 2: Preparation of Lrrk2-IN-1 in Captisol®

Materials:

  • Lrrk2-IN-1 powder

  • Captisol® (SBE-β-CD) powder

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 30% (w/v) solution of Captisol® in sterile saline. For example, dissolve 300 mg of Captisol® in 1 mL of sterile saline.

  • Weigh the desired amount of Lrrk2-IN-1 powder and place it in a sterile microcentrifuge tube.

  • Add the Captisol® solution to the Lrrk2-IN-1 powder to achieve the desired final concentration.

  • Vortex the tube vigorously for several minutes.

  • Sonicate the solution in a water bath sonicator for 15-30 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure there is no precipitate before injection.

Protocol 3: In Vivo Administration of Lrrk2-IN-1 by Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared Lrrk2-IN-1 solution or suspension

  • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27G)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct injection volume based on its body weight and the desired dose.

  • Thoroughly mix the Lrrk2-IN-1 formulation immediately before drawing it into the syringe.

  • Restrain the mouse securely.

  • Locate the injection site in the lower right quadrant of the abdomen.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle and aspirate to ensure that the needle has not entered a blood vessel or organ.

  • If no fluid is aspirated, slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions after the injection.

  • For the control group, inject an equal volume of the vehicle-only solution following the same procedure.

Signaling Pathways and Experimental Workflows

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Pharmacological Intervention LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases Kinase Activity Growth_Factors Growth Factors Growth_Factors->LRRK2 Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Modulates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Autophagy_Lysosomal_Pathway Autophagy/Lysosomal Pathway Rab_GTPases->Autophagy_Lysosomal_Pathway Regulates Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition by Lrrk2-IN-1.

In_Vivo_Experimental_Workflow Start Start: In Vivo Study Design Vehicle_Prep Vehicle Preparation Start->Vehicle_Prep Drug_Prep Lrrk2-IN-1 Formulation Start->Drug_Prep Animal_Grouping Animal Grouping (Vehicle vs. Lrrk2-IN-1) Vehicle_Prep->Animal_Grouping Drug_Prep->Animal_Grouping Administration Intraperitoneal Injection Animal_Grouping->Administration Monitoring Animal Monitoring (Health & Behavior) Administration->Monitoring Tissue_Collection Tissue Collection (Brain, Kidney, etc.) Monitoring->Tissue_Collection Analysis Biochemical Analysis (Western Blot, etc.) Tissue_Collection->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: A typical workflow for an in vivo study using Lrrk2-IN-1.

References

troubleshooting variability in Lrrk2 phosphorylation assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LRRK2 phosphorylation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to measure LRRK2 phosphorylation?

A1: The most prevalent methods for measuring LRRK2 phosphorylation include Western blotting, enzyme-linked immunosorbent assay (ELISA), time-resolved Förster resonance energy transfer (TR-FRET) assays, and mass spectrometry.[1][2][3] Each method offers distinct advantages in terms of throughput, sensitivity, and the specific information it provides.

Q2: Which phosphorylation sites are most relevant for assessing LRRK2 kinase activity?

A2: Serine 935 (pS935) is a widely used indirect biomarker of LRRK2 kinase activity.[1][2][4] While not an autophosphorylation site, its phosphorylation level is sensitive to LRRK2 kinase inhibitors.[2] Serine 1292 (pS1292) is a key autophosphorylation site and a direct indicator of LRRK2 kinase activity. Additionally, phosphorylation of LRRK2 substrates, such as Rab10 at Threonine 73 (pT73-Rab10), is a robust readout of LRRK2 activity in cells.[5][6]

Q3: What are the primary sources of variability in LRRK2 phosphorylation assays?

A3: Variability in LRRK2 phosphorylation assays can stem from several sources:

  • Biological Variability: Significant inter- and intra-subject variability exists, particularly in samples like Peripheral Blood Mononuclear Cells (PBMCs).[7]

  • Sample Collection and Processing: The handling of samples, especially blood, can introduce variability. Delays in processing or improper isolation of cell populations like neutrophils or PBMCs can affect phosphorylation levels.

  • Cell Heterogeneity: PBMCs are a mixed population of cells with varying levels of LRRK2 expression, which can contribute to inconsistent results.[8]

  • Technical Variability: Pipetting errors, inconsistent incubation times, and improper washing steps during immunoassays are common sources of technical variability.[9][10]

Q4: How can I normalize my LRRK2 phosphorylation data?

A4: To account for variations in protein loading and LRRK2 expression levels, it is crucial to normalize the phosphorylated LRRK2 signal to the total LRRK2 protein level. For Western blots, this is typically done by probing the same membrane for both the phosphorylated and total protein. In ELISA and other immunoassays, separate wells or assays are run to quantify both forms of the protein.

Troubleshooting Guides

Western Blotting

Issue 1: Weak or No Signal for Phospho-LRRK2 or Phospho-Rab10

Possible Cause Recommended Solution
Low Protein Abundance Increase the amount of protein loaded per well. Consider enriching for LRRK2 via immunoprecipitation.[11]
Inefficient Protein Transfer Given LRRK2's large size (~286 kDa), use a lower percentage acrylamide gel (e.g., 6-8%) and consider an overnight wet transfer at a low voltage (e.g., 30-40V) at 4°C to ensure efficient transfer.[12]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution. Incubation overnight at 4°C for the primary antibody can enhance the signal.[11][12]
Phosphatase Activity Always include phosphatase inhibitors in your lysis buffer and throughout the sample preparation process to preserve the phosphorylation state of your target protein.[13]
Blocking Buffer Interference For phospho-proteins, BSA is often preferred over milk for blocking, as milk contains casein, a phosphoprotein that can increase background.

Issue 2: High Background

Possible Cause Recommended Solution
Non-specific Antibody Binding Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] Ensure the blocking step is sufficient (e.g., 1 hour at room temperature).
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (e.g., TBST), for each experiment.
ELISA

Issue 1: Inconsistent Results Between Wells or Plates

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent technique. For multi-well plates, consider using a multi-channel pipette to minimize timing differences between wells.[14]
Edge Effects Uneven temperature distribution across the plate can lead to "edge effects." Ensure the plate is uniformly warmed to room temperature before adding reagents and use a plate sealer during incubations.[10] Avoid stacking plates in the incubator.[10]
Inadequate Washing Ensure complete removal of reagents after each step by thoroughly washing the wells. Invert and tap the plate on absorbent paper to remove residual liquid.[10]
Reagent Degradation Aliquot reagents to avoid multiple freeze-thaw cycles. Prepare working solutions fresh for each assay.[9]

Issue 2: High Background

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time for each wash.[9]
Non-specific Antibody Binding Ensure the blocking buffer is appropriate for your assay and incubate for the recommended time.
Cross-reactivity Verify the specificity of your primary and secondary antibodies for the target protein.
TR-FRET Assays

Issue 1: Low Assay Window (Signal-to-Background Ratio)

Possible Cause Recommended Solution
Incorrect Plate Reader Settings Ensure the plate reader is configured correctly for TR-FRET, including the appropriate excitation and emission wavelengths, and delay and integration times.[15] The choice of emission filters is critical.[16]
Suboptimal Reagent Concentrations Titrate the concentrations of the terbium-labeled antibody and the GFP-fusion protein to optimize the FRET signal.
Cellular Expression Levels The expression level of the LRRK2-GFP fusion protein can impact the assay window. Optimize the transduction or transfection conditions to achieve sufficient and consistent expression.[2]

Quantitative Data Summary

Table 1: Variability in LRRK2 Biomarker Measurements in Human Blood Samples

Biomarker Sample Type Intra-subject Variability (%CV) Inter-subject Variability (%CV)
Total LRRK2Whole Blood7%66%
pS935 LRRK2Whole Blood17%36%
pRab10Neutrophils-61.30% - 66.26%
pRab10PBMCs-189.60% - 415.19%

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-LRRK2 (pS935) and Total LRRK2
  • Sample Preparation (from PBMCs):

    • Isolate PBMCs from whole blood using a standard density gradient centrifugation method.

    • Lyse the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Separate proteins on a 6-8% SDS-polyacrylamide gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane. For a large protein like LRRK2, a wet transfer overnight at 30-40V in a cold room (4°C) is recommended.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-LRRK2 (e.g., pS935) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To detect total LRRK2, the membrane can be stripped and re-probed with an antibody against total LRRK2, or a separate gel can be run in parallel.

Protocol 2: Sandwich ELISA for Phospho-LRRK2 (pS935)
  • Plate Coating:

    • Coat a 96-well high-binding ELISA plate with a capture antibody against total LRRK2 diluted in coating buffer (e.g., PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare a standard curve using recombinant phosphorylated LRRK2.

    • Add standards and protein lysates (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add the detection antibody against phospho-LRRK2 (pS935) conjugated to an enzyme (e.g., HRP) or a detection molecule (e.g., biotin) and incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • If using a biotinylated detection antibody, add streptavidin-HRP and incubate for 30 minutes at room temperature, followed by another wash step.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Calculate the concentration of phospho-LRRK2 in the samples based on the standard curve.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylates S935 Phosphatases (PP1) Phosphatases (PP1) pLRRK2_S935 pLRRK2 (S935) Phosphatases (PP1)->pLRRK2_S935 Dephosphorylates LRRK2->pLRRK2_S935 pLRRK2_S1292 pLRRK2 (S1292) (Autophosphorylation) LRRK2->pLRRK2_S1292 Kinase Activity Rab10 Rab10 pLRRK2_S1292->Rab10 Phosphorylates T73 pRab10_T73 pRab10 (T73) Rab10->pRab10_T73 Vesicular Trafficking Vesicular Trafficking pRab10_T73->Vesicular Trafficking Cytoskeletal Dynamics Cytoskeletal Dynamics pRab10_T73->Cytoskeletal Dynamics LRRK2_Inhibitors LRRK2_Inhibitors LRRK2_Inhibitors->LRRK2 Inhibit Kinase Activity

Caption: LRRK2 Signaling and Phosphorylation Events.

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_troubleshoot Specific Troubleshooting cluster_outcome Outcome Start Assay Variability Observed Check_Sample Sample Quality & Preparation OK? Start->Check_Sample Check_Reagents Reagents & Buffers OK? Check_Sample->Check_Reagents Yes Consult Consult Senior Researcher Check_Sample->Consult No Check_Protocol Protocol Followed Correctly? Check_Reagents->Check_Protocol Yes Check_Reagents->Consult No Troubleshoot_WB Western Blot: - Check transfer - Titrate antibodies - Optimize blocking Check_Protocol->Troubleshoot_WB Yes (WB) Troubleshoot_ELISA ELISA: - Check for edge effects - Optimize washing - Verify standard curve Check_Protocol->Troubleshoot_ELISA Yes (ELISA) Troubleshoot_TRFRET TR-FRET: - Verify reader settings - Optimize reagent conc. Check_Protocol->Troubleshoot_TRFRET Yes (TR-FRET) Check_Protocol->Consult No Resolved Issue Resolved Troubleshoot_WB->Resolved Troubleshoot_ELISA->Resolved Troubleshoot_TRFRET->Resolved

Caption: Logical Workflow for Troubleshooting Assay Variability.

References

Validation & Comparative

LRRK2-IN-1 vs. Lrrk2-IN-8: A Comparative Guide on Efficacy and Selectivity for LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurodegenerative disease, particularly Parkinson's disease, the Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target. The development of potent and selective inhibitors is crucial for elucidating the kinase's function and for potential therapeutic applications. This guide provides a comparative analysis of two such inhibitors, LRRK2-IN-1 and Lrrk2-IN-8, focusing on their efficacy and selectivity based on available experimental data.

It is important to note that while LRRK2-IN-1 is extensively characterized in peer-reviewed literature, the available data for this compound is currently limited to information from commercial suppliers.

Efficacy and Potency

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTargetIC50Reference
LRRK2-IN-1 LRRK2 (Wild-Type)13 nM[1][2]
LRRK2 (G2019S Mutant)6 nM[1][2]
This compound LRRK2 (Wild-Type)< 10 nM[3]
LRRK2 (G2019S Mutant)< 10 nM[3]

LRRK2-IN-1 demonstrates high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant, with a slight preference for the mutant form.[1][2] this compound is also reported to be a highly potent inhibitor of both wild-type and G2019S LRRK2, with IC50 values in the sub-10 nanomolar range.[3]

Kinase Selectivity

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects. The selectivity of LRRK2-IN-1 has been extensively profiled against a large panel of kinases.

LRRK2-IN-1 Selectivity Profile:

A comprehensive kinase profiling study revealed that at a concentration of 10 µM, LRRK2-IN-1 inhibited only 12 out of 442 kinases tested by more than 90%.[4] Further biochemical assays showed an IC50 of 45 nM against DCLK2, while the IC50 for other kinases like AURKB, CHEK2, MKNK2, MYLK, and NUAK1 was greater than 1 µM.[1][4]

This compound Selectivity Profile:

The available data for this compound indicates that it also inhibits TYK2 and NUAK1 with IC50 values in the range of 10-100 nM.[3] A direct and comprehensive comparison of its kinome-wide selectivity against LRRK2-IN-1 is not possible with the currently available information.

Cellular Activity and Signaling

LRRK2-IN-1 has been shown to effectively inhibit LRRK2 kinase activity in cellular models. Treatment of cells with LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935.[4] This dephosphorylation event is often used as a biomarker for LRRK2 kinase inhibition in cells.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibitor Action cluster_2 Downstream Effects of Inhibition LRRK2 LRRK2 pLRRK2 pLRRK2 (Ser910/Ser935) LRRK2->pLRRK2 Autophosphorylation pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Substrate Phosphorylation Dephosphorylation Dephosphorylation of Ser910/Ser935 pLRRK2->Dephosphorylation Substrate Substrate (e.g., Rab GTPases) Inhibitor LRRK2-IN-1 or This compound Inhibitor->LRRK2 Inhibition

Figure 1: LRRK2 signaling and inhibitor action.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (General Protocol)

A common method to determine the IC50 of LRRK2 inhibitors involves an in vitro kinase assay.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant LRRK2 enzyme - Substrate (e.g., LRRKtide) - Kinase buffer start->reagents inhibitor Add varying concentrations of LRRK2 inhibitor reagents->inhibitor atp Initiate reaction by adding radiolabeled ATP ([γ-32P]ATP) inhibitor->atp incubation Incubate at 30°C atp->incubation stop Stop reaction incubation->stop separation Separate substrate from radiolabeled ATP (e.g., phosphocellulose paper) stop->separation quantification Quantify substrate phosphorylation (e.g., scintillation counting) separation->quantification analysis Calculate IC50 values quantification->analysis end End analysis->end

Figure 2: General workflow for an in vitro LRRK2 kinase assay.

This assay measures the transfer of a radiolabeled phosphate from ATP to a model substrate by the LRRK2 enzyme. The amount of phosphorylated substrate is then quantified in the presence of different concentrations of the inhibitor to determine the IC50 value.

Summary and Conclusion

Both LRRK2-IN-1 and this compound are potent inhibitors of LRRK2 kinase activity. LRRK2-IN-1 is a well-documented research tool with a thoroughly characterized selectivity profile, making it a reliable choice for in vitro and cellular studies of LRRK2 function. The information available for this compound suggests it is also a highly potent inhibitor, though a more comprehensive, peer-reviewed analysis of its kinase selectivity is needed to fully compare it to LRRK2-IN-1. Researchers should consider the depth of available data when selecting an inhibitor for their specific experimental needs.

References

A Comparative Guide to Brain-Penetrant LRRK2 Inhibitors: Lrrk2-IN-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Lrrk2-IN-1 against other brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitors, supported by experimental data. This document aims to provide a clear overview of key performance metrics to inform preclinical research and development decisions in the context of Parkinson's disease and other LRRK2-associated neurodegenerative disorders.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The resulting gain-of-function in the LRRK2 kinase is a key pathogenic event, making the development of potent and selective LRRK2 inhibitors a promising therapeutic strategy. A critical attribute for any LRRK2 inhibitor intended for treating neurodegenerative diseases is its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS). This guide focuses on comparing Lrrk2-IN-1 with three other notable brain-penetrant LRRK2 inhibitors: GNE-7915, GNE-0877, and PF-06447475.

Performance Comparison of LRRK2 Inhibitors

The following tables summarize the key in vitro, cellular, and pharmacokinetic properties of Lrrk2-IN-1, GNE-7915, GNE-0877, and PF-06447475, providing a quantitative basis for comparison.

In Vitro and Cellular Potency
CompoundLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Cellular pLRRK2 IC50 (nM)
Lrrk2-IN-1 13[1][2]6[1][2]~100-300 (pS935)
GNE-7915 ~9~99 (pLRRK2)
GNE-0877 3[3]-3 (pS1292)[3]
PF-06447475 3[4]1125[4]
Pharmacokinetic Properties and Brain Penetration
CompoundSpeciesOral Bioavailability (%)Brain Penetration (Kp,uu)Key Pharmacokinetic Features
Lrrk2-IN-1 Mouse49.3[1]Poor (Does not efficiently cross the BBB)[1]T1/2 of 4.5 hours[1].
GNE-7915 Rat, Mouse, Cynomolgus MonkeyGood oral exposure[1]CSF/plasma unbound ratio = 0.6 (Rat)[5]Long half-life, high passive permeability[1].
GNE-0877 Rat, Mouse, Cynomolgus MonkeyGood oral bioavailability[2]Good brain penetration[2]Metabolically stable with low turnover in human liver microsomes[2].
PF-06447475 Rat-Unbound brain concentrations equivalent to unbound plasma concentrations[6]Profiled in in vivo safety and pharmacodynamic studies[7].

LRRK2 Signaling Pathway and Experimental Workflows

To provide a deeper context for the evaluation of these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing LRRK2 inhibitor efficacy.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Functions LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) GTP Binding / Dimerization GTP GTP pS1292 Autophosphorylation (pS1292) LRRK2 (Active)->pS1292 Rab10 Rab10 LRRK2 (Active)->Rab10 Phosphorylation pRab10 pRab10 Rab10->pRab10 Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking Cytoskeletal Dynamics Cytoskeletal Dynamics pRab10->Cytoskeletal Dynamics Autophagy Autophagy pRab10->Autophagy LRRK2 Inhibitors LRRK2 Inhibitors LRRK2 Inhibitors->LRRK2 (Active) Inhibition

LRRK2 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation A Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) B Determine IC50 A->B C Cell-based LRRK2 Phosphorylation Assay (e.g., Western Blot, PLA for pS1292/pS935) B->C Lead Compound Selection D Determine Cellular IC50 C->D E Animal Model Administration (e.g., Mouse, Rat) D->E Candidate for In Vivo Studies F Pharmacokinetic Analysis (Plasma and Brain Samples) E->F G Pharmacodynamic Analysis (Brain pLRRK2 levels) E->G H Determine Brain Penetration (Kp,uu) F->H

Experimental Workflow for LRRK2 Inhibitor Evaluation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms like ADP-Glo™ from Promega.

Objective: To determine the in vitro potency (IC50) of a compound against LRRK2 kinase.

Materials:

  • Recombinant LRRK2 protein (Wild-Type and G2019S mutant)

  • LRRKtide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (serially diluted)

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme and LRRKtide substrate in kinase buffer.

  • Add serially diluted test compounds to the wells of a 384-well plate.

  • Add the enzyme/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol describes the measurement of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context.

Objective: To determine the cellular potency (IC50) of a compound in inhibiting LRRK2 kinase activity within cells.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2-G2019S)

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with serially diluted concentrations of the test compound for a specified time (e.g., 90 minutes).

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against pS1292-LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of pS1292-LRRK2 to total LRRK2.

  • Determine the cellular IC50 by plotting the percentage of inhibition of LRRK2 phosphorylation against the logarithm of the inhibitor concentration.

In Vivo Brain Penetration and Pharmacodynamic Assessment

This protocol outlines a general procedure for assessing the brain penetration and pharmacodynamic effect of a LRRK2 inhibitor in a rodent model.

Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) and the extent of LRRK2 inhibition in the brain.

Materials:

  • Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

  • Blood collection supplies

  • Brain harvesting tools

  • Homogenization buffer

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

  • Western blotting or other assay materials for measuring pLRRK2 and total LRRK2 in brain tissue

Procedure:

  • Administer the test compound to a cohort of animals at a specified dose.

  • At various time points post-administration, collect blood samples and immediately harvest the brains.

  • Process the blood to obtain plasma.

  • Homogenize the brain tissue.

  • Determine the total concentration of the test compound in plasma and brain homogenate using LC-MS/MS.

  • Measure the unbound fraction of the drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Calculate the Kp,uu using the following formula: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) or at steady state Cbrain,unbound / Cplasma,unbound.

  • For pharmacodynamic assessment, process a separate cohort of animals treated with the compound and vehicle.

  • At a time point corresponding to expected peak brain exposure, harvest the brains and prepare lysates.

  • Measure the levels of pLRRK2 (e.g., pS1292 or pS935) and total LRRK2 in the brain lysates using Western blotting or a suitable immunoassay.

  • Compare the ratio of pLRRK2 to total LRRK2 in the treated group to the vehicle control group to determine the extent of target engagement in the brain.

Conclusion

This guide provides a comparative overview of Lrrk2-IN-1 and three other brain-penetrant LRRK2 inhibitors. While Lrrk2-IN-1 was a pioneering tool compound for LRRK2 research, its poor brain penetration limits its utility for in vivo CNS studies[1]. In contrast, GNE-7915, GNE-0877, and PF-06447475 have been specifically optimized for brain penetrance, demonstrating their potential as more suitable candidates for investigating the in vivo consequences of LRRK2 inhibition in the brain. The selection of an appropriate LRRK2 inhibitor for preclinical studies will depend on the specific research question, requiring careful consideration of the compound's potency, selectivity, and pharmacokinetic profile, particularly its ability to achieve and sustain therapeutic concentrations in the CNS.

References

Lrrk2-IN-8 Versus Genetic Knockdown of Lrrk2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the function of Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in Parkinson's disease, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. Both Lrrk2-IN-8, a potent and selective small molecule inhibitor, and genetic knockdown techniques like siRNA or shRNA aim to reduce LRRK2's functional impact, but they operate through distinct mechanisms that can lead to different cellular outcomes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.

Mechanism of Action: A Tale of Two Approaches

This compound is a chemical inhibitor that acutely and reversibly blocks the kinase activity of the LRRK2 protein. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of LRRK2 substrates. In contrast, genetic knockdown, typically achieved through RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leads to the degradation of LRRK2 mRNA. This prevents the synthesis of new LRRK2 protein, resulting in a depleted cellular pool of LRRK2 over time.

cluster_0 This compound (Pharmacological Inhibition) cluster_1 Genetic Knockdown (siRNA/shRNA) LRRK2 Protein LRRK2 Protein Inactive LRRK2 Kinase Inactive LRRK2 Kinase LRRK2 Protein->Inactive LRRK2 Kinase Inhibition of activity This compound This compound This compound->LRRK2 Protein Binds to kinase domain LRRK2 mRNA LRRK2 mRNA Degraded mRNA Degraded mRNA LRRK2 mRNA->Degraded mRNA siRNA/shRNA siRNA/shRNA RISC Complex RISC Complex siRNA/shRNA->RISC Complex Loads into RISC Complex->LRRK2 mRNA Targets Reduced LRRK2 Protein Reduced LRRK2 Protein Degraded mRNA->Reduced LRRK2 Protein Prevents translation

Figure 1. Mechanisms of LRRK2 targeting.

Quantitative Comparison of Performance

The efficacy of both methods can be quantified to allow for a direct comparison. This compound's potency is typically measured by its half-maximal inhibitory concentration (IC50), while the effectiveness of genetic knockdown is assessed by the percentage of protein reduction.

ParameterThis compoundGenetic Knockdown (siRNA)Reference
Target LRRK2 kinase activityLRRK2 mRNA[1][2]
Mechanism ATP-competitive inhibitionRNA interference[1][2]
Potency (IC50) ~13 nM (for LRRK2-IN-1)N/A[2]
Efficiency >90% inhibition of pS935 LRRK2Up to 80% protein reduction[3][4]
Onset of Action Rapid (minutes to hours)Slower (24-72 hours)[3][4]
Reversibility Reversible upon washoutLong-lasting, requires new protein synthesis[1]
Specificity High for LRRK2, but potential off-target kinase effectsHigh for LRRK2 mRNA, but potential off-target mRNA effects[1][2]

Table 1. Comparison of this compound and LRRK2 Genetic Knockdown.

Impact on Downstream Signaling

A primary readout for LRRK2 activity is the phosphorylation of its substrates, such as Rab10. Both this compound and LRRK2 knockdown are expected to decrease the levels of phosphorylated Rab10 (pRab10).

TreatmentCell LineEffect on pRab10/Total Rab10 RatioReference
This compound (or similar inhibitors like MLi-2)A549 cellsSignificant decrease[5]
LRRK2 siRNAA549 cellsSignificant decrease[5]

Table 2. Effect on Downstream LRRK2 Signaling (Phosphorylation of Rab10).

Off-Target Effects: A Critical Consideration

Both techniques have the potential for off-target effects. LRRK2 inhibitors, including this compound, may inhibit other kinases with similar ATP-binding pockets.[1] Genetic knockdown reagents like siRNAs can inadvertently target other mRNAs with partial sequence homology, leading to unintended gene silencing. Proteomic and transcriptomic studies are crucial for identifying these off-target effects. For instance, a proteomic analysis of LRRK2 knockout mice revealed alterations in proteins involved in cytoskeletal stability, lysosomal degradation, and protein translation.[6]

cluster_0 On-Target Effects cluster_1 Potential Off-Target Effects This compound This compound LRRK2 Kinase Inhibition LRRK2 Kinase Inhibition This compound->LRRK2 Kinase Inhibition Off-Target Kinase Inhibition Off-Target Kinase Inhibition This compound->Off-Target Kinase Inhibition Reduced pRab10 Reduced pRab10 LRRK2 Kinase Inhibition->Reduced pRab10 LRRK2 siRNA LRRK2 siRNA LRRK2 Protein Depletion LRRK2 Protein Depletion LRRK2 siRNA->LRRK2 Protein Depletion Unintended mRNA Degradation Unintended mRNA Degradation LRRK2 siRNA->Unintended mRNA Degradation LRRK2 Protein Depletion->Reduced pRab10

Figure 2. On-target and potential off-target effects.

Experimental Protocols

LRRK2 Kinase Activity Assay (In Vitro)

This protocol is adapted from methods used to assess the potency of LRRK2 inhibitors.[7]

  • Reaction Setup: In a 384-well plate, add 1 µl of this compound (or DMSO vehicle control) at various concentrations.

  • Enzyme Addition: Add 2 µl of recombinant LRRK2 enzyme.

  • Substrate Mix: Add 2 µl of a mix containing a suitable LRRK2 substrate (e.g., LRRKtide) and ATP.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Detection: Use a suitable kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of LRRK2 and pRab10 Following Genetic Knockdown

This protocol outlines the steps to assess the efficiency of LRRK2 knockdown and its effect on a downstream target.[4][8]

  • Cell Transfection: Transfect cells (e.g., A549 or SH-SY5Y) with LRRK2-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Culture the cells for 48-72 hours to allow for LRRK2 protein depletion.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against LRRK2, pRab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the LRRK2 and pRab10 signals to the loading control and the total Rab10 signal, respectively.

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound This compound Treatment->this compound Pharmacological LRRK2 siRNA LRRK2 siRNA Treatment->LRRK2 siRNA Genetic Cell Lysis Cell Lysis This compound->Cell Lysis LRRK2 siRNA->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Kinase Activity Assay Kinase Activity Assay Western Blot->Kinase Activity Assay Data Analysis Data Analysis Western Blot->Data Analysis Kinase Activity Assay->Data Analysis Comparison Comparison Data Analysis->Comparison

Figure 3. Experimental workflow for comparison.

Conclusion: Choosing the Right Tool for the Job

The decision between using this compound and genetic knockdown of LRRK2 depends on the specific research question.

  • This compound is ideal for studying the acute effects of kinase inhibition, for experiments requiring rapid and reversible modulation of LRRK2 activity, and for validating that a phenotype is dependent on the kinase function of LRRK2.

  • Genetic knockdown is more suitable for investigating the long-term consequences of reduced LRRK2 protein levels, including effects that may be independent of its kinase activity. It is also the method of choice when the goal is to study the role of the LRRK2 protein as a scaffold.

For a comprehensive understanding of LRRK2 function, a combination of both approaches is often the most powerful strategy. By carefully considering the distinct advantages and potential drawbacks of each method, researchers can design more robust experiments and generate more reliable and interpretable data.

References

Lrrk2-IN-8: A Comparative Analysis of its Effects Across Diverse Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease (PD). Mutations that enhance LRRK2 kinase activity are the most frequent genetic cause of both familial and sporadic forms of the disease.[1][2][3] Consequently, the development of potent and selective LRRK2 inhibitors, such as Lrrk2-IN-8, is a central focus of preclinical research. This guide provides a comparative analysis of the effects of this compound and other LRRK2 inhibitors across different neuronal cell types, supported by experimental data and detailed protocols.

Mechanism of Action of LRRK2 and its Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[4] Pathogenic mutations, most commonly the G2019S substitution, lead to hyperactivation of its kinase function.[3] This aberrant activity is believed to contribute to the neurodegenerative cascade in PD through various mechanisms, including disruption of vesicular trafficking, endolysosomal function, and cytoskeletal dynamics.[1][5] LRRK2 inhibitors, including this compound, are designed to block the kinase activity, thereby mitigating these downstream pathological effects.

Comparative Efficacy of LRRK2 Inhibitors

The following table summarizes the reported efficacy of various LRRK2 inhibitors, including compounds structurally related to or compared with this compound, across different experimental systems. While direct comparative data for this compound across multiple distinct neuronal cell types in a single study is limited in the public domain, the available information allows for an indirect cross-validation of its potential effects.

InhibitorCell Type/SystemKey FindingsReference
Indirubin-3′-monooxime In vitro kinase assayMore potently inhibits LRRK2 G2019S autophosphorylation compared to wild-type.[6]
GW5074 In vitro kinase assayLess potent in inhibiting both wild-type and G2019S LRRK2.[6]
GSK2578215A, PF-06447475 Human iPSC-derived neurons (G2019S mutation)Significantly reduced α-synuclein accumulation in 7 out of 8 cell lines. No evidence of toxicity with chronic treatment.[7][8]
MLi-2, PF-06685360 Primary hippocampal cultures, mouse striatumIncreased α-synuclein overlap with presynaptic markers. Promoted anterograde axonal transport of α-synuclein.[9][10][11]
Staurosporine Primary neurons from BAC mutant micePartially rescued reduced neuritic outgrowth and branching caused by mutant LRRK2.[12]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the key signaling pathway of LRRK2 and a typical experimental workflow for evaluating the efficacy of LRRK2 inhibitors.

LRRK2_Signaling_Pathway LRRK2 LRRK2 (Leucine-Rich Repeat Kinase 2) Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Hyperactivates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Alpha_Synuclein α-Synuclein Aggregation Vesicular_Trafficking->Alpha_Synuclein Impacts Neuronal_Toxicity Neuronal Toxicity Alpha_Synuclein->Neuronal_Toxicity Contributes to Lrrk2_IN_8 This compound Lrrk2_IN_8->LRRK2 Inhibits

LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Primary_Neurons Primary Neurons Lrrk2_IN_8_Treatment This compound Treatment (Dose-response) Primary_Neurons->Lrrk2_IN_8_Treatment iPSC_Neurons iPSC-derived Neurons (e.g., G2019S) iPSC_Neurons->Lrrk2_IN_8_Treatment HEK293_cells HEK293 Cells (Overexpressing LRRK2) HEK293_cells->Lrrk2_IN_8_Treatment Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Lrrk2_IN_8_Treatment->Kinase_Assay Western_Blot Western Blot (pLRRK2, pRab10) Lrrk2_IN_8_Treatment->Western_Blot Immunocytochemistry Immunocytochemistry (α-Synuclein, Neurite Outgrowth) Lrrk2_IN_8_Treatment->Immunocytochemistry Toxicity_Assay Cell Viability/Toxicity Assay Lrrk2_IN_8_Treatment->Toxicity_Assay Cross_Validation_Logic cluster_cell_types Neuronal Cell Types cluster_endpoints Comparative Endpoints Lrrk2_IN_8 This compound Dopaminergic_Neurons Dopaminergic Neurons Lrrk2_IN_8->Dopaminergic_Neurons Cortical_Neurons Cortical Neurons Lrrk2_IN_8->Cortical_Neurons Hippocampal_Neurons Hippocampal Neurons Lrrk2_IN_8->Hippocampal_Neurons MSNs Medium Spiny Neurons Lrrk2_IN_8->MSNs Potency Potency (IC50) Dopaminergic_Neurons->Potency Downstream_Signaling Downstream Signaling (pRab10 levels) Dopaminergic_Neurons->Downstream_Signaling Phenotypic_Rescue Phenotypic Rescue (e.g., α-synuclein levels, neurite length) Dopaminergic_Neurons->Phenotypic_Rescue Toxicity Toxicity Dopaminergic_Neurons->Toxicity Cortical_Neurons->Potency Cortical_Neurons->Downstream_Signaling Cortical_Neurons->Phenotypic_Rescue Cortical_Neurons->Toxicity Hippocampal_Neurons->Potency Hippocampal_Neurons->Downstream_Signaling Hippocampal_Neurons->Phenotypic_Rescue Hippocampal_Neurons->Toxicity MSNs->Potency MSNs->Downstream_Signaling MSNs->Phenotypic_Rescue MSNs->Toxicity

References

Lrrk2-IN-8: A Comparative Analysis of Efficacy in Wild-Type vs. G2019S LRRK2 Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical target in the development of therapeutics for Parkinson's disease, particularly due to the prevalence of gain-of-function mutations like G2019S. This guide provides a comparative overview of the efficacy of Lrrk2-IN-8, a potent LRRK2 inhibitor, in preclinical models expressing wild-type (WT) LRRK2 versus the pathogenic G2019S variant. The G2019S mutation, located within the kinase domain, leads to a hyperactive state of the LRRK2 enzyme, making it a key focus for targeted inhibition.[1][2][3][4]

Understanding the differential efficacy of inhibitors like this compound in these two contexts is paramount for the strategic development of personalized medicine for Parkinson's disease. While specific quantitative data for this compound across both models is emerging, this guide synthesizes available data for related LRRK2 inhibitors to provide a predictive comparison and discusses the experimental frameworks used to assess such efficacy.

Quantitative Efficacy of LRRK2 Inhibitors

The following tables summarize the inhibitory activity of various LRRK2 inhibitors against wild-type and G2019S LRRK2. This data provides a basis for understanding the expected performance of this compound.

Table 1: In Vitro Kinase Inhibition

InhibitorTargetIC50 (nM)Reference
This compound WT LRRK2Data not available
G2019S LRRK2Data not available
MLi-2 WT LRRK2~5[5]
G2019S LRRK2~5[1]
EB-42168 (G2019S-selective) WT LRRK2>5000[1]
G2019S LRRK254[1]
PF-360 WT LRRK2~6[5]
G2019S LRRK2Less potent than on WT[5]

Table 2: Cellular Activity - Inhibition of LRRK2 Phosphorylation

InhibitorCell ModelTarget PhosphorylationIC50 (nM)Reference
This compound WT LRRK2 expressing cellspS935/pS1292Data not available
G2019S LRRK2 expressing cellspS935/pS1292Data not available
MLi-2 WT LRRK2 expressing cellspS935Potent[6]
G2019S LRRK2 expressing cellspS935Potent[6]
EB-42168 WT LRRK2 expressing cellspS935>5000[1]
G2019S LRRK2 expressing cellspS93554[1]

Note: The G2019S LRRK2 protein has been shown to be more resilient to inhibition by certain non-selective compounds compared to the wild-type protein, particularly within in vivo brain models.[5][7] This suggests that higher concentrations of a non-selective inhibitor like this compound might be required to achieve the same level of target engagement in G2019S models as in wild-type models.

Experimental Protocols

The assessment of LRRK2 inhibitor efficacy relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and G2019S LRRK2.

Materials:

  • Purified recombinant human LRRK2 (WT and G2019S)

  • LRRKtide or other suitable peptide substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA)

  • This compound at various concentrations

  • Phosphocellulose paper or 384-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, LRRK2 enzyme (WT or G2019S), and the peptide substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at 30°C.

  • Initiate the kinase reaction by adding ATP (either radiolabeled or as part of the ADP-Glo™ system).

  • Allow the reaction to proceed for a specific time (e.g., 60-120 minutes) at 30°C.

  • Stop the reaction. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP. For ADP-Glo™, add the ADP-Glo™ reagent.

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, use a scintillation counter. For ADP-Glo™, measure the luminescent signal.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay

This assay measures the inhibition of LRRK2 autophosphorylation at sites like Serine 935 (pS935) or Serine 1292 (pS1292) in a cellular context.

Objective: To assess the cellular potency of this compound in inhibiting LRRK2 kinase activity in cells expressing either WT or G2019S LRRK2.

Materials:

  • Cell lines stably or transiently overexpressing FLAG-tagged or GFP-tagged WT or G2019S LRRK2 (e.g., HEK293T, SH-SY5Y).

  • This compound at various concentrations.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-FLAG or anti-GFP, anti-pS935-LRRK2, anti-pS1292-LRRK2, anti-total LRRK2, and appropriate secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify total protein concentration.

  • Perform Western blot analysis on the cell lysates.

  • Probe the membranes with antibodies against pS935-LRRK2 or pS1292-LRRK2 and total LRRK2.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

  • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 in a cellular context.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway, the impact of the G2019S mutation, and a typical experimental workflow for evaluating LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_LRRK2 LRRK2 Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action Rab29 Rab29 LRRK2_WT WT LRRK2 (Inactive/Basal) Rab29->LRRK2_WT Activation Rab10 Rab10 LRRK2_WT->Rab10 Phosphorylation LRRK2_G2019S G2019S LRRK2 (Hyperactive) LRRK2_G2019S->Rab10 Increased Phosphorylation pRab10 pRab10 Rab10->pRab10 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Altered Autophagy Autophagy pRab10->Autophagy Altered Mitochondrial_Function Mitochondrial Function pRab10->Mitochondrial_Function Altered Lrrk2_IN_8 This compound Lrrk2_IN_8->LRRK2_WT Inhibition Lrrk2_IN_8->LRRK2_G2019S Inhibition

Caption: LRRK2 signaling pathway and the impact of the G2019S mutation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_functional Functional Assessment Kinase_Assay Biochemical Kinase Assay (WT vs G2019S LRRK2) IC50_determination Determine IC50 values Kinase_Assay->IC50_determination Cell_Culture Culture cells expressing WT or G2019S LRRK2 Inhibitor_Treatment Treat with this compound Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for pLRRK2 & pRab10 Inhibitor_Treatment->Western_Blot Phenotypic_Assay Phenotypic Assays (e.g., Neurite Outgrowth, Vesicle Trafficking) Inhibitor_Treatment->Phenotypic_Assay Cellular_IC50 Determine cellular IC50 Western_Blot->Cellular_IC50 Rescue_Phenotype Assess rescue of G2019S-induced phenotype Phenotypic_Assay->Rescue_Phenotype

Caption: Experimental workflow for evaluating this compound efficacy.

Logical_Comparison cluster_wt Wild-Type LRRK2 Model cluster_g2019s G2019S LRRK2 Model WT_LRRK2 Basal Kinase Activity WT_Inhibition This compound Inhibition WT_LRRK2->WT_Inhibition WT_Outcome Inhibition of basal LRRK2 activity WT_Inhibition->WT_Outcome G2019S_LRRK2 Hyperactive Kinase Activity G2019S_Inhibition This compound Inhibition G2019S_LRRK2->G2019S_Inhibition Resilience Potential for Inhibitor Resilience G2019S_LRRK2->Resilience G2019S_Outcome Inhibition of pathogenic LRRK2 activity G2019S_Inhibition->G2019S_Outcome Resilience->G2019S_Inhibition May require higher concentration

Caption: Logical comparison of this compound efficacy in WT vs. G2019S models.

References

Confirming On-Target Activity of LRRK2 Inhibitors with LRRK2 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease, necessitates rigorous validation of their on-target activity. LRRK2 knockout (KO) animal models are an indispensable tool in this process, providing a definitive method to distinguish between intended on-target effects and potential off-target activities of investigational compounds. This guide provides a comparative overview of how LRRK2 KO models are utilized to confirm the on-target engagement of LRRK2 inhibitors, supported by experimental data and detailed protocols.

The Principle of On-Target Validation with Knockout Models

The fundamental premise behind using LRRK2 KO models for on-target validation is straightforward: a highly specific inhibitor should exert its biochemical effects only in the presence of its target. Therefore, in an animal model where the LRRK2 gene has been deleted (knocked out), a LRRK2-specific inhibitor should have no effect on the downstream signaling pathways regulated by LRRK2. Any observed effects of the inhibitor in a LRRK2 KO model can be attributed to off-target interactions.

Data Presentation: Comparing Inhibitor Effects in Wild-Type vs. LRRK2 KO Models

The most direct method to assess on-target activity is to compare the effect of a LRRK2 inhibitor on a known biomarker of LRRK2 kinase activity in wild-type (WT) animals versus LRRK2 KO animals. A key biomarker is the phosphorylation of Rab10 at threonine 73 (pT73-Rab10), a direct substrate of LRRK2.

ModelTreatmentLRRK2 ExpressionpT73-Rab10 Levels (Normalized to Total Rab10)Interpretation
Wild-Type (WT) Mouse Vehicle (DMSO)Present100% (Baseline)Normal LRRK2 kinase activity.
Wild-Type (WT) Mouse LRRK2 Inhibitor (e.g., MLi-2)PresentSignificantly Reduced (<20%)[1]On-target inhibition of LRRK2 kinase activity.
LRRK2 Knockout (KO) Mouse Vehicle (DMSO)AbsentAbsent or near-absent[2]Confirms LRRK2 is the primary kinase for Rab10 in the measured tissue.
LRRK2 Knockout (KO) Mouse LRRK2 Inhibitor (e.g., MLi-2)AbsentNo significant change from vehicle-treated KODemonstrates the inhibitor's specificity for LRRK2; lack of effect in the absence of the target.

Note: The percentage values are illustrative and based on typical results from immunoblotting experiments.

Mandatory Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activates Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (pT73) Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking Regulates LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and inhibitor action.

Experimental Workflow for On-Target Validation```dot

On_Target_Validation cluster_WT Wild-Type (WT) Model cluster_KO LRRK2 Knockout (KO) Model WT_Vehicle Vehicle Treatment Tissue_Collection Tissue Collection (e.g., Brain, Lung, Kidney) WT_Vehicle->Tissue_Collection WT_Inhibitor LRRK2 Inhibitor Treatment WT_Inhibitor->Tissue_Collection KO_Vehicle Vehicle Treatment KO_Vehicle->Tissue_Collection KO_Inhibitor LRRK2 Inhibitor Treatment KO_Inhibitor->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for pRab10) Tissue_Collection->Biochemical_Analysis Data_Comparison Data Comparison and Interpretation Biochemical_Analysis->Data_Comparison

Caption: Logic for confirming on-target LRRK2 inhibition.

Experimental Protocols

Animal Models and Inhibitor Administration
  • Models: Use age- and sex-matched wild-type (C57BL/6J) and LRRK2 knockout mice. LRRK2 KO mice can be sourced from commercial vendors or generated in-house.

  • Inhibitor Formulation: Dissolve the LRRK2 inhibitor (e.g., MLi-2, GNE-7915) in a vehicle appropriate for the route of administration (e.g., DMSO for intraperitoneal injection, or formulated in chow for oral administration). [3][4]* Administration: Administer the inhibitor and vehicle to respective groups of WT and KO mice. The dosage and duration of treatment should be determined based on the pharmacokinetic and pharmacodynamic properties of the inhibitor. [3]

Tissue Collection and Lysate Preparation
  • Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize mice according to approved protocols. Rapidly dissect tissues of interest where LRRK2 is expressed (e.g., brain, lungs, kidneys) and flash-freeze in liquid nitrogen.

  • Lysate Preparation: Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Western Blotting for pRab10 and Total Rab10
  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pT73-Rab10 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pRab10 antibody and re-probed with an antibody against total Rab10, and subsequently a loading control like GAPDH or β-actin.

  • Quantification: Densitometrically quantify the band intensities for pRab10 and total Rab10. Normalize the pRab10 signal to the total Rab10 signal for each sample.

Alternative and Complementary Approaches

While LRRK2 KO models are the gold standard, other models and assays can provide complementary information on inhibitor specificity and on-target engagement:

  • Knock-in (KI) Models: Mice with pathogenic LRRK2 mutations (e.g., G2019S, R1441G) that exhibit increased LRRK2 kinase activity can be used to assess an inhibitor's ability to reverse a disease-relevant phenotype. [5]* Cell-Based Assays: In vitro assays using primary cells derived from WT and LRRK2 KO mice can be a higher-throughput method to initially screen for on-target effects before moving to in vivo studies. [6]* Kinase Selectivity Profiling: A broad panel of in vitro kinase assays against hundreds of different kinases can be used to assess the selectivity of the LRRK2 inhibitor and identify potential off-targets. [7]

Conclusion

The use of LRRK2 knockout models is a critical and definitive step in the preclinical validation of LRRK2 inhibitors. By demonstrating a lack of effect in the absence of the target protein, researchers can confidently attribute the pharmacological activity of their compounds to on-target LRRK2 inhibition. This rigorous approach is essential for advancing safe and effective LRRK2-targeted therapies for Parkinson's disease into clinical development.

References

Validating LRRK2 as a Therapeutic Target: A Comparative Guide to Lrrk2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a promising therapeutic target for Parkinson's disease and other neurodegenerative disorders. The development of potent and selective inhibitors is crucial for validating this target and advancing therapeutic strategies. This guide provides a comprehensive comparison of Lrrk2-IN-8 (also known as LRRK2-IN-1) with other widely used LRRK2 inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of LRRK2 Inhibitors

The efficacy of a kinase inhibitor is determined by its potency against the target and its selectivity over other kinases. The following tables summarize the biochemical and cellular potency of this compound and its alternatives.

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Reference
This compound (LRRK2-IN-1) LRRK2 (WT)13-[1]
LRRK2 (G2019S)6~4.8 (pSer935)[1][2]
MLi-2 LRRK2 (G2019S)0.761.4 (pSer935)[1][2][3][4]
GNE-7915 LRRK29-[5][6][7][8][9][10]
PF-06447475 LRRK2 (WT)325[11][12][13]
LRRK2 (G2019S)11-[14]
GSK2578215A LRRK2 (WT)10.9-[1][15][16]
LRRK2 (G2019S)8.9-[1][15][16][17]

Table 1: Potency of LRRK2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%. Lower values indicate higher potency.

InhibitorSelectivity ProfileReference
This compound (LRRK2-IN-1) Inhibited only 12 kinases out of a panel of 442 at 10 µM.[18]
MLi-2 >295-fold selectivity for LRRK2 over 300 other kinases.[1][19]
GNE-7915 Only TTK showed >50% inhibition out of 187 kinases at 0.1 µM.[6][8]
GSK2578215A Exceptionally high selectivity for LRRK2 across a panel of 460 kinases.[15][17]

Table 2: Selectivity of LRRK2 Inhibitors. High selectivity is critical to minimize off-target effects and potential toxicity.

Key Experimental Protocols

Accurate and reproducible experimental data are the foundation of drug discovery. Below are detailed protocols for key assays used to characterize LRRK2 inhibitors.

Biochemical LRRK2 Kinase Assay (TR-FRET)

This in vitro assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant LRRK2.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant LRRK2 enzyme, and LRRKtide substrate to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block LRRK2 autophosphorylation at Serine 935 (pSer935) in a cellular context, which is a downstream marker of LRRK2 kinase activity.

Materials:

  • Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or HEK293T cells)

  • Cell culture medium and reagents

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies (anti-pSer935-LRRK2 and anti-total-LRRK2).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2.

  • Determine the cellular IC50 value by plotting the pSer935/total LRRK2 ratio against the inhibitor concentration.[2]

Visualizing LRRK2 Signaling and Experimental Logic

To better understand the context of LRRK2 inhibition, the following diagrams illustrate the LRRK2 signaling pathway, the experimental workflow for its validation as a therapeutic target, and the comparative logic for inhibitor selection.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP GTP LRRK2_active LRRK2 (GTP-bound) Active GTP->LRRK2_active GDP GDP GEFs Guanine Nucleotide Exchange Factors LRRK2_inactive LRRK2 (GDP-bound) Inactive GEFs->LRRK2_inactive Activates GAPs GTPase Activating Proteins GAPs->LRRK2_inactive LRRK2_inactive->GDP LRRK2_active->GAPs Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Cellular_Processes Vesicular Trafficking Autophagy Cytoskeletal Dynamics Phospho_Rab->Cellular_Processes Neurodegeneration Neurodegeneration Cellular_Processes->Neurodegeneration Lrrk2_IN_8 This compound Lrrk2_IN_8->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Kinase_Profiling Kinase Selectivity Profiling Determine_IC50->Kinase_Profiling Cellular_Assay Cellular Autophosphorylation Assay (e.g., Western Blot for pSer935) Kinase_Profiling->Cellular_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cellular_IC50 Toxicity_Assay Cellular Toxicity Assays Determine_Cellular_IC50->Toxicity_Assay Animal_Model Animal Model of PD (e.g., LRRK2 mutant mice) Toxicity_Assay->Animal_Model Pharmacokinetics Pharmacokinetic Studies (Brain Penetrance) Animal_Model->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (Target Engagement) Pharmacokinetics->Pharmacodynamics Efficacy_Studies Efficacy Studies (Neuroprotection) Pharmacodynamics->Efficacy_Studies

Caption: Experimental workflow for validating LRRK2 as a therapeutic target.

Inhibitor_Comparison_Logic cluster_criteria Selection Criteria Lrrk2_IN_8 Lrrk2_IN_8 Potency Potency (IC50) Lrrk2_IN_8->Potency Selectivity Selectivity Lrrk2_IN_8->Selectivity Cellular_Activity Cellular Activity Lrrk2_IN_8->Cellular_Activity Brain_Penetrance Brain Penetrance Lrrk2_IN_8->Brain_Penetrance In_Vivo_Efficacy In Vivo Efficacy Lrrk2_IN_8->In_Vivo_Efficacy Alternative_Inhibitors Alternative Inhibitors (MLi-2, GNE-7915, etc.) Alternative_Inhibitors->Potency Alternative_Inhibitors->Selectivity Alternative_Inhibitors->Cellular_Activity Alternative_Inhibitors->Brain_Penetrance Alternative_Inhibitors->In_Vivo_Efficacy Optimal_Candidate Optimal Candidate for Therapeutic Validation Potency->Optimal_Candidate Selectivity->Optimal_Candidate Cellular_Activity->Optimal_Candidate Brain_Penetrance->Optimal_Candidate In_Vivo_Efficacy->Optimal_Candidate

Caption: Logical framework for comparing and selecting LRRK2 inhibitors.

References

Unraveling the Potency of LRRK2 Inhibitors: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data for leading LRRK2 kinase inhibitors, providing researchers and drug developers with a comparative overview of their efficacy. Due to the absence of publicly available data for a compound specifically named "Lrrk2-IN-8," this guide focuses on other well-documented inhibitors: LRRK2-IN-1, GSK2578215A, and PF-06447475, which are frequently cited in LRRK2 research.

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target for Parkinson's disease, with pathogenic mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease. The hyperactivity of the LRRK2 kinase domain, particularly associated with the common G2019S mutation, is believed to be a central driver of neurodegeneration. This has spurred the development of potent and selective LRRK2 kinase inhibitors aimed at mitigating its pathological effects. This guide provides a comparative look at the preclinical efficacy of three prominent LRRK2 inhibitors, supported by experimental data and protocols.

LRRK2 Signaling and Therapeutic Intervention

The LRRK2 protein is a large, complex enzyme with both kinase and GTPase domains.[1][2] Its activation by upstream signals or pathogenic mutations leads to the phosphorylation of downstream substrates, such as Rab GTPases, which play crucial roles in cellular processes like vesicular trafficking and autophagy.[3] Dysregulation of these pathways is thought to contribute to the neuronal damage observed in Parkinson's disease. LRRK2 kinase inhibitors are designed to block the enzyme's kinase activity, thereby preventing these downstream pathological events.

LRRK2_Signaling_and_Inhibition cluster_triggers Activation Triggers cluster_lrrk2_core LRRK2 Kinase Activity cluster_downstream_effects Downstream Cellular Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) Active_LRRK2 Hyperactive LRRK2 Kinase LRRK2_Mutations->Active_LRRK2 Cellular_Stress Cellular Stress Cellular_Stress->Active_LRRK2 Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab GTPases) Active_LRRK2->Substrate_Phosphorylation Cellular_Dysfunction Cellular Dysfunction (Vesicular Trafficking, Autophagy) Substrate_Phosphorylation->Cellular_Dysfunction Neurodegeneration Neurodegeneration Cellular_Dysfunction->Neurodegeneration LRRK2_Inhibitor LRRK2 Kinase Inhibitor LRRK2_Inhibitor->Active_LRRK2 Inhibition

Caption: The LRRK2 signaling pathway, highlighting activation triggers and the inhibitory action of kinase inhibitors.

Comparative In Vitro Efficacy

The potency of LRRK2 inhibitors is typically first assessed in biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of an inhibitor required to reduce LRRK2 kinase activity by 50%. The following table summarizes the reported IC50 values for LRRK2-IN-1, GSK2578215A, and PF-06447475 against both wild-type (WT) LRRK2 and the hyperactive G2019S mutant.

InhibitorTargetIC50 (nM)Assay TypeReference
LRRK2-IN-1 LRRK2 (WT)13Biochemical[4]
LRRK2 (G2019S)6Biochemical[4]
GSK2578215A LRRK2 (G2019S)9.6Cellular (pS935)[5]
PF-06447475 LRRK2 (WT)5.8Biochemical[3]
LRRK2 (G2019S)3Biochemical[3]

Comparative In Vivo Efficacy

The therapeutic potential of LRRK2 inhibitors is further evaluated in animal models of Parkinson's disease. Key outcome measures include the reduction of LRRK2-induced neurodegeneration and the modulation of LRRK2 activity biomarkers in the brain.

InhibitorAnimal ModelKey FindingReference
GW5074 (LRRK2 inhibitor) Rat model of LRRK2 G2019S-induced neurodegenerationPrevented the loss of dopamine neurons[4]
PF-06447475 G2019S-LRRK2 transgenic ratsReduced LRRK2 kinase activity in the brain[3]
MLi2 and PF-360 G2019S-LRRK2 transgenic ratsG2019S-LRRK2 was more resistant to inhibition compared to wild-type LRRK2[3]

Experimental Protocols

In Vitro LRRK2 Kinase Assay Workflow

A common method to determine the IC50 of LRRK2 inhibitors is through a radiometric kinase assay using a peptide substrate.

In_Vitro_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction_step 2. Reaction cluster_detection_step 3. Detection Enzyme Recombinant LRRK2 Enzyme Incubation Incubate at 30°C Enzyme->Incubation Substrate Peptide Substrate (e.g., LRRKtide) Substrate->Incubation ATP_Mix [γ-32P]ATP ATP_Mix->Incubation Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Filter_Binding Filter Binding to Capture Substrate Stop_Reaction->Filter_Binding Scintillation_Counting Scintillation Counting Filter_Binding->Scintillation_Counting

Caption: A generalized workflow for an in vitro radiometric LRRK2 kinase inhibition assay.[6][7][8]

Detailed Steps:

  • Reaction Preparation: A reaction mixture is prepared containing the recombinant LRRK2 enzyme (either wild-type or a mutant form), a peptide substrate, and the test inhibitor at various concentrations.[6][7]

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.[6]

  • Incubation: The reaction is allowed to proceed for a set time at 30°C.

  • Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-32P]ATP, often by spotting onto phosphocellulose paper.[6]

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[6]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

In Vivo Assessment of LRRK2 Inhibitor Efficacy

Evaluating the efficacy of LRRK2 inhibitors in animal models often involves stereotactic injection of viral vectors expressing mutant LRRK2 to induce neurodegeneration, followed by treatment with the inhibitor.

In_Vivo_Workflow Animal_Model Animal Model (e.g., Rat) Viral_Vector_Injection Stereotactic Injection of AAV-LRRK2-G2019S Animal_Model->Viral_Vector_Injection Inhibitor_Administration Chronic Administration of LRRK2 Inhibitor or Vehicle Viral_Vector_Injection->Inhibitor_Administration Behavioral_Testing Behavioral Assessment (e.g., Cylinder Test) Inhibitor_Administration->Behavioral_Testing Histological_Analysis Post-mortem Histological Analysis (Tyrosine Hydroxylase Staining) Behavioral_Testing->Histological_Analysis

Caption: A workflow for assessing the neuroprotective effects of LRRK2 inhibitors in an in vivo model.

Detailed Steps:

  • Model Creation: A neurodegenerative model is created by injecting an adeno-associated viral (AAV) vector expressing the G2019S mutant of LRRK2 into the substantia nigra of rats.[4]

  • Treatment: The animals are then treated with the LRRK2 inhibitor or a vehicle control over a period of several weeks.

  • Behavioral Analysis: Motor function is assessed using behavioral tests to determine the extent of motor deficits.

  • Histological Evaluation: After the treatment period, the brains are analyzed to quantify the survival of dopaminergic neurons, typically by staining for tyrosine hydroxylase.[4]

References

Navigating the Therapeutic Window of LRRK2 Inhibitors: A Comparative Guide to Lrrk2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, Lrrk2-IN-8, against other prominent alternatives in the field. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the objective assessment of its therapeutic potential.

Mutations in the LRRK2 gene are a significant genetic factor in both familial and sporadic Parkinson's disease, making its protein product a compelling target for therapeutic intervention. LRRK2 inhibitors aim to modulate the kinase activity of this protein, which is often hyperactivated by disease-associated mutations. This guide focuses on this compound, a potent LRRK2 inhibitor, and compares its performance with other well-characterized inhibitors, DNL201 and MLi-2, based on available preclinical data.

Comparative Efficacy and Selectivity

This compound has demonstrated potent inhibition of both wild-type (wt) LRRK2 and the common pathogenic G2019S mutant, with IC50 values in the low nanomolar range.[1] A key aspect of its profile is its activity against other kinases, which can inform potential off-target effects. In comparison, DNL201 and MLi-2 are also highly potent LRRK2 inhibitors that have been extensively studied.

InhibitorLRRK2 (wt) IC50LRRK2 (G2019S) IC50Other Kinase Targets (IC50)Reference
This compound < 10 nM< 10 nMTYK2 (10-100 nM), NUAK1 (10-100 nM)[1]
DNL201 Not explicitly stated in the provided resultsNot explicitly stated in the provided resultsSelective, ATP-competitive[2]
MLi-2 Not explicitly stated in the provided results~0.76 nM (in vitro kinase assay)Highly selective[3]
LRRK2-IN-1 13 nM6 nMSelective[4]

Table 1: Comparative In Vitro Potency and Selectivity of LRRK2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable LRRK2 inhibitors against wild-type and G2019S mutant LRRK2.

In Vivo Efficacy and Therapeutic Window

A critical consideration for LRRK2 inhibitors is their therapeutic window, defined by the balance between efficacy and toxicity. A known on-target toxicity of some LRRK2 inhibitors involves changes in the lungs and kidneys. For example, preclinical studies with MLi-2 and other inhibitors have revealed reversible type II pneumocyte hypertrophy in non-human primates. However, it's crucial to note that these changes were not always associated with compromised lung function.

Determining the therapeutic index, a quantitative measure of the therapeutic window, requires comprehensive in vivo studies establishing the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50). This data for this compound is not currently available in the public domain.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for assessing inhibitor efficacy.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 LRRK2 Mutations (e.g., G2019S)->LRRK2 Hyperactivates GTP/GDP Binding GTP/GDP Binding GTP/GDP Binding->LRRK2 Regulates Activity Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Autophagy Autophagy Rab GTPases->Autophagy Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Autophagy->Neuronal Survival This compound This compound This compound->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and the point of intervention for this compound.

Inhibitor_Evaluation_Workflow cluster_invitro Biochemical & Cellular Evaluation cluster_invivo Animal Model Evaluation In Vitro Assays In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Promising Candidates Kinase Activity Assay (IC50) Kinase Activity Assay (IC50) In Vitro Assays->Kinase Activity Assay (IC50) Selectivity Profiling Selectivity Profiling In Vitro Assays->Selectivity Profiling In Vivo Efficacy Models In Vivo Efficacy Models Cell-Based Assays->In Vivo Efficacy Models Active Compounds pLRRK2 Western Blot pLRRK2 Western Blot Cell-Based Assays->pLRRK2 Western Blot Therapeutic Window Assessment Therapeutic Window Assessment In Vivo Efficacy Models->Therapeutic Window Assessment PD Animal Models (e.g., G2019S mice) PD Animal Models (e.g., G2019S mice) In Vivo Efficacy Models->PD Animal Models (e.g., G2019S mice) Pharmacokinetics Pharmacokinetics In Vivo Efficacy Models->Pharmacokinetics Behavioral Tests Behavioral Tests In Vivo Efficacy Models->Behavioral Tests Toxicity Studies Toxicity Studies Toxicity Studies->Therapeutic Window Assessment Histopathology (e.g., lung, kidney) Histopathology (e.g., lung, kidney) Toxicity Studies->Histopathology (e.g., lung, kidney)

Caption: General workflow for the preclinical evaluation of LRRK2 inhibitors.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay (IC50 Determination)

This protocol outlines a general method for determining the in vitro potency of LRRK2 inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.

Materials:

  • Recombinant human LRRK2 protein (wild-type and/or mutants like G2019S).

  • LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein).

  • ATP (adenosine triphosphate).

  • Test compound (e.g., this compound) at various concentrations.

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the LRRK2 enzyme, the substrate, and the kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

In Vivo Toxicity Assessment in Rodent Models

This protocol provides a general framework for assessing the potential toxicity of LRRK2 inhibitors in vivo.

Objective: To evaluate the safety profile of a test compound in a rodent model following repeated administration.

Materials:

  • Test compound (e.g., this compound).

  • Vehicle control (e.g., saline, DMSO/polyethylene glycol solution).

  • Rodents (e.g., mice or rats).

  • Standard laboratory equipment for animal housing, dosing, and monitoring.

  • Equipment for blood collection and tissue harvesting.

  • Histopathology processing and analysis equipment.

Procedure:

  • Acclimate the animals to the laboratory conditions.

  • Divide the animals into groups: a vehicle control group and multiple dose groups of the test compound.

  • Administer the test compound or vehicle to the animals daily for a predetermined period (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage).

  • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.

  • Euthanize the animals and perform a gross necropsy.

  • Collect major organs and tissues, with a particular focus on the lungs and kidneys, for histopathological examination.

  • A pathologist should evaluate the tissue sections for any treatment-related microscopic changes.

  • Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

This compound emerges as a potent LRRK2 inhibitor with low nanomolar efficacy against both wild-type and G2019S mutant forms of the enzyme. Its selectivity profile, with some activity against TYK2 and NUAK1, warrants further investigation to understand potential off-target effects. While direct comparative and in vivo data for this compound are limited in the public domain, the extensive research on other LRRK2 inhibitors like DNL201 and MLi-2 provides a valuable context for its continued evaluation. A critical next step in assessing the therapeutic window of this compound will be to conduct comprehensive in vivo efficacy and toxicity studies to establish a clear therapeutic index. The experimental protocols outlined in this guide provide a foundation for such investigations, which are essential for advancing our understanding of the therapeutic potential of LRRK2 inhibition in Parkinson's disease.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lrrk2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential procedural and safety information for researchers, scientists, and drug development professionals working with Lrrk2-IN-8. The following protocols are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Engineering controls, such as adequate ventilation and the availability of safety showers and eye wash stations, are also fundamental.[1]

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Protective glovesPrevents skin contact. Nitrile or other chemically resistant gloves are recommended.
Skin and Body Protection Impervious clothing (Lab coat)Provides a barrier against accidental spills and contamination.
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid inhalation of dust.[1] Use in a well-ventilated area or fume hood is essential.[1][2]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound, from receiving the compound to its final disposal.

1. Preparation and Weighing:

  • Before handling, ensure you are in a designated area with proper ventilation, such as a chemical fume hood.[1][2]

  • Wear all required PPE as listed in the table above.

  • When weighing the powdered compound, avoid creating dust.[1][2] Use a chemical-resistant spatula and a precision balance within the fume hood.

2. Dissolving the Compound:

  • Consult the product's technical data sheet for appropriate solvents.

  • Add the solvent to the vial containing the this compound powder slowly to avoid splashing.

  • Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.

3. Use in Experiments:

  • All procedures involving this compound should be conducted within a fume hood.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1][3]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1][2]

  • For long-term storage, follow the supplier's recommendations, which are typically -20°C for the powder and -80°C for solutions.[1]

5. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear full PPE, including respiratory protection, before attempting to clean the spill.[1][2]

  • Contain the spill using an absorbent material suitable for chemical spills.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Prevent the spill from entering drains or water courses.[1][2]

6. First Aid Measures:

  • If swallowed: Call a poison control center or doctor immediately. Rinse mouth.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]

  • In case of skin contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

7. Disposal:

  • All waste materials contaminated with this compound, including empty containers, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] The compound is noted to be very toxic to aquatic life with long-lasting effects, so environmental release must be avoided.[1]

Workflow for Safe Handling of this compound

G Safe Handling and Disposal Workflow for this compound A 1. Preparation - Don PPE - Work in Fume Hood B 2. Weighing & Dissolving - Avoid Dust - Use Appropriate Solvent A->B E 5. Spill Management - Evacuate & Wear Full PPE - Contain & Collect A->E If Spill Occurs G First Aid - Follow SDS Protocol A->G In Case of Exposure C 3. Experimental Use - Handle in Fume Hood - Avoid Contact B->C B->E If Spill Occurs B->G In Case of Exposure D 4. Storage - Tightly Sealed - Recommended Temperature C->D Post-Experiment C->E If Spill Occurs F 6. Waste Disposal - Hazardous Waste - Follow Regulations C->F End of Experiment C->G In Case of Exposure E->F E->G In Case of Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

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